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  • Product: 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine

Core Science & Biosynthesis

Foundational

2-Methylpyrazolo[1,5-a]pyrimidin-5-amine chemical properties

Executive Summary In contemporary medicinal chemistry, identifying a structural core that offers both target affinity and synthetic versatility is the bottleneck of drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, identifying a structural core that offers both target affinity and synthetic versatility is the bottleneck of drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged chemotype" in the design of ATP-competitive protein kinase inhibitors (PKIs)[1].

Specifically, 2-methylpyrazolo[1,5-a]pyrimidin-5-amine (and its closely related halogenated precursors) serves as an optimal building block. The bicyclic system functions as an excellent bioisostere for the purine ring of ATP, allowing for high-affinity binding to the kinase hinge region[2]. The 2-methyl group provides tunable lipophilicity and steric anchoring in the hydrophobic pocket, while the 5-amine acts as a critical synthetic vector for downstream derivatization—enabling medicinal chemists to synthesize potent inhibitors for targets such as Tropomyosin receptor kinase (TRK)[3], Apoptosis Signal-Regulating Kinase 1 (ASK1)[4], and Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4)[5].

This whitepaper provides an in-depth analysis of the chemical properties, synthetic workflows, Structure-Activity Relationship (SAR) causality, and validated bench protocols for leveraging 2-methylpyrazolo[1,5-a]pyrimidin-5-amine in kinase drug discovery.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical constraints of the building block is essential for predicting the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical and Structural Data

PropertyValue
IUPAC Name 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine
CAS Registry Number 1190045-39-6[6]
Molecular Formula

Molecular Weight 148.17 g/mol [6]
SMILES String CC1=NN2C=CC(N)=NC2=C1[6]
Key Precursor CAS 1189852-05-8 (7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine)

SAR Causality Check: Heteroaromatic amines like the 5-amine on this scaffold exhibit significantly lower nucleophilicity compared to aliphatic amines. This occurs because the lone pair on the exocyclic nitrogen is delocalized into the electron-deficient pyrimidine ring. Recognizing this causality is critical; standard mild amidation conditions will often fail, requiring highly active coupling reagents (e.g., HATU) or elevated temperatures[7].

Primary Synthesis Workflow

The canonical synthesis of the 2-methylpyrazolo[1,5-a]pyrimidin-5-amine core relies on a Nucleophilic Aromatic Substitution (


) [5]. The electron-withdrawing nature of the bridgehead nitrogen and the pyrimidine ring naturally activates the 5- and 7-positions toward nucleophilic attack.

G A 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine (Starting Material) B Methanolic NH3 (Excess) 100°C, 16h (Sealed Tube) A->B Amination Vector C S_NAr Mechanism (Delocalization of Intermediate) B->C Heat/Pressure D 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine (Purified Product) C->D 5% MeOH:CHCl3 Chromatography

Nucleophilic aromatic substitution (SNAr) synthesis of 2-methylpyrazolo[1,5-a]pyrimidin-5-amine.

Protocol 1: S_NAr Amination to Yield the Scaffold Core

Reference: European Patent EP 2922840 B1[5]

  • Reagent Preparation: Charge a heavy-walled pressure vessel with 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (e.g., 1.6 g, 7.55 mmol).

  • Solvent/Nucleophile Addition: Suspend the starting material in a vast stoichiometric excess of methanolic ammonia (approx. 32 mL, 224 mmol,

    
     solution).
    
    • Causality Insight: The massive excess of ammonia drives the reaction forward and suppresses competitive dimerization or cross-reactivity. The sealed tube prevents the escape of volatile

      
       gas at elevated temperatures.
      
  • Thermal Activation: Seal the tube securely and heat to 100 °C for 16 hours.

  • Workup & Purification: Cool to room temperature carefully before unsealing. Concentrate the reaction mixture in vacuo. Purify the crude residue via flash column chromatography utilizing a mobile phase of 5% Methanol in Chloroform.

Application in Kinase Target Design

The biological utility of this compound stems from its role as an advanced intermediate. Depending on how the 5-amine is substituted, the scaffold can be tailored to entirely different oncogenic or inflammatory pathways[2].

G Core 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine (Privileged Core) Deriv Amide Coupling / N-Alkylation (Vector Extension) Core->Deriv ASK1 ASK1 Inhibitors (e.g., Takeda Patents) Apoptosis Regulation Deriv->ASK1 TRK TRK Inhibitors (e.g., Next-Gen Analogs) Oncogenic Targeting Deriv->TRK IRAK4 IRAK-4 Modulators (e.g., Vertex Patents) Autoimmune Disease Deriv->IRAK4

Kinase targeting workflow leveraging the pyrazolo[1,5-a]pyrimidine core for drug discovery.

  • TRK Inhibition (Oncology): Substitutions at the 5-amine position are used to construct macrocyclic or highly substituted spatial arrangements that navigate the mutated ATP-binding pockets of TRK fusion cancers. Inhibitors possessing this nucleus have shown sub-nanomolar target affinity[3].

  • ASK1 Inhibition (Cardiovascular/Renal): Takeda Pharmaceutical's research (e.g., US20110077235A1) utilizes this scaffold, specifically methyl 4-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-ylcarbamoyl)benzoate derivatives, relying on the 5-amine to form a stable urea or amide linker[4].

  • IRAK-4 Inhibition (Immunology): Hinge-binding requires tight hydrogen bond networks. Vertex's library[5] leverages the bicyclic nitrogens to accept hydrogen bonds from the kinase hinge region, while the amidation of the 5-position extends the molecule into the solvent-exposed channel, increasing selectivity.

Standard Operating Protocol: Derivatization via Amidation

Because 2-methylpyrazolo[1,5-a]pyrimidin-5-amine contains a deactivated heteroaromatic amine, standard EDC/NHS coupling is generally inefficient. We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) coupled with a sterically hindered base like DIPEA.

Protocol 2: High-Efficiency Amidation for Inhibitor Library Generation
  • Activation of Carboxylic Acid:

    • In an oven-dried flask under

      
       atmosphere, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF (
      
      
      
      ).
    • Add HATU (1.3 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: The DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive HOAt ester. Wait 15 minutes to ensure complete activation before proceeding.

  • Coupling the Scaffold:

    • Add 2-methylpyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq) to the activated mixture.

    • Heat the reaction to 50 °C. Causality: Due to the delocalization of the 5-amine's lone pair, mild heating is required to overcome the activation energy barrier for nucleophilic attack on the HOAt ester.

  • Monitoring (Self-Validation):

    • Monitor via LC-MS. The disappearance of the

      
      
      
      
      
      peak corresponding to the starting amine indicates reaction completion.
  • Workup:

    • Quench the reaction with saturated aqueous

      
      . Extract the product using Ethyl Acetate (
      
      
      
      ).
    • Wash the combined organic layers strictly with

      
       (aq) to remove residual DMF, followed by brine. Dry over anhydrous 
      
      
      
      .

Conclusion

The 2-methylpyrazolo[1,5-a]pyrimidin-5-amine molecule is far more than a simple heterocyclic building block; it is an engineered node for accessing the ATP-binding pocket of various disease-linked kinases. By understanding the thermodynamic requirement for S_NAr in its synthesis[5], and the necessary forceful conditions needed for its derivatization due to electronic delocalization, drug discovery teams can streamline the generation of diverse target-specific screening libraries[7].

References

  • European Patent EP 2922840 B1: BICYCLIC HETEROCYCLE SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS KINASE MODULATORS. Vertex Pharmaceuticals.5

  • PubMed / Eur J Med Chem (2025): Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors. 1

  • PMC / Michigan Tech (2025): Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.2

  • ChemScene: 1190045-39-6 | 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine Product Data.6

  • MDPI (2024): Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. 3

  • Molbase / MolAid: methyl 4-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-ylcarbamoyl)benzoate and ASK1 Inhibitors. 4

  • Molbase: 7-chloro-2-methylpyrazolo[l,5-a]pyrimidin-5-amine (CAS 1189852-05-8) Information.

Sources

Exploratory

2-Methylpyrazolo[1,5-a]pyrimidin-5-amine molecular structure and formula

An In-Depth Technical Guide to 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine: Structure, Synthesis, and Characterization Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system recognized as a "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine: Structure, Synthesis, and Characterization

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system recognized as a "privileged structure" in medicinal chemistry for its capacity to serve as a high-affinity ligand for a multitude of biological targets.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine, a compound of significant interest for its potential applications in drug discovery. We will delve into its molecular structure and physicochemical properties, present a detailed, plausible synthetic pathway with step-by-step protocols, outline rigorous methods for its structural characterization and validation, and discuss the therapeutic potential of the broader pyrazolo[1,5-a]pyrimidine class, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this valuable molecular entity.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine core is a rigid, planar, bicyclic aromatic system that merges a five-membered pyrazole ring with a six-membered pyrimidine ring.[2] This unique fusion confers favorable drug-like properties, including metabolic stability and a well-defined three-dimensional orientation for substituent groups.[3] Its synthetic versatility allows for systematic structural modifications at multiple positions, making it an ideal scaffold for combinatorial library design and lead optimization.[2][3]

Compounds based on this scaffold have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and psychopharmacological effects.[3][4][5] A significant portion of research has focused on their role as protein kinase inhibitors, where the pyrazolo[1,5-a]pyrimidine core often acts as an effective hinge-binding motif, mimicking the adenine region of ATP.[1][4][6] Given this rich pharmacological profile, 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine represents a key building block for the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine are crucial for understanding its chemical behavior and potential for biological interactions.

The structure consists of the core pyrazolo[1,5-a]pyrimidine ring system, with a methyl group substituted at the C2 position of the pyrazole ring and an amine group at the C5 position of the pyrimidine ring.

retrosynthesis target 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine disconnect C-N, C-C Disconnection target->disconnect precursors 3-Methyl-5-aminopyrazole + β-Ketonitrile or equivalent C3 synthon disconnect->precursors =>

Caption: General retrosynthetic pathway for the pyrazolo[1,5-a]pyrimidine core.

Detailed Experimental Protocol: Synthesis

This protocol outlines a plausible and robust two-step synthesis starting from commercially available materials. The choice of a β-ketonitrile as the 1,3-bielectrophile is a well-established method for introducing an amino group at the C5 position.

Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine

  • Reagents & Equipment:

    • 3-Methyl-5-aminopyrazole (1.0 eq)

    • 3-Oxobutanenitrile (Acetoacetonitrile) (1.1 eq)

    • Polyphosphoric acid (PPA) or glacial acetic acid

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a round-bottom flask, add 3-Methyl-5-aminopyrazole (1.0 eq) and polyphosphoric acid (PPA) (approx. 10 times the weight of the aminopyrazole).

    • Heat the mixture to 60-70 °C with stirring to ensure homogenization.

    • Slowly add 3-Oxobutanenitrile (1.1 eq) to the mixture over 15 minutes. An exotherm may be observed.

    • After the addition is complete, raise the temperature to 120-130 °C and maintain for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature, then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 8. A precipitate should form.

    • Extract the aqueous slurry with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol
  • Methodology: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50-70% EtOAc) is typically effective. The optimal eluent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a silica gel column in the chosen starting eluent.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine as a solid.

Structural Characterization and Validation

Unambiguous structural confirmation is paramount to validate the outcome of the synthesis and rule out potential isomers. A combination of spectroscopic techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the synthesized compound.

  • Protocol: Sample Preparation [7] 1. Weigh approximately 5-10 mg of the purified product. 2. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. 3. Cap the tube and vortex gently until the sample is fully dissolved. The solution should be clear and free of particles. [7]

  • Expected Spectroscopic Data (in DMSO-d₆):

    • ¹H NMR:

      • A singlet around δ 2.4 ppm (3H), corresponding to the C2-CH₃ protons.

      • A singlet around δ 6.5 ppm (1H), corresponding to the C3-H proton.

      • A doublet around δ 6.8-7.0 ppm (1H), corresponding to the C6-H proton.

      • A doublet around δ 8.2-8.4 ppm (1H), corresponding to the C7-H proton.

      • A broad singlet around δ 7.0-7.5 ppm (2H), corresponding to the C5-NH₂ protons, which may exchange with D₂O.

    • ¹³C NMR:

      • A signal around δ 14 ppm for the methyl carbon (C H₃).

      • Signals in the aromatic region (δ 90-160 ppm) corresponding to the seven carbons of the heterocyclic core.

    • 2D NMR:

      • COSY: Correlation between the C6-H and C7-H protons would be expected.

      • HSQC/HMQC: Will correlate each proton signal to its directly attached carbon atom, confirming assignments.

      • HMBC: Will show long-range (2-3 bond) correlations, for example, from the C2-CH₃ protons to the C2 and C3 carbons, providing definitive proof of the methyl group's position.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) is commonly used.

  • Expected Result: The spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 149.17.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

  • Expected Peaks:

    • ~3400-3200 cm⁻¹: Two N-H stretching bands for the primary amine (-NH₂).

    • ~3100-3000 cm⁻¹: C-H stretching for aromatic protons.

    • ~2950-2850 cm⁻¹: C-H stretching for the methyl group.

    • ~1650-1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the heterocyclic ring system.

Potential Applications in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a validated starting point for the development of potent and selective kinase inhibitors. [4][6][8]Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. [1]

kinase_inhibition cluster_0 Normal Kinase Activity cluster_1 ATP-Competitive Inhibition Kinase1 Kinase Active Site ATP Binding Pocket Substrate Binding Site Product1 Phosphorylated Product Kinase1->Product1 Phosphorylation ATP1 ATP ATP1->Kinase1:atp Substrate1 Substrate Substrate1->Kinase1:subst Kinase2 Kinase Active Site ATP Binding Pocket Substrate Binding Site No_Product No Phosphorylation Kinase2->No_Product Inhibitor Pyrazolo[1,5-a]pyrimidine (e.g., 2-Me-PP-5-Amine derivative) Inhibitor->Kinase2:atp Binds to Hinge Region

Caption: ATP-competitive inhibition of a protein kinase by a pyrazolo[1,5-a]pyrimidine-based inhibitor.

Data Presentation: Bioactivity of Representative Scaffolds

The table below highlights the potent anticancer activity of various pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the scaffold's utility.

Compound ID/ReferenceTarget/MechanismCell LineIC₅₀ (µM)Source
Compound 6t CDK2/TRKA inhibitorCDK20.09[1]
Compound 6s CDK2/TRKA inhibitorCDK20.23[1]
Compound 4d VEGFR-2 inhibitorHepG20.14[1]
Compound 4d VEGFR-2 inhibitorMCF-70.72[1]
Arylazopyrazolo[1,5-a]pyrimidine 4c MurA inhibitor (Antibacterial)-3.77 µg/mL[1]

Conclusion

2-Methylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound built upon a privileged scaffold with immense potential in medicinal chemistry. Its rigid structure, combined with the strategic placement of a methyl and an amine group, provides a versatile platform for further functionalization. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to produce and validate this compound. Given the established success of the pyrazolo[1,5-a]pyrimidine core in targeting key enzymes like protein kinases, 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine stands as a valuable building block for the discovery and development of next-generation therapeutic agents.

References

  • BenchChem. (n.d.). The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core in Modern Drug Discovery.
  • Talavera-Alemán, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
  • ACS Publications. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • ChemScene. (n.d.). 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine.
  • RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • ResearchGate. (n.d.). Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents....
  • RSC Advances. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.
  • Preprints.org. (2025). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation.
  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
  • PMC. (n.d.). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.
  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • BenchChem. (n.d.). Application Note: NMR Characterization of a 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Derivative.

Sources

Foundational

Whitepaper: Biological Activity and Application of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine in Kinase Inhibitor Discovery

Executive Summary In the realm of target-based drug discovery, identifying "privileged scaffolds"—molecular frameworks intrinsically predisposed to provide high-affinity interactions across therapeutic targets—is critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of target-based drug discovery, identifying "privileged scaffolds"—molecular frameworks intrinsically predisposed to provide high-affinity interactions across therapeutic targets—is critical. 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1190045-39-6)[1] has established itself as an elite pharmacophore building block. This technical guide outlines the mechanistic evaluation of this core and its overarching role in formulating next-generation kinase inhibitors, with specific emphasis on its activity against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Apoptosis Signal-Regulating Kinase 1 (ASK1).

Pharmacophore Profile & Hinge-Binding Mechanics

As an application scientist designing small-molecule libraries, the choice of the scaffold dictates the success of downstream optimization. The 2-methylpyrazolo[1,5-a]pyrimidin-5-amine core is highly valued because it acts as an advanced bioisostere of the purine ring found in ATP.

When positioned within the ATP-binding pocket of a kinase, the core relies on a specific topological interaction. The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine framework act as potent hydrogen-bond acceptors, while the exocyclic 5-amine group serves as a robust hydrogen-bond donor[2]. This structural arrangement enables a critical bidentate donor-acceptor motif , establishing highly stable anchors against the backbone amides of the kinase hinge region (e.g., residues analogous to Ala141 in DRAK1)[2]. Furthermore, the C2-methyl substitution provides a calculated steric "bump" that locks the scaffold's trajectory, maximizing Van der Waals interactions within the adjacent hydrophobic sub-pocket while preventing deleterious off-target rotation.

Core Biological Targets

IRAK4 and Innate Immunity Signaling

IRAK4 is an intracellular serine-threonine kinase that functions as an essential signal transducer downstream of the Interleukin-1 Receptor (IL-1R) and Toll-like Receptor (TLR) superfamilies[3]. Dysregulated IRAK4 kinase activity is a primary driver in severe inflammatory and autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.

G Ligand TLR / IL-1R Ligand Receptor TLR / IL-1 Receptor Ligand->Receptor Binds MyD88 MyD88 Adaptor Receptor->MyD88 Recruits IRAK4 IRAK4 (Kinase Active) MyD88->IRAK4 Activates IRAK1 IRAK1 Phosphorylation IRAK4->IRAK1 Phosphorylates NFkB NF-κB Activation IRAK1->NFkB Signal Cascade Target Inflammatory Gene Expression NFkB->Target Transcription

TLR/IL-1R signaling cascade highlighting IRAK4 as the critical node for inflammatory gene expression.

In early high-throughput screening (HTS) campaigns, pyrazolo[1,5-a]pyrimidine derivatives were identified as potent IRAK4 binders but suffered from inherently poor passive cellular permeability[3]. By utilizing the 2-methylpyrazolo[1,5-a]pyrimidin-5-amine core, medicinal chemists systematically introduced various diamines and lipophilic groups at the 5-position[3]. Guided by calculated partition coefficients (cLogD), these modifications effectively masked polar surface areas without disturbing the critical hinge-binding vectors. The result was a class of highly potent, orally bioavailable IRAK4 inhibitors possessing exceptional kinome selectivity[3].

ASK1 and Neurodegenerative Disease

Apoptosis Signal-Regulating Kinase 1 (ASK1) is a MAP3K that drives cellular responses to oxidative and inflammatory stress. Modulating ASK1 is a highly prioritized strategy for treating neurological disorders, including Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS)[4].

The functional precursor 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine is frequently utilized as the starting material for synthesizing advanced ASK1 inhibitors[5][6]. Advanced design paradigms employ this specific scaffold to build macrocyclic inhibitors. Macrocyclization restricts the conformational entropy of the molecule, drastically improving its Central Nervous System (CNS) penetrance by decreasing the efflux ratio (ER)—a rigid prerequisite for developing effective neurotherapeutics[2].

Workflow Hit HTS Hit (Poor Permeability) Core 2-Methylpyrazolo [1,5-a]pyrimidin -5-amine Core Hit->Core Scaffold Morphing SAR SAR Optimization (cLogD Guided) Core->SAR SNAr / Cyclization Lead Lead Candidate (High Bioavailability) SAR->Lead PK/PD Validation

Hit-to-lead workflow utilizing the 2-methylpyrazolo[1,5-a]pyrimidin-5-amine scaffold.

Quantitative Target Summary

The versatility of the scaffold is demonstrated through its multi-kinase efficacy when distinctly substituted. Table 1 outlines comparative data spanning target indications:

Target KinasePathophysiological Role / IndicationDerivative Modification ProfileTypical In Vitro IC₅₀Reference
IRAK4 Inflammation / Autoimmune Disorders5-amine functionalization (diamines)< 10 nM[3]
ASK1 Neurodegenerative / Apoptotic StressMacrocyclization / Amide substitution29 nM - 95 nM[4][6]
Pan-TRK Oncology (e.g., NSCLC)Macrocyclization (resistance circumvention)< 100 nM[2]

Experimental Methodologies & Protocols

A protocol is only as reliable as the fundamental causal logic supporting it. Below are verified methodologies designed as self-validating workflows.

Protocol 1: Chemical Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

Causality Statement : The synthesis of the core scaffold leverages an SₙAr mechanism. The chlorine atom at the 5-position is profoundly activated by the electron-withdrawing effect of the fused pyrimidine nitrogens, which lowers the activation energy required for nucleophilic displacement by ammonia[7]. Heating the volatile ammonia within a sealed pressure vessel prevents the escape of nucleophile gas, intentionally maintaining a high localized concentration to forcefully drive the reaction to completion[7].

  • Assembly: Dissolve 1.6 g (7.55 mmol) of 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine in 32 mL (224 mmol) of methanolic ammonia[7].

  • Pressurization: Transfer the resulting mixture to a heavy-walled glass pressure tube and seal it tightly with a Teflon cap.

  • Activation: Heat the sealed reaction vessel in an oil bath at 100 °C for 16 hours[7].

  • Recovery: Cool the vessel entirely to room temperature before carefully venting to safely release residual pressure. Concentrate the crude product under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography using an isocratic mobile phase of 5% Methanol in Chloroform to yield pure 2-methylpyrazolo[1,5-a]pyrimidin-5-amine[7].

Protocol 2: In Vitro TR-FRET Kinase Assay (IRAK4 Validation)

Causality Statement : Validating biological activity mandates avoiding auto-fluorescence artifacts common in small-molecule libraries. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a programmed microsecond time delay between excitation and emission measurement. This specifically allows transient non-specific background fluorescence to decay. Furthermore, TR-FRET operates on a ratiometric emission format, inherently generating a self-correcting mathematical baseline that nullifies minor well-to-well liquid dispensing errors.

  • Reagent Preparation: Prepare customized kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20 (surfactant addition is critical to prevent non-specific lipophilic scaffold aggregation).

  • Reaction Assembly: In a 384-well low-volume microplate, combine recombinant human IRAK4 enzyme, ATP (calibrated precisely to the enzyme's empirical Kₘ value), and a specific biotinylated peptide substrate.

  • Inhibition & Incubation: Pin-transfer the pyrazolo[1,5-a]pyrimidine derivative (dissolved in DMSO) into the wells. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced protein denaturation. Incubate at room temperature for 60 minutes.

  • Halting & Detection: Stop the enzymatic reaction by adding an EDTA-based detection buffer (chelates Mg²⁺, immediately starving the kinase of its crucial cofactor). Simultaneously add a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Data Acquisition: Excite the microplate at 340 nm using a microplate reader. Following a fixed 100 µs delay, read the corresponding emissions at 615 nm (Europium) and 665 nm (APC). The 665/615 nm emission ratio is plotted against compound concentration to derive self-normalized, high-fidelity IC₅₀ curves.

References

  • Title: BICYCLIC HETEROCYCLE SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS KINASE MODULATORS - EP 2922840 B1 Source: googleapis.com URL: 7

  • Title: N-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-6-(trifluoromethyl)nicotinamide - 摩熵化学 Source: molaid.com URL: 5

  • Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: acs.org URL: 3

  • Title: WO2011041293A1 - Pyrazolo[1, 5-a] pyrimidine derivatives as apoptosis signal-regulating kinase 1 inhibitors Source: google.com URL: 6

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) Source: nih.gov URL: 4

  • Title: Application of a macrocyclization strategy in kinase inhibitor development Source: scienceopen.com URL: 2

  • Title: 1190045-39-6 | 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine Source: chemscene.com URL: 1

Sources

Exploratory

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system, has firmly established itself as a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system, has firmly established itself as a "privileged structure" in medicinal chemistry. Its unique electronic and structural features provide a versatile framework for the design of potent and selective ligands for a multitude of biological targets. This guide offers a comprehensive exploration of the discovery of pyrazolo[1,5-a]pyrimidine derivatives, from fundamental synthetic strategies to their profound impact on targeted therapies, with a particular focus on kinase inhibition.

The Architectural Appeal: Why Pyrazolo[1,5-a]pyrimidines?

The pyrazolo[1,5-a]pyrimidine scaffold is a bicyclic aromatic system where a pyrazole ring is fused to a pyrimidine ring. This fusion imparts a rigid and planar structure, which can facilitate strong binding interactions with biological macromolecules.[1] The presence of multiple nitrogen atoms provides opportunities for hydrogen bonding, while the aromatic rings can engage in π-stacking and hydrophobic interactions.[2] This inherent versatility allows for extensive structural modifications at various positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[3]

The significance of this scaffold is underscored by its presence in several FDA-approved drugs and numerous clinical candidates.[2] Notably, two of the three marketed drugs for cancers driven by NTRK gene fusions, Larotrectinib and Entrectinib, are based on the pyrazolo[1,5-a]pyrimidine core.[4] This success has spurred significant interest in exploring this scaffold for a wide range of therapeutic applications.[5]

Constructing the Core: Key Synthetic Methodologies

The synthesis of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[3] Over the years, a variety of efficient synthetic routes have been developed, ranging from classical condensation reactions to modern microwave-assisted and multi-component strategies.[6]

The Cornerstone Reaction: Cyclocondensation with β-Dicarbonyl Compounds

A foundational and widely employed method involves the reaction of a 3-aminopyrazole with a β-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester. This reaction typically proceeds under acidic or basic conditions and can be facilitated by conventional heating or microwave irradiation.[7]

General Synthetic Workflow:

G cluster_core cluster_product start Starting Materials core_synth Core Synthesis product Product aminopyrazole 3-Aminopyrazole Derivative cyclocondensation Cyclocondensation Reaction aminopyrazole->cyclocondensation bielectrophile 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl Compound) bielectrophile->cyclocondensation pyrazolo_core Pyrazolo[1,5-a]pyrimidine Core cyclocondensation->pyrazolo_core

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Experimental Protocol: Microwave-Assisted Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines [3]

This two-step protocol involves the initial synthesis of a β-enaminone intermediate, followed by cyclocondensation.

  • Step 1: Synthesis of β-enaminones

    • A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

    • The reaction mixture is subjected to solvent-free microwave irradiation at 160 °C for 15 minutes.

    • This typically yields the corresponding β-enaminone in high yields (83–97%).

  • Step 2: Cyclocondensation

    • The synthesized β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine.

    • The reaction proceeds to yield the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.

One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

For the direct introduction of a halogen atom at the 3-position, a one-pot method has been developed.[3] This approach is particularly valuable as the halogen can serve as a handle for further functionalization through cross-coupling reactions.

Experimental Protocol: One-Pot Cyclization and Oxidative Halogenation [3]

  • A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is prepared.

  • The reaction is carried out in the presence of an oxidizing agent, such as potassium persulfate (K₂S₂O₈).

  • This one-pot procedure effects both the cyclization to form the pyrazolo[1,5-a]pyrimidine ring and the concomitant halogenation at the 3-position.

A Scaffold for Kinase Inhibition: Structure-Activity Relationship (SAR) Insights

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors.[6][8] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3]

Targeting Tropomyosin Receptor Kinases (Trks)

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that, when constitutively activated by chromosomal rearrangements (NTRK gene fusions), act as oncogenic drivers in a variety of tumors.[4] Pyrazolo[1,5-a]pyrimidine-based inhibitors have demonstrated remarkable efficacy against Trk kinases.

The structure-activity relationship (SAR) studies have revealed several key features for potent Trk inhibition:[4]

  • The pyrazolo[1,5-a]pyrimidine core is essential for establishing a hinge interaction with the Met592 residue in the kinase domain.

  • The introduction of a macrocyclic ring can lead to highly potent and selective Trk inhibitors with sub-nanomolar IC50 values.[8]

  • The addition of a morpholine group at a specific position can enhance selectivity by minimizing off-target effects.

  • Fluorine substitution can improve interactions with residues such as Asn655.

  • A pyridine ring can support hydrophobic interactions, contributing to overall potency.

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Analogs as Trk Inhibitors

CompoundR1R2TrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Cell-based Assay (KM12) IC50 (nM)
Larotrectinib--5-1111
Entrectinib--1.70.10.1-
Compound 28Macrocyclic-0.170.070.07-
Compound 29Macrocyclic-0.6-0.1-

Data compiled from multiple sources.[8]

Trk Signaling Pathway and Inhibition:

TRK_Receptor Trk Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization Ligand Neurotrophin Ligand Ligand->TRK_Receptor Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Dimerization Inhibits Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Dimerization->Signaling Cell_Response Cell Proliferation, Survival, Differentiation Signaling->Cell_Response

Caption: Trk signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine analogs.

Inhibition of Other Key Kinases

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to the discovery of inhibitors targeting a range of other kinases, including Pim-1, Cyclin-dependent kinase 2 (CDK2), and Fms-like tyrosine kinase 3 (FLT3).[3][9][10] For instance, derivatives have been developed as potent and selective Pim-1 inhibitors with nanomolar activity.[11] Similarly, new series of these compounds have been designed as dual CDK2/tubulin polymerization inhibitors, demonstrating a multi-targeted approach to cancer therapy.[9]

Biological Evaluation: Standard Protocols

The discovery and development of pyrazolo[1,5-a]pyrimidine derivatives as therapeutic agents rely on robust biological evaluation. Standard in vitro assays are employed to determine their potency and selectivity.

Experimental Protocol: Kinase Inhibition Assay (General) [8]

This protocol provides a general method for assessing the in vitro inhibitory activity of compounds against a specific protein kinase.

  • Add 5 µL of the test compound at various concentrations to the wells of a microplate.

  • Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent (e.g., luminescence or fluorescence).

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: MTT Cell Viability Assay [8]

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Future Directions and Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable framework in the quest for novel therapeutics.[1] Its synthetic tractability and proven success in targeting a range of biological entities, particularly protein kinases, ensure its continued prominence in drug discovery.[6] Future research will likely focus on the development of even more selective and potent inhibitors, the exploration of novel therapeutic applications beyond oncology, and the use of advanced synthetic methodologies to access greater chemical diversity. The insights gained from SAR studies will continue to guide the rational design of next-generation pyrazolo[1,5-a]pyrimidine-based drugs with improved efficacy and safety profiles.

References

  • Ghareb, N., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]

  • Singh, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]

  • El-Malah, A. A., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Publishing. [Link]

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Karpoormath, R., et al. (2017). An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. PubMed. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]

  • Jiang, B., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • Schnute, M. E., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. [Link]

  • Al-Warhi, T., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]

  • Gomaa, M. S., et al. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. PubMed. [Link]

  • Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Bentham Science. [Link]

  • Liu, Y., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. [Link]

  • Jeon, B. S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2025). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. [Link]

  • El-Nassan, H. B., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]

  • Wang, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]

  • ResearchGate. (2024). PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Medicinal Chemistry. [Link]

  • Abdel-Aziz, M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • El-Nassan, H. B. (n.d.). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. SciSpace. [Link]

  • Cichy, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]

  • Jeon, B. S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. [Link]

Sources

Foundational

Spectroscopic Characterization of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science. The pyrazolo[1,5-a]pyrimidine core is a recurring motif in compounds with a wide range of biological activities.[1] A thorough understanding of the spectroscopic properties of this amine-substituted derivative is crucial for its unambiguous identification, purity assessment, and the interpretation of its interactions in various chemical and biological systems.

Molecular Structure and Key Features

2-Methylpyrazolo[1,5-a]pyrimidin-5-amine possesses a bicyclic aromatic system with a strategic placement of nitrogen atoms, a methyl group, and an amino group. These features give rise to a unique electronic and structural profile that is reflected in its spectroscopic data.

Caption: Key properties of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine, ¹H and ¹³C NMR will provide definitive information about the number and connectivity of protons and carbons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts are influenced by the electron-donating and withdrawing effects of the nitrogen atoms and the amino group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~6.2 - 6.4d~2.0
H-6~6.6 - 6.8d~7.0
H-7~8.0 - 8.2d~7.0
-CH₃~2.4 - 2.6s-
-NH₂~5.5 - 6.5 (broad)s-

Rationale for Predictions: The chemical shifts are estimated based on data from related pyrazolo[1,5-a]pyrimidine systems.[2][3] The protons on the pyrimidine ring (H-6 and H-7) are expected to show a doublet-doublet coupling pattern, while the proton on the pyrazole ring (H-3) will likely appear as a singlet or a narrow doublet depending on long-range couplings. The amine protons often appear as a broad singlet and their chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~150 - 155
C-3~95 - 100
C-3a~148 - 152
C-5~158 - 162
C-6~105 - 110
C-7~140 - 145
-CH₃~14 - 18

Rationale for Predictions: The chemical shifts are predicted based on the known electronic effects within the heterocyclic system and data from similar structures.[1][4] Carbons adjacent to nitrogen atoms (C-2, C-3a, C-5, C-7) are expected to be deshielded and appear at higher chemical shifts.

Experimental Protocol for NMR Data Acquisition

cluster_nmr NMR Experimental Workflow A Sample Preparation: ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) B Instrument Setup: Tune and match the probe for ¹H and ¹³C frequencies A->B C ¹H NMR Acquisition: Standard pulse program (e.g., zg30), 16-32 scans B->C D ¹³C NMR Acquisition: Proton-decoupled pulse program (e.g., zgpg30), 1024-4096 scans C->D E Data Processing: Fourier transform, phase correction, and baseline correction D->E F Spectral Analysis: Integration, peak picking, and structural assignment E->F

Caption: A standardized workflow for acquiring high-quality NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine will be characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.

Predicted IR Spectral Data
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H stretch (amine)3400 - 3200Medium, often two bands
C-H stretch (aromatic)3100 - 3000Medium to weak
C-H stretch (aliphatic)2950 - 2850Medium to weak
C=N and C=C stretch1650 - 1500Strong to medium
N-H bend (amine)1640 - 1560Medium

Rationale for Predictions: These predictions are based on established correlation tables for IR spectroscopy and data from pyrazolo[1,5-a]pyrimidine derivatives.[5] The presence of the primary amine is expected to give rise to characteristic N-H stretching and bending vibrations.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for solid samples is the use of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Processing: Perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): m/z = 148.08 (corresponding to the molecular formula C₇H₈N₄)

  • Key Fragmentation Pathways: The fragmentation of pyrazolo[1,5-a]pyrimidines can be complex. A likely initial fragmentation would be the loss of a methyl radical (-CH₃) or hydrogen cyanide (HCN) from the pyrimidine or pyrazole ring.

cluster_ms Proposed Mass Spec Fragmentation M [M]⁺˙ m/z = 148 M1 [M - CH₃]⁺ m/z = 133 M->M1 - •CH₃ M2 [M - HCN]⁺˙ m/z = 121 M->M2 - HCN

Caption: A simplified proposed fragmentation pathway for 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

References

  • Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-Allenic Ketones with Aminopyrazoles. The Royal Society of Chemistry.
  • 2-Methylpyrazine(109-08-0) 1H NMR - ChemicalBook.
  • Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine - Benchchem.
  • 1190045-39-6 | 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine - ChemScene.
  • Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles.
  • PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum - ChemicalBook.
  • Spectrum - SpectraBase.
  • CAS#:739364-95-5 | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Chemsrc.
  • 2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | 1781182-10-2 - Sigma-Aldrich.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchG
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors - MDPI.

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Exploratory

Solubility and Stability of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine: A Comprehensive Physicochemical Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic and structural characteristics offer a versatile platform for developing selective kinase inhibitors and other targeted therapies.[2] 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine is a key exemplar of this class, yet its progression through the drug discovery pipeline is critically dependent on a thorough understanding of its physicochemical properties. Poor aqueous solubility and suboptimal stability are leading causes of candidate failure, making early and accurate characterization essential.[3] This guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine, grounded in authoritative protocols and field-proven insights. We will detail step-by-step methodologies for kinetic and thermodynamic solubility assessment, forced degradation studies, and the analytical techniques required for robust quantification, enabling research teams to make data-driven decisions and anticipate potential development challenges.

Core Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is the first step in any robust characterization. The structure of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine, featuring a fused heterocyclic system with a primary amine, dictates its physicochemical behavior.

Table 1: Key Physicochemical Properties of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine

PropertyValueSource
CAS Number 1190045-39-6[4]
Molecular Formula C₇H₈N₄[4]
Molecular Weight 148.17 g/mol [4]
Topological Polar Surface Area (TPSA) 56.21 Ų[4]
Calculated logP (cLogP) 0.62[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 4[4]

The presence of a primary amine (pKa estimated in the range of 4-5, typical for an amino-pyrimidine system) suggests that the solubility of this compound will be highly dependent on pH. The moderate TPSA and low cLogP indicate a favorable starting point for druglike properties, though experimental verification is paramount.

Comprehensive Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. It is essential to measure both kinetic and thermodynamic solubility to fully understand a compound's behavior.

The Rationale: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: Measures the concentration of a compound before it precipitates from a solution prepared by adding a concentrated DMSO stock to an aqueous buffer. It reflects the solubility of the amorphous or metastable form and is relevant for high-throughput screening and initial in vitro assays.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. This "gold standard" measurement is crucial for formulation development and predicting oral absorption.

Experimental Workflow for Solubility Determination

The following workflow outlines a standard, self-validating process for determining the solubility of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine.

G cluster_0 Solubility Assessment Workflow A Prepare Compound Stock (e.g., 10 mM in DMSO) B Kinetic Solubility Assay (Nephelometry or UV-Vis) A->B C Thermodynamic Solubility Assay (Shake-Flask Method) A->C E Data Analysis & Interpretation (Quantification via HPLC-UV) B->E D pH-Dependent Solubility Profile (Potentiometric Titration) C->D Informs pH range C->E D->E F Biorelevant Media Solubility (FaSSIF & FeSSIF) E->F Prioritizes need F->E

Caption: Logical workflow for comprehensive solubility characterization.

Protocol 1: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early-stage discovery.

  • Preparation: Dispense 198 µL of aqueous buffer (e.g., pH 7.4 PBS) into the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of a 10 mM DMSO stock solution of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine to the wells in triplicate, resulting in a final concentration of 100 µM.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.

  • Measurement: Measure turbidity using a nephelometer. The concentration at which significant light scatter is observed indicates the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility via Shake-Flask (ICH Guideline Approach)
  • Preparation: Add an excess amount of solid 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine to vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.

  • Sample Collection: Withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4).

Chemical Stability and Degradation Profiling

Understanding a compound's stability is crucial for defining storage conditions, formulation strategies, and predicting its shelf-life. Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.

Rationale for Forced Degradation

Forced degradation (or stress testing) intentionally exposes the drug substance to conditions more severe than accelerated stability testing. Its primary goals are:

  • To identify likely degradation products that could appear during formal stability studies.

  • To elucidate degradation pathways.

  • To demonstrate the specificity of the analytical method, proving it can separate and detect degradation products from the parent compound.

Forced Degradation Experimental Workflow

G cluster_1 Forced Degradation Workflow cluster_conditions Stress Conditions start Prepare Compound Solution (e.g., 1 mg/mL in MeCN:Water) hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation photolysis Photostability (ICH Q1B Light Exposure) start->photolysis thermal Thermal (e.g., 60°C in solution/solid) start->thermal analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24h) via LC-MS/MS hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis peak_tracking Peak Purity & Mass Balance Analysis analysis->peak_tracking identification Structure Elucidation of Degradants (MS/MS Fragmentation) peak_tracking->identification

Caption: Workflow for systematic forced degradation studies.

Protocol 3: Forced Degradation Studies
  • Hydrolytic Stability:

    • Acid: Dissolve the compound in 0.1 N HCl.

    • Base: Dissolve the compound in 0.1 N NaOH.

    • Neutral: Dissolve the compound in purified water.

    • Incubate all solutions at 60°C and analyze at appropriate time points. Neutralize acid/base samples before injection.

  • Oxidative Stability:

    • Dissolve the compound in a solution containing 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light, and analyze.

  • Photostability:

    • Expose a solution and solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Keep control samples protected from light. Analyze both exposed and control samples.

Potential Degradation Pathways

Based on the structure, 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine is susceptible to:

  • Oxidation: The electron-rich pyrazole and pyrimidine rings, as well as the primary amine, can be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.

  • Hydrolysis: While the core scaffold is generally stable, extreme pH and temperature could lead to ring-opening, though this is less common for aromatic heterocyclic systems.[5]

  • Photodegradation: Aromatic systems can undergo photo-oxidation or rearrangement upon exposure to UV light.[6]

Analytical Methodologies

A robust, validated analytical method is the cornerstone of accurate solubility and stability assessment.

Protocol 4: Stability-Indicating RP-HPLC-UV Method

A well-developed HPLC method must be able to separate the parent compound from all process impurities and degradation products.

Table 2: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent resolving power for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the basic amine, leading to sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 5 minutesA generic screening gradient to ensure elution of the parent compound and a wide range of potential degradants.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and run-to-run reproducibility.
Detection UV at 254 nm or PDAPyrazolo[1,5-a]pyrimidine systems typically have strong UV absorbance.[7]
Injection Vol. 2 µL

This method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.[8] For identification of unknown degradants, coupling this separation to a high-resolution mass spectrometer (LC-MS/MS) is essential.

Data Synthesis and Strategic Implications for Drug Development

The data generated from these studies must be synthesized to guide the drug development strategy.

  • Low Solubility Scenario (<10 µM): If the compound exhibits poor thermodynamic solubility, this is a major red flag for oral absorption.

    • Mitigation Strategy: Prioritize salt screening to identify forms with improved solubility and dissolution. Investigate enabling formulations such as amorphous solid dispersions or particle size reduction (micronization).

  • pH-Dependent Solubility: A significant increase in solubility at low pH (as expected for this basic compound) is favorable for absorption in the stomach but may lead to precipitation in the higher pH of the intestine.

    • Mitigation Strategy: Consider formulations that maintain supersaturation, such as HPMC-based dispersions.

  • Significant Degradation (>10% in any stress condition): If a specific liability is identified (e.g., rapid oxidation), this informs both chemical and formulation development.

    • Mitigation Strategy (Chemistry): Medicinal chemists can design next-generation analogs where the metabolic/chemical "soft spot" is blocked (e.g., by adding a sterically hindering group).

    • Mitigation Strategy (Formulation): The final drug product may require protective measures, such as packaging under an inert atmosphere (for oxidative liability) or using opaque coatings (for photoliability).

Conclusion

A comprehensive evaluation of the solubility and stability of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine is not merely a data collection exercise; it is a critical component of risk mitigation in drug discovery. By employing the robust workflows and protocols outlined in this guide, research teams can generate high-quality, decision-enabling data. This proactive approach to physicochemical characterization allows for the early identification of potential liabilities and the implementation of rational mitigation strategies, ultimately increasing the probability of successfully advancing this promising compound toward clinical development.

References

  • Vertex Pharmaceuticals. (2022). Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC.
  • Botta, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC.
  • Portilla, J., et al. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. Available at: [Link]

  • Cherukupalli, P., et al. (2017). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. Available at: [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. Available at: [Link]

  • Kiselyov, A. S., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. Available at: [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. Available at: [Link]

  • Elattar, K. M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Sławiński, J., et al. (2021). Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents.... ResearchGate. Available at: [Link]

  • Chen, E. (2015). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. Available at: [Link]

  • Nápoles, M., et al. (2004). New method for synthesis of pyrazolo[1,5-a]pyrimidines from cyanoacetohydrazide and push pull systems. Revista CENIC Ciencias Químicas. Available at: [Link]

  • Mattes, R., et al. (2003). Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 - PMC. Available at: [Link]

  • Kumar, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. Available at: [Link]

  • Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Available at: [Link]

  • Fernandes, D., et al. (2016). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available at: [Link]

  • Soares de Melo, C., et al. (2015). Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. ResearchGate. Available at: [Link]

  • Lee, J. H., et al. (2002). Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. PubMed. Available at: [Link]

  • Andersen, T. F., et al. (2021). Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. Available at: [Link]

Sources

Foundational

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Novel Therapeutics

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability have allowed for the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability have allowed for the development of a diverse range of compounds with significant therapeutic potential.[1][2] This technical guide provides an in-depth analysis of the key therapeutic targets of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their applications in oncology and inflammatory diseases. We will delve into the molecular rationale for targeting these pathways, explore the structure-activity relationships that govern inhibitor potency and selectivity, and provide detailed experimental protocols for target validation.

I. Protein Kinases: The Central Hub of Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus for drug discovery.[3] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.[2][3]

Cyclin-Dependent Kinases (CDKs): Guardians of the Cell Cycle

Biological Rationale: CDKs are a family of serine/threonine kinases that control the progression of the cell cycle. Their activity is tightly regulated by cyclins and CDK inhibitors. In many cancers, the CDK signaling pathway is aberrant, leading to uncontrolled cell proliferation.[4] Targeting CDKs with small molecule inhibitors is a promising strategy to induce cell cycle arrest and apoptosis in cancer cells.[4][5]

Structure-Activity Relationship (SAR): The pyrazolo[1,5-a]pyrimidine core of CDK inhibitors typically interacts with the hinge region of the ATP-binding pocket of the kinase.[4] Key interactions often involve hydrogen bonding between the pyrazole nitrogen and the backbone of the hinge region. Substitutions at various positions on the scaffold can be tailored to enhance potency and selectivity. For instance, the introduction of anilino groups at the 2-position and cyano or carboxamide groups at the 3-position has been shown to be crucial for potent CDK2 inhibition.[4]

Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2:

CompoundIC50 (µM) against CDK2Reference
6s 0.23[4]
6t 0.09[4]
5i 0.25[5]
5j 0.16[5]
Ribociclib (Reference) 0.07[4]
Roscovitine (Reference) 0.24[5]

Experimental Protocol: In Vitro CDK2 Kinase Assay

This protocol describes a typical in vitro enzymatic assay to determine the inhibitory activity of pyrazolo[1,5-a]pyrimidine compounds against CDK2.

  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin E complex

    • Histone H1 as substrate

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

    • Test compounds dissolved in DMSO

    • 96-well filter plates

    • Phosphoric acid

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant CDK2/Cyclin E, and Histone H1 substrate.

    • Add serial dilutions of the test compounds (typically from 100 µM to 1 nM) to the wells of a 96-well plate. Include a no-inhibitor control and a no-enzyme control.

    • Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity of the incorporated phosphate in the substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for CDK2 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - CDK2/Cyclin E - Histone H1 - [γ-³²P]ATP - Kinase Buffer add_reagents Add Kinase, Substrate, and Buffer to Plate reagents->add_reagents compounds Prepare Compound Dilutions in DMSO add_compounds Add Test Compounds to Plate compounds->add_compounds add_reagents->add_compounds start_reaction Initiate Reaction with [γ-³²P]ATP add_compounds->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction with Phosphoric Acid incubation->stop_reaction wash Wash Filter Plate stop_reaction->wash measure Measure Radioactivity wash->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for in vitro CDK2 kinase inhibition assay.

Tropomyosin Receptor Kinases (Trks): Targets in Neurotrophin Signaling

Biological Rationale: The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are crucial for the development and survival of neurons.[6] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the production of chimeric Trk proteins with constitutive kinase activity, which act as oncogenic drivers in a wide range of cancers.[6] Therefore, inhibiting these fusion proteins is a clinically validated therapeutic strategy.[6]

Structure-Activity Relationship (SAR): The pyrazolo[1,5-a]pyrimidine scaffold is a key feature of several approved and clinical-stage Trk inhibitors, including larotrectinib and entrectinib.[6] The pyrazolo[1,5-a]pyrimidine core typically forms a crucial hinge interaction with the Met592 residue in the Trk kinase domain.[7] Modifications at the 3- and 5-positions of the scaffold have been extensively explored to enhance potency and selectivity. For example, the presence of a picolinamide at the 3-position and a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position significantly increases Trk inhibitory activity.[7][8]

Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against TrkA:

CompoundIC50 (nM) against TrkAReference
8 1.7[8]
9 1.7[8]
22 (against TrkA, TrkB, TrkC) 3, 14, 1[8]
28 (against TrkA, TrkB, TrkC) 0.17, 0.07, 0.07[7]
Larotrectinib (Reference) 0.07 (µM)[4]

Experimental Protocol: TrkA ELISA-based Kinase Assay

This protocol outlines a typical ELISA-based assay to measure the inhibition of TrkA kinase activity.

  • Reagents and Materials:

    • Recombinant human TrkA kinase domain

    • Poly(Glu, Tyr) 4:1 as substrate

    • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

    • ATP

    • Kinase reaction buffer

    • TMB substrate

    • Stop solution (e.g., sulfuric acid)

    • 96-well plates coated with Poly(Glu, Tyr)

    • Plate reader

  • Procedure:

    • Add serial dilutions of the test compounds to the wells of the Poly(Glu, Tyr)-coated 96-well plate.

    • Add the recombinant TrkA kinase to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Wash the plate to remove non-phosphorylated substrate and unbound reagents.

    • Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.

    • Wash the plate to remove unbound antibody.

    • Add the TMB substrate and incubate until a color develops.

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Other Notable Kinase Targets

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of inhibitors for a range of other important kinases, including:

  • B-Raf: A serine/threonine kinase in the MAPK/ERK signaling pathway, frequently mutated in melanoma.[9][10]

  • Threonine Tyrosine Kinase (TTK): A dual-specificity kinase involved in the spindle assembly checkpoint, overexpressed in many cancers.[11][12]

  • Adaptor-Associated Kinase 1 (AAK1): A serine/threonine kinase involved in clathrin-mediated endocytosis, a potential target for neuropathic pain.[13][14]

  • Phosphoinositide 3-kinase δ (PI3Kδ): A lipid kinase that plays a key role in the activation and function of immune cells, a target for inflammatory diseases.[15][16][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor RAS RAS Trk->RAS Activation PI3K PI3K Trk->PI3K PLCg PLCγ Trk->PLCg Neurotrophin Neurotrophin Neurotrophin->Trk Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB AKT AKT PI3K->AKT Gene Gene Expression (Survival, Growth, Differentiation) AKT->Gene IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC CREB->Gene

Sources

Exploratory

CAS number 1190045-39-6 properties and uses

An in-depth analysis of the provided CAS number, 1190045-39-6, did not yield any publicly available information for a specific chemical compound. This suggests that the CAS number may be incorrect, may belong to a propri...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the provided CAS number, 1190045-39-6, did not yield any publicly available information for a specific chemical compound. This suggests that the CAS number may be incorrect, may belong to a proprietary compound not disclosed in public databases, or may be a newly assigned number with limited documentation.

For a comprehensive technical guide to be generated, a valid and publicly documented CAS number or the chemical name of the compound of interest is required. Once a verifiable compound is identified, a detailed guide will be developed encompassing its properties, applications, and relevant experimental protocols, adhering to the specified requirements for scientific integrity and data visualization.

Researchers, scientists, and drug development professionals interested in a specific compound are encouraged to verify the CAS number and provide any additional identifiers to facilitate a thorough and accurate technical review.

Protocols & Analytical Methods

Method

Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its potent and selective inhibition...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases.[1][2][3] These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3][4] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have emerged as promising candidates for the development of targeted therapies.[4][5] The 2-methyl substitution on this scaffold is a common feature in many biologically active molecules, influencing their pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives, aimed at researchers, scientists, and professionals in drug development. The focus is on providing not just step-by-step instructions, but also the scientific rationale behind the chosen methodologies.

Core Synthetic Strategies: Building the Bicyclic Core

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner.[1][5] For the synthesis of 2-methyl-substituted derivatives, the key starting material is 3-amino-5-methylpyrazole.

Primary Synthetic Route: Condensation with β-Dicarbonyl Compounds and their Equivalents

The most direct and widely employed method involves the reaction of 3-amino-5-methylpyrazole with various 1,3-dicarbonyl compounds or their synthetic equivalents. This approach offers a high degree of versatility, allowing for the introduction of diverse substituents on the pyrimidine ring.

Causality Behind Experimental Choices:

  • Starting Material: 3-Amino-5-methylpyrazole is the foundational block, providing the pyrazole ring with the necessary nucleophilic amino group for the subsequent cyclization. It can be synthesized by the reaction of cyanoacetone with hydrazine or its salts.[6]

  • 1,3-Bielectrophilic Reagents: The choice of the 1,3-bielectrophile dictates the substitution pattern on the newly formed pyrimidine ring. Common choices include:

    • β-Diketones: Symmetrical or unsymmetrical 1,3-diketones are highly effective electrophilic partners.[7]

    • β-Ketoesters: These reagents lead to the formation of pyrazolo[1,5-a]pyrimidin-7-ones.

    • Malondialdehydes and their acetals: These are used to synthesize 7-unsubstituted or 7-aryl-substituted derivatives.[7]

    • β-Enaminones: These are particularly useful for introducing substituents at the 7-position and can be synthesized from the corresponding methyl ketones.[1][8]

  • Reaction Conditions: The reaction is typically carried out under acidic or basic conditions, or simply by heating the reactants together, sometimes with microwave assistance to accelerate the reaction.[7] Acetic acid is a commonly used solvent and catalyst for this cyclocondensation.[8]

Visualizing the General Workflow:

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product 3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole Cyclocondensation Reaction Cyclocondensation Reaction 3-Amino-5-methylpyrazole->Cyclocondensation Reaction 1,3-Bielectrophilic Reagent 1,3-Bielectrophilic Reagent 1,3-Bielectrophilic Reagent->Cyclocondensation Reaction 2-Methylpyrazolo[1,5-a]pyrimidine Core 2-Methylpyrazolo[1,5-a]pyrimidine Core Cyclocondensation Reaction->2-Methylpyrazolo[1,5-a]pyrimidine Core

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines via a Two-Step Protocol

This protocol involves the initial synthesis of a β-enaminone intermediate, followed by its cyclocondensation with 3-amino-5-methylpyrazole.[1]

Step 1: Synthesis of β-Enaminones

  • A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • The reaction is carried out under solvent-free microwave irradiation at 160 °C for 15 minutes.

  • This typically yields the corresponding β-enaminone in high yields (83–97%).[1]

Step 2: Cyclocondensation

  • The synthesized β-enaminone is then reacted with 3-amino-5-methylpyrazole.

  • A mixture of the enaminone (10 mmol) and 3-amino-5-methylpyrazole (10 mmol) in glacial acetic acid (25 mL) is heated at reflux for 3 hours.[8]

  • After cooling, the resulting product is isolated by filtration, washed with ethanol, and purified by crystallization.[8]

Visualizing the Two-Step Protocol:

G Methyl Ketone Methyl Ketone Microwave Irradiation Microwave Irradiation Methyl Ketone->Microwave Irradiation DMF-DMA DMF-DMA DMF-DMA->Microwave Irradiation β-Enaminone β-Enaminone Microwave Irradiation->β-Enaminone Acetic Acid Reflux Acetic Acid Reflux β-Enaminone->Acetic Acid Reflux 3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole->Acetic Acid Reflux 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidine 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidine Acetic Acid Reflux->7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidine G 5-Amino-3-methylpyrazole 5-Amino-3-methylpyrazole Base (EtONa) Base (EtONa) 5-Amino-3-methylpyrazole->Base (EtONa) Diethyl Malonate Diethyl Malonate Diethyl Malonate->Base (EtONa) 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol Base (EtONa)->2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol POCl3 POCl3 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol->POCl3 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine POCl3->5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine Selective Substitution at C7 Selective Substitution at C7 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine->Selective Substitution at C7 Nucleophile (e.g., Morpholine) Nucleophile (e.g., Morpholine) Nucleophile (e.g., Morpholine)->Selective Substitution at C7 7-Substituted-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine 7-Substituted-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine Selective Substitution at C7->7-Substituted-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine Coupling Reaction (e.g., Suzuki) Coupling Reaction (e.g., Suzuki) 7-Substituted-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine->Coupling Reaction (e.g., Suzuki) Fully Functionalized Product Fully Functionalized Product Coupling Reaction (e.g., Suzuki)->Fully Functionalized Product

Caption: Workflow for the multi-step functionalization of the scaffold.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives.

StepReactantsReagents/ConditionsYield (%)Reference
Diol Formation 5-Amino-3-methylpyrazole, Diethyl malonateEtONa, reflux, 24 h89[9][10]
Chlorination 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolPOCl₃, reflux, 24 h61[9][10]
Selective Morpholine Substitution 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholine, K₂CO₃, acetone, RT, 1.5 h94[9][10]
Enaminone Synthesis Methyl ketone, DMF-DMAMicrowave, 160 °C, 15 min83-97[1]
Cyclocondensation β-Enaminone, 3-Amino-5-methylpyrazoleAcetic acid, reflux, 3 hVaries[8]

Trustworthiness and Self-Validating Systems

The protocols described herein are based on established and peer-reviewed synthetic methodologies. To ensure the trustworthiness of the results, it is crucial to incorporate self-validating systems within the experimental workflow:

  • Spectroscopic Analysis: All intermediates and final products should be thoroughly characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their identity and purity.

  • Chromatographic Monitoring: Thin-layer chromatography (TLC) should be used to monitor the progress of the reactions, ensuring they have gone to completion.

  • Purification: Final products should be purified to a high degree using appropriate techniques such as recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Conclusion and Future Directions

The synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives is a well-established field with robust and versatile methodologies. The strategies outlined in this guide provide a solid foundation for researchers to access a wide array of substituted analogs for drug discovery and development. Future research in this area will likely focus on the development of more sustainable and efficient "green" chemistry approaches, as well as the exploration of novel functionalization techniques to further expand the chemical space of this important scaffold. [4]The use of palladium-catalyzed cross-coupling and click chemistry has already shown great promise in this regard. [4]

References

  • Terungwa, H. I., et al. (2025).
  • Castañeda, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • Szelag, A., et al. (2021).
  • Various Authors. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. BenchChem.
  • ResearchGate. (n.d.). Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents...
  • Elmaaty, A. A., et al. (2024).
  • Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
  • Michigan Technological University. (2025).
  • PMC. (n.d.).

Sources

Application

Application Note: A Validated Protocol for the Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine

Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to endogenous purines.[1][2][3] This ap...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to endogenous purines.[1][2][3] This application note provides a detailed, multi-step protocol for the synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine, a valuable building block for drug discovery and development. The synthesis begins with the foundational cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate, proceeds through a key chlorinated intermediate, and culminates in a regioselective amination. This guide explains the chemical principles behind each step, offering field-proven insights into reaction mechanisms, challenges, and purification strategies, designed for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that have garnered immense interest from the scientific community. Their unique electronic and structural properties make them potent and selective inhibitors of various protein kinases, which are critical targets in oncology.[4][5] Marketed drugs such as Zaleplon and Indiplon feature this core, highlighting its clinical relevance.[1][3]

The synthesis of these molecules is most commonly achieved via the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic compound.[5][6] The aminopyrazole functions as a versatile 1,3-bis-nucleophile, where the exocyclic amino group and the endocyclic pyrazole nitrogen (N1) attack the electrophilic centers of the partner molecule to construct the fused pyrimidine ring.[7] This document outlines a robust, three-step pathway to synthesize the title compound, starting from readily available precursors.

Overall Synthetic Workflow

The synthesis is designed as a linear three-step process. It begins with the formation of the core heterocyclic structure, followed by functionalization to install reactive handles, and concludes with the introduction of the target amine group.

SynthesisWorkflow A 5-Amino-3-methylpyrazole + Diethyl Malonate B Step 1: Cyclocondensation A->B NaOEt, Reflux C Intermediate 1: 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol B->C D Step 2: Chlorination C->D POCl3, Reflux E Intermediate 2: 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine D->E F Step 3: Amination E->F NH4OH, Heat G Final Product: 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine F->G Cyclocondensation cluster_start Starting Materials cluster_intermediate Key Steps cluster_product Product 5-Amino-3-methylpyrazole 5-Amino-3-methylpyrazole Nucleophilic\nAttack Nucleophilic Attack 5-Amino-3-methylpyrazole->Nucleophilic\nAttack 1. NaOEt Diethyl Malonate Diethyl Malonate Diethyl Malonate->Nucleophilic\nAttack Intramolecular\nCyclization Intramolecular Cyclization Nucleophilic\nAttack->Intramolecular\nCyclization Intermediate Formation 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol Intramolecular\nCyclization->2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol 2. H2O Workup

Caption: Mechanism of cyclocondensation.

Materials & Reagents

Reagent M.W. Amount Moles Eq.
5-Amino-3-methylpyrazole 97.12 10.0 g 0.103 1.0
Diethyl malonate 160.17 18.2 mL 0.124 1.2
Sodium Metal 22.99 2.6 g 0.113 1.1

| Absolute Ethanol | 46.07 | 200 mL | - | - |

Procedure:

  • Under an inert atmosphere (N₂ or Argon), carefully add sodium metal in small pieces to a flask containing 150 mL of absolute ethanol at 0 °C. Allow all the sodium to react to form sodium ethoxide.

  • To the freshly prepared sodium ethoxide solution, add 5-amino-3-methylpyrazole, followed by the dropwise addition of diethyl malonate.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 24 hours. [8][9]4. After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 300 mL of ice-cold water.

  • Acidify the aqueous solution to pH 5-6 with concentrated HCl. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the diol as an off-white solid.

Part 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Intermediate 2)

This step converts the hydroxyl groups into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl groups of the diol, converting them into chlorophosphate esters, which are then displaced by chloride ions to yield the dichloro product. This transformation is critical for activating the 5 and 7 positions of the ring system.

Materials & Reagents

Reagent M.W. Amount Moles Eq.
Intermediate 1 165.15 10.0 g 0.0605 1.0

| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | - | - |

Procedure:

  • SAFETY WARNING: This procedure must be performed in a certified chemical fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • In a round-bottom flask equipped with a reflux condenser, suspend Intermediate 1 (10.0 g) in phosphorus oxychloride (50 mL).

  • Heat the mixture to reflux and maintain for 24 hours. The suspension should become a clear solution. [8][9]4. After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic.

  • A precipitate will form. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous slurry with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the solid by recrystallization from ethanol to afford 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine as a crystalline solid.

Part 3: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine (Final Product)

This final step introduces the amine group at the C5 position via nucleophilic aromatic substitution.

Expert Insight - The Challenge of Regioselectivity: The pyrazolo[1,5-a]pyrimidine core exhibits differential reactivity at the C5 and C7 positions. Authoritative studies have demonstrated that the C7 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. [8]Consequently, direct amination of the dichloro-intermediate will preferentially yield the 7-amino isomer. Achieving selective synthesis of the 5-amino isomer is a known challenge and often results in a mixture of products requiring careful separation. The following protocol is designed to favor the desired product, but researchers must be prepared for purification challenges.

Materials & Reagents

Reagent M.W. Amount Moles Eq.
Intermediate 2 202.04 5.0 g 0.0247 1.0
Ammonium Hydroxide (28-30%) 35.05 100 mL - Excess

| 1,4-Dioxane | 88.11 | 50 mL | - | - |

Procedure:

  • In a high-pressure reaction vessel (sealed tube), dissolve Intermediate 2 (5.0 g) in 1,4-dioxane (50 mL).

  • Add ammonium hydroxide solution (100 mL).

  • Seal the vessel tightly and heat the mixture to 100-110 °C for 18-24 hours with stirring.

  • After cooling to room temperature, carefully open the vessel in a fume hood.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will likely be a mixture of 5-amino, 7-amino, and potentially 5,7-diamino products.

  • Purify the desired 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine using column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Summary of Results and Characterization

CompoundStructureExpected YieldM.P. (°C)Key Analytical Notes
Intermediate 1 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol85-90% [8]>300Soluble in aqueous base. ¹H NMR will show characteristic aromatic and methyl peaks.
Intermediate 2 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine60-65% [8]~150-155¹H NMR will show downfield shifts of aromatic protons compared to diol. MS will show characteristic isotopic pattern for two chlorine atoms.
Final Product 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine30-40% (post-chromatography)Varies¹H NMR will show the appearance of a broad singlet for the -NH₂ protons and distinct shifts for the aromatic protons. MS (ESI) m/z = 163 ([M+H]⁺).

Conclusion

This application note provides a comprehensive and technically grounded protocol for synthesizing 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine. By detailing the synthesis of key intermediates and transparently addressing the chemical principles and challenges, such as the regioselectivity of the final amination step, this guide serves as a reliable resource for researchers. The successful synthesis of this compound provides access to a versatile chemical scaffold essential for the development of novel kinase inhibitors and other therapeutic agents.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction.
  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Science Publishing.
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Bentham Science.
  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal.
  • Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents...
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxyl
  • Synthesis of 7-amino-2-(phenylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one. Letters in Applied NanoBioScience.

Sources

Method

Application Notes &amp; Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyrimidine Libraries

Authored by: A Senior Application Scientist Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Core for Drug Discovery The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has earn...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Core for Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has earned the designation of a "privileged structure" within the field of medicinal chemistry.[1][2][3] This status is not arbitrary; it is a reflection of the scaffold's remarkable ability to serve as a versatile framework for developing therapeutic agents targeting a wide array of biological targets. Its rigid, planar structure provides a well-defined orientation for appended functional groups, facilitating precise interactions with protein binding sites.[1] Furthermore, its synthetic tractability allows for the creation of large, chemically diverse compound libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns.[2][4]

Derivatives of this core have demonstrated a vast spectrum of biological activities, including potent inhibition of protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[3][5][6] The scaffold is a key feature in inhibitors of kinases such as Pim-1, TTK, PI3Kδ, Trk, and CDKs, as well as compounds with anti-inflammatory, antiviral, and antimicrobial properties.[7][8][9][10][11]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides field-proven insights and detailed protocols for designing and executing an HTS campaign with pyrazolo[1,5-a]pyrimidine libraries, from initial library synthesis considerations to hit validation and characterization.

Part I: Library Design and Synthesis Considerations

The success of any HTS campaign is fundamentally linked to the quality and diversity of the chemical library. For the pyrazolo[1,5-a]pyrimidine scaffold, a diversity-oriented synthesis approach is critical for exploring a broad chemical space.

Synthetic Strategies for Library Generation

The construction of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation of 3-aminopyrazole precursors with various 1,3-biselectrophilic compounds.[4] This foundational reaction allows for the introduction of initial diversity elements. Modern synthetic methodologies have further streamlined library production:

  • Multi-Component and One-Pot Reactions: These strategies enhance efficiency by minimizing synthesis pathways and purification steps, which is crucial for generating large libraries.[4][5]

  • Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki and Buchwald-Hartwig reactions are invaluable for late-stage functionalization.[5][8] They enable the introduction of a wide range of aryl, heteroaryl, and amine substituents at specific positions (e.g., C3, C5, C7), dramatically expanding the library's diversity.[8][9]

  • Positional Diversification: A robust library will feature substitutions at multiple positions around the core. For instance, modifications at the C3 and C6/C7 positions have been shown to be critical for modulating kinase selectivity and overall biological activity.[1]

The causality behind this approach is to create a collection of molecules that can probe a wide range of protein binding pockets. By systematically varying the size, electronics, and hydrogen-bonding potential of the substituents, the library is more likely to contain members that can form high-affinity interactions with a given biological target.

Part II: The High-Throughput Screening Campaign

With a high-quality library in hand, the next phase is the HTS campaign. The choice of assay is dictated by the biological question being asked. Given the prevalence of pyrazolo[1,5-a]pyrimidines as kinase inhibitors, we will focus on this target class as a representative example.[5]

Target Selection and Assay Development

Protein kinases are an excellent target class for HTS due to the availability of robust, miniaturizable assay formats. Targets like Pim-1, a serine/threonine kinase implicated in cancer cell survival, or Tropomyosin receptor kinases (Trks), which are drivers in various solid tumors, are well-suited for screening with pyrazolo[1,5-a]pyrimidine libraries.[7][12]

Causality of Assay Choice: The primary biochemical screen must be sensitive, reproducible, and resistant to artifacts. A fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay is often preferred over absorbance-based assays due to higher sensitivity and fewer interference issues from colored compounds. For kinase targets, luminescence-based ADP detection assays (e.g., ADP-Glo™) are also an industry standard, as they directly measure enzyme activity.[13]

HTS Workflow for a Kinase Target

The overall HTS process follows a standardized, automated workflow designed to screen tens of thousands of compounds efficiently and reproducibly.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Lib Compound Library (384-well plates) Dispense Acoustic Dispensing (nL volumes) Lib->Dispense Assay Assay-Ready Plates (Enzyme + Substrate) Assay->Dispense Incubate Incubation Dispense->Incubate Read Plate Reader (e.g., Fluorescence) Incubate->Read Data Raw Data Acquisition Read->Data QC Quality Control (Z'-factor, S/B) Data->QC Hits Hit Identification (% Inhibition) QC->Hits

Caption: High-Throughput Screening (HTS) Workflow.

Experimental Protocol 1: Primary HTS for Kinase Inhibition (Fluorescence-Based)

This protocol describes a generic, fluorescence-based assay to identify inhibitors of a target kinase from a pyrazolo[1,5-a]pyrimidine library in a 384-well format.

Principle: The assay measures the amount of ADP produced, which is a universal product of the kinase reaction. A coupled enzyme system is used to convert ADP to a fluorescent product. Inhibition of the kinase results in a decreased fluorescent signal.

Materials:

  • Pyrazolo[1,5-a]pyrimidine library (10 mM in DMSO)

  • Target Kinase (e.g., Pim-1, TrkA)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., HEPES-based buffer with MgCl₂, BSA, DTT)

  • ADP Detection Reagent Kit (e.g., ADP-Glo™, ADP-Quest™)

  • 384-well, low-volume, black assay plates

  • Acoustic liquid handler (e.g., Echo®)

  • Multimode plate reader with fluorescence detection

Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 20 nL of each library compound from the source plates to the bottom of the assay plates.

    • For controls, dispense 20 nL of DMSO for both the negative control (100% activity) and positive control (0% activity) wells.

  • Enzyme & Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in assay buffer containing the target kinase and its specific substrate at their optimized concentrations.

    • Dispense 5 µL of the 2X enzyme/substrate solution into all wells of the assay plates.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer.

    • To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL, and the final compound concentration is typically 20 µM.

    • For the positive control wells, add a known, potent inhibitor of the kinase instead of the ATP solution, or add EDTA to chelate Mg²⁺ and stop the reaction.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the plates at room temperature (or 30°C, depending on the kinase) for 60 minutes. This time should be within the linear range of the reaction, determined during assay development.

  • Signal Detection:

    • Stop the kinase reaction and initiate the detection reaction by adding 10 µL of the ADP detection reagent according to the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 30-60 minutes) at room temperature, protected from light.

  • Data Acquisition:

    • Read the plates on a multimode plate reader at the appropriate excitation and emission wavelengths.

Part III: Data Analysis and Hit Validation

Raw data from the HTS must be rigorously analyzed to identify genuine "hits" and discard false positives. This process is a funnel, progressively narrowing the number of compounds advancing to the next stage.

Primary Data Analysis and Hit Selection
  • Quality Control: The robustness of the assay is assessed for each plate using the Z'-factor.

    • Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

    • A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.

  • Percent Inhibition Calculation: For each compound, the percent inhibition is calculated relative to the controls on the same plate.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

  • Hit Criteria: A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a set threshold, often three standard deviations above the mean of the negative (DMSO) controls.

The Hit Validation Cascade

Primary hits must undergo a series of confirmatory and secondary assays to ensure they are potent, selective, and act on the intended target through a specific mechanism.

Hit_Validation_Funnel Lib Primary HTS (~500,000 Compounds) Single Concentration Confirm Hit Confirmation (~5,000 Hits) Fresh Solid Sample Lib->Confirm Dose Dose-Response (IC50) (~1,000 Confirmed Hits) Confirm->Dose Secondary Orthogonal & Selectivity Assays (~200 Potent Hits) Dose->Secondary Cell Cell-Based Assays (~50 Selective Hits) Secondary->Cell Lead Hit-to-Lead Optimization Cell->Lead Pim1_Pathway Cytokines Growth Factors & Cytokines Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase (Transcriptionally Upregulated) JAK_STAT->Pim1 BAD_p112 BAD-pS112 (Inactive) Pim1->BAD_p112 Phosphorylates BAD BAD (Active) Pim1->BAD Phosphorylates Bcl2 Bcl-2 / Bcl-xL BAD_p112->Bcl2 Does not bind BAD->Bcl2 Sequesters Apoptosis Apoptosis Bcl2->Apoptosis Survival Cell Survival Bcl2->Survival Pyrazolo Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo->Pim1

Sources

Application

Application Notes and Protocols for the Crystallization of 2-Methylpyrazolo[1,5-a]pyrimidine Compounds

Introduction: The Critical Role of Crystallization in the Development of 2-Methylpyrazolo[1,5-a]pyrimidine-Based Therapeutics The 2-methylpyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that forms...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in the Development of 2-Methylpyrazolo[1,5-a]pyrimidine-Based Therapeutics

The 2-methylpyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant therapeutic potential, including applications in oncology and inflammation research.[1][2][3] The precise three-dimensional arrangement of atoms within a crystal lattice, determined through techniques like X-ray crystallography, is fundamental to understanding structure-activity relationships (SAR) and optimizing drug design. Furthermore, obtaining a crystalline form is a critical step for purification, ensuring the high purity required for preclinical and clinical studies.[4] This document provides a comprehensive guide to the common methods for crystallizing 2-methylpyrazolo[1,5-a]pyrimidine compounds, offering both theoretical insights and practical, step-by-step protocols for researchers in drug discovery and development.

Understanding the Physicochemical Landscape: Pre-Crystallization Considerations

Success in crystallization is often predicated on a thorough understanding of the compound's physicochemical properties. Before attempting crystallization, it is crucial to assess the purity of the 2-methylpyrazolo[1,5-a]pyrimidine derivative. A purity of at least 95% is recommended to avoid interference from impurities during crystal lattice formation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for purity assessment.

A preliminary solubility screen is the cornerstone of developing a successful crystallization strategy. This involves testing the solubility of a small amount of the compound in a range of common laboratory solvents of varying polarities at both room temperature and elevated temperatures. This data will inform the choice of an appropriate crystallization method and solvent system.

Table 1: General Solubility Profile of Pyrazolo[1,5-a]pyrimidine Derivatives in Common Solvents

Solvent ClassExamplesGeneral SolubilityNotes
Protic Solvents Water, Methanol, Ethanol, IsopropanolGenerally lower solubility, but can be useful for cooling crystallization or as an anti-solvent.Solubility is highly dependent on the presence of polar functional groups on the pyrimidine ring.
Aprotic Polar Solvents Acetone, Acetonitrile, Ethyl AcetateModerate to good solubility. Often good choices for single-solvent crystallization methods.
Chlorinated Solvents Dichloromethane (DCM), ChloroformGood solubility for many derivatives. Useful for layering techniques.
Ethers Diethyl ether, Tetrahydrofuran (THF)Can be effective as anti-solvents in vapor diffusion or layering methods.
Apolar Solvents Hexanes, TolueneGenerally poor solubility. Primarily used as anti-solvents.
High-Boiling Point Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High solubility, often used for compounds that are difficult to dissolve.[5]Can be challenging to remove from the final crystals.

Crystallization Methodologies: A Practical Guide

There is no universal method for crystallization; the optimal technique is highly dependent on the specific 2-methylpyrazolo[1,5-a]pyrimidine derivative and its solubility characteristics. The following sections detail the most common and effective methods.

Method 1: Slow Evaporation

Principle: This is often the simplest and most successful method.[6][7] A solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, eventually reaching a state of supersaturation that induces crystallization.

Causality: The slow rate of evaporation is crucial as it allows for the orderly arrangement of molecules into a crystal lattice, promoting the growth of larger, higher-quality crystals.[7] Rapid evaporation often leads to the formation of amorphous powders or small, poorly-defined crystals.

Protocol:

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble at room temperature.[6] Solvents with a relatively low boiling point are often preferred.

  • Solution Preparation: Prepare a nearly saturated solution of the 2-methylpyrazolo[1,5-a]pyrimidine compound in the chosen solvent. Ensure the compound is fully dissolved. Gentle warming can be used to aid dissolution, but the solution should be cooled back to room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.[8]

  • Evaporation Control: Cover the vessel in a way that allows for slow solvent evaporation. This can be achieved by covering the opening with parafilm and piercing it with a few small holes, or by using a loosely fitting cap.[6][9]

  • Incubation: Place the vessel in a vibration-free environment and allow it to stand undisturbed. Crystal growth can take anywhere from a few hours to several weeks.

dot

Caption: Workflow for Slow Evaporation Crystallization.

Method 2: Slow Cooling (Recrystallization)

Principle: This classic technique relies on the principle that the solubility of most organic compounds increases with temperature.[10] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to supersaturation and crystallization.[11]

Causality: Slow cooling is essential to allow the system to remain near equilibrium, which favors the growth of a small number of large, well-ordered crystals over the rapid precipitation of many small crystals.[11]

Protocol:

  • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the 2-methylpyrazolo[1,5-a]pyrimidine compound in the minimum amount of the chosen solvent at or near its boiling point.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. To promote slow cooling, the flask can be insulated.[11]

  • Further Cooling: Once the flask has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize the yield of crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.[5]

Table 2: Reported Solvents for Cooling Crystallization of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundSolventReference
Ethyl 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylateIsopropanol[12]
2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acidIsopropanol[12]
Substituted pyrazolo[1,5-a]pyrimidinesEthanol[13]
Method 3: Vapor Diffusion

Principle: This technique is particularly useful when only a small amount of material is available.[14] A solution of the compound in a "good" solvent is allowed to equilibrate with the vapor of a "poor" solvent (anti-solvent) in a sealed container. The anti-solvent, being more volatile, diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

Causality: The gradual diffusion of the anti-solvent vapor into the solution of the compound ensures a slow and controlled decrease in solubility, which is ideal for the growth of high-quality single crystals.[15][16]

There are two common setups for vapor diffusion:

  • Hanging Drop: A drop of the compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing the anti-solvent.[17][18]

  • Sitting Drop: A drop of the compound solution is placed on a pedestal within a sealed well that also contains the anti-solvent in the bottom.[15][16]

Protocol (Sitting Drop):

  • Solvent/Anti-Solvent Selection: Choose a solvent that readily dissolves the compound and an anti-solvent in which the compound is insoluble. The two solvents must be miscible.[14]

  • Setup: Place a small volume of the anti-solvent in the outer reservoir of a crystallization plate or a larger vial.

  • Droplet Preparation: In a smaller inner vial or on a pedestal, place a small drop of a concentrated solution of the 2-methylpyrazolo[1,5-a]pyrimidine compound in the "good" solvent.

  • Sealing: Seal the container to allow for vapor equilibration between the drop and the reservoir.

  • Incubation: Place the sealed container in a stable, vibration-free environment and monitor for crystal growth.

dot

Caption: Principle of Vapor Diffusion Crystallization.

Table 3: Common Solvent-Anti-Solvent Pairs for Vapor Diffusion

"Good" SolventAnti-Solvent
DichloromethanePentane or Hexane
ChloroformHexane
AcetoneDiethyl ether
Tetrahydrofuran (THF)Hexane
Dimethylformamide (DMF)Dichloromethane or Diethyl Ether[5]

Troubleshooting Common Crystallization Problems

IssuePossible Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.[5]- Compound is too soluble in the chosen solvent.[5]- Concentrate the solution by slow evaporation.- Add a seed crystal.- Scratch the inside of the vial at the air-liquid interface with a glass rod to create nucleation sites.[11]- Try a different solvent or a solvent/anti-solvent system.
Oiling Out - The solution is too concentrated.- The rate of cooling or anti-solvent addition is too fast.- The compound has a low melting point.- Dilute the solution slightly.- Slow down the rate of cooling or diffusion.- Add a small amount of a solvent in which the oil is immiscible to try and induce crystallization at the interface.
Formation of Amorphous Powder - Crystallization is occurring too rapidly.- Reduce the rate of evaporation or cooling.- Use a more dilute solution.- Try a different solvent system that provides slower crystal growth.
Formation of Many Small Crystals - Too many nucleation sites.- Rapid supersaturation.- Filter the solution carefully to remove dust particles.- Slow down the crystallization process (slower evaporation, cooling, or diffusion).

Conclusion

The crystallization of 2-methylpyrazolo[1,5-a]pyrimidine compounds is a critical step in their development as therapeutic agents. A systematic approach, beginning with a thorough assessment of purity and solubility, is key to success. By understanding the principles behind slow evaporation, slow cooling, and vapor diffusion, and by methodically exploring different solvent systems, researchers can increase the likelihood of obtaining high-quality single crystals suitable for structural analysis and for use as highly purified material in further studies. This guide provides a solid foundation for developing robust and reproducible crystallization protocols for this important class of compounds.

References

  • Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. (n.d.).
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  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications. (2021, October 15).
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  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024, December 10).
  • 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 97% | CAS: 739364-95-5 | AChemBlock. (n.d.).
  • 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid - [M8136] - Synthonix. (n.d.).
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  • 2-Methylpyrazolo[1,5-a]pyriMidine-6-carboxylic acid | 739364-95-5 - ChemicalBook. (2025, July 24).
  • 739364-95-5|2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid - BLDpharm. (n.d.).
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 - SciSpace. (2020, June 28).
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Method

Application Notes and Protocols for the Purification of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine

Introduction 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block for the synthesis of pharmacologically active molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block for the synthesis of pharmacologically active molecules.[1] The purity of this amine is paramount, as even trace impurities can interfere with subsequent synthetic steps and biological assays, leading to unreliable data and potentially compromising drug development efforts. This guide provides a comprehensive overview of robust purification techniques for 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine, tailored for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to ensure high purity and yield, addressing common challenges encountered during its synthesis and isolation.

The core structure, a fusion of pyrazole and pyrimidine rings, imparts specific physicochemical properties that dictate the optimal purification strategies.[1] This document will delve into the mechanistic basis for selecting appropriate techniques, from classical recrystallization and liquid-liquid extraction to modern chromatographic methods.

Physicochemical Properties and Their Impact on Purification

Understanding the inherent properties of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine is fundamental to designing an effective purification workflow.

Table 1: Key Physicochemical Properties of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine

PropertyValue/DescriptionImplication for Purification
Molecular FormulaC₇H₈N₄Relatively low molecular weight (148.17 g/mol ) suggests volatility may not be a primary concern under standard conditions.[2]
PolarityModerately polarInfluences solvent selection for extraction, crystallization, and chromatography. The amine and nitrogen-rich heterocyclic core contribute to its polarity.[1]
SolubilityModerate solubility in polar organic solvents.This property is exploited in crystallization by selecting solvent systems where solubility is high in hot solvent and low in cold solvent.[1]
Hydrogen BondingCapable of acting as both a hydrogen bond donor (amine group) and acceptor (ring nitrogens).Affects interactions with stationary phases in chromatography and solvent choice for crystallization.
pKaBasic due to the amine group and pyrimidine ring nitrogens.Allows for manipulation of solubility through pH adjustment in aqueous extraction protocols.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often necessary to achieve the desired level of purity. The choice and sequence of these methods will depend on the nature and quantity of impurities present in the crude product.

Purification_Workflow Crude_Product Crude 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine Extraction Liquid-Liquid Extraction (Acid-Base) Crude_Product->Extraction Initial Cleanup Crystallization Recrystallization Extraction->Crystallization Removal of Non-Basic Impurities Chromatography Column Chromatography Crystallization->Chromatography For Highest Purity Pure_Product High-Purity Product (>98%) Crystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine.

Liquid-Liquid Extraction (Acid-Base)

This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.

Principle: By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution, the basic 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine is protonated and partitions into the aqueous layer. Neutral and acidic impurities remain in the organic layer. The pH of the aqueous layer is then raised to deprotonate the amine, causing it to precipitate or be extracted back into an organic solvent.

Protocol:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The target compound will move to the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), until the pH is basic (pH > 9). This will cause the free amine to precipitate.

  • Extraction/Filtration: If a precipitate forms, it can be collected by filtration, washed with cold water, and dried. Alternatively, the basified aqueous solution can be extracted with fresh DCM or ethyl acetate to recover the purified amine.

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, yielding a highly crystalline and pure product. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Solvent Selection:

The choice of solvent is critical and often requires empirical testing. Based on the polarity of the target compound, suitable solvents include ethanol, isopropanol, acetonitrile, or mixtures such as dimethylformamide-water or ethanol-water.[3][4][5]

Table 2: Suggested Solvents for Recrystallization

Solvent/Solvent SystemRationale
EthanolOften a good starting point for moderately polar compounds.
IsopropanolSimilar to ethanol, may offer different solubility characteristics.
AcetonitrileA polar aprotic solvent that can be effective.
Dimethylformamide (DMF) / WaterThe compound is dissolved in a minimal amount of hot DMF, and water is added dropwise until turbidity persists. The solution is then cooled.[3][4]
Ethanol / WaterSimilar to DMF/water, for compounds with high solubility in ethanol.

Protocol:

  • Dissolution: In a flask, add a minimal amount of the selected hot solvent to the crude 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Process Start Crude Product in Flask Add_Hot_Solvent Add Minimum Hot Solvent Start->Add_Hot_Solvent Dissolve Complete Dissolution Add_Hot_Solvent->Dissolve Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool Slow Cooling Dissolve->Cool No Insoluble Impurities Hot_Filter->Cool Crystallize Crystal Formation Cool->Crystallize Vacuum_Filter Vacuum Filtration Crystallize->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Caption: Step-by-step workflow for the recrystallization of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine.

Column Chromatography

For challenging separations or to achieve the highest purity, column chromatography is the method of choice. Normal-phase silica gel chromatography is typically employed.

Principle: The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent). More polar compounds, like our target amine, will have a stronger interaction with the polar silica gel and will elute more slowly than non-polar impurities.

Protocol:

  • Stationary Phase: Prepare a column with silica gel (e.g., 40-60 μm particle size) in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Begin elution with a non-polar solvent (e.g., cyclohexane or hexane) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or methanol.[6][7] A typical gradient might be from 100% cyclohexane to a mixture of cyclohexane/ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Table 3: Typical Eluent Systems for Column Chromatography

Eluent SystemGradientApplication
Cyclohexane / Ethyl Acetate9:1 to 5:5 (v/v)Good for separating moderately polar compounds from non-polar impurities.[7]
Dichloromethane / Methanol100:0 to 95:5 (v/v)A more polar system for separating the target compound from closely related polar impurities.[8]

Monitoring by Thin-Layer Chromatography (TLC):

Before, during, and after purification, TLC is an indispensable tool for assessing purity.[5][9]

  • Spotting: Dissolve a small amount of the sample in a suitable solvent and spot it onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent system.

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light (if the compound is UV active) or by staining.

  • Rf Value Calculation: The retention factor (Rf) can be calculated to help identify the compound and assess purity.

Conclusion

The successful purification of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine is a critical step in its use for research and drug development. The choice of purification technique should be guided by the nature of the impurities and the desired final purity. For a general cleanup, acid-base extraction is effective. Recrystallization can provide highly pure, crystalline material, while column chromatography offers the highest resolution for removing closely related impurities. By understanding the principles behind these methods and following the detailed protocols, researchers can consistently obtain high-purity 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine for their synthetic and biological investigations.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine. CymitQuimica.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.

  • In-Depth Technical Guide on the Structural Elucidation of Pyrazolyl-Imino-Dihydropyrimidine Deriv
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Application

Application Note: Quantitative Analysis of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Abstract This application note provides detailed protocols for the quantification of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery.[1] The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides detailed protocols for the quantification of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery.[1] The methodologies described herein leverage High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this analyte in various matrices, from bulk substance to biological samples. The validation of these analytical procedures is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[2][3][4]

Introduction

2-Methylpyrazolo[1,5-a]pyrimidin-5-amine (C₇H₈N₄, Molar Mass: 148.17 g/mol ) is a member of the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds.[5] This scaffold is of significant interest in pharmaceutical research due to its potential biological activities.[1][6] As with any potential therapeutic agent, robust and reliable analytical methods for its quantification are crucial throughout the drug development lifecycle, from discovery and preclinical studies to quality control of the final product.

This document outlines two primary analytical approaches for the quantification of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine: an HPLC-UV method suitable for routine analysis and purity assessments, and a more sensitive LC-MS/MS method for bioanalytical applications where lower detection limits are required.[7] The development and validation of these methods are guided by the ICH Q2(R2) guidelines, which emphasize a systematic, risk-based approach to ensure the analytical procedure is fit for its intended purpose.[3][4][8]

Physicochemical Properties of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine

A foundational understanding of the analyte's physicochemical properties is essential for effective analytical method development.

PropertyValue/InformationSource
Molecular FormulaC₇H₈N₄[5]
Molecular Weight148.17 g/mol [5]
AppearanceLikely a solid at room temperature.[1]
SolubilityExpected to have moderate solubility in polar organic solvents.[1]
UV AbsorbanceAromatic heterocyclic structure suggests strong UV absorbance, suitable for UV detection.Inferred

HPLC-UV Method for Quantification

This method is ideal for the determination of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine in bulk powder or formulated products where the concentration is relatively high.

Principle

The method utilizes reverse-phase HPLC to separate the analyte from potential impurities, followed by quantification using a UV detector at a wavelength of maximum absorbance.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Formic acid, analytical grade.

  • Ultrapure water.

  • 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine reference standard (purity ≥98%).[5]

3.2.2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (likely 254 nm or λmax)

3.2.3. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Q2(R2))[2][3][4]
ParameterTypical Acceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or excipients.
Linearity R² ≥ 0.999 for a minimum of five concentration levels.
Accuracy 98.0% - 102.0% recovery.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., flow rate, temperature).

LC-MS/MS Method for Quantification in Biological Matrices

This method is designed for the sensitive and selective quantification of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine in complex biological matrices such as plasma or tissue homogenates.

Principle

The analyte is separated from the biological matrix components using reverse-phase LC. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Experimental Protocol

4.2.1. Instrumentation and Materials

  • LC-MS/MS system (UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source).

  • C18 reverse-phase UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile and Methanol (LC-MS grade).

  • Formic acid, LC-MS grade.

  • Ultrapure water.

  • 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine reference standard.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analogue is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.

4.2.2. LC and MS Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of the standard. Precursor ion will be [M+H]⁺.
Collision Energy To be optimized for each transition.

4.2.3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation (Bioanalytical)
ParameterTypical Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity R² ≥ 0.99 for a minimum of six concentration levels.
Accuracy & Precision Within ±15% of the nominal concentration (±20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Recovery Consistent and reproducible extraction efficiency.
Stability Analyte stability established under various storage and processing conditions.

Visualized Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Serial Dilution for Working Standards B->C E Inject into HPLC System C->E Calibration Standards D Prepare Sample Solution D->E Test Samples F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: HPLC-UV analytical workflow for 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample + Internal Standard B Protein Precipitation with ACN A->B C Centrifugation B->C D Collect Supernatant C->D E Inject into UHPLC D->E F Separation on C18 Column E->F G ESI Ionization F->G H MRM Detection in Mass Spectrometer G->H I Integrate Analyte/IS Peak Area Ratio H->I J Construct Calibration Curve I->J K Quantify Analyte Concentration J->K

Caption: LC-MS/MS bioanalytical workflow for 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantification of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine. The choice of method will depend on the specific application, with HPLC-UV being suitable for higher concentration samples and LC-MS/MS offering the necessary sensitivity and selectivity for bioanalytical studies. Adherence to the principles of analytical method validation outlined by the ICH is critical to ensure the generation of high-quality, reproducible data in a regulated environment.

References

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  • Redalyc. (n.d.). New method for synthesis of pyrazolo[1,5-a]pyrimidines from cyanoacetohydrazide and push pull systems.
  • Arabian Journal of Chemistry. (2022, August 18). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues.
  • PMC. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors.

Sources

Method

Application Notes and Protocols: Radiolabeling of Pyrazolo[1,5-a]pyrimidine Derivatives for In Vivo Imaging

Authored by: [Your Name/Gemini AI], Senior Application Scientist Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds t...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds targeting a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and phosphodiesterases. This structural versatility has led to the development of therapeutic candidates for oncology, neurodegenerative diseases, and inflammatory disorders. To non-invasively study the in vivo pharmacokinetics, pharmacodynamics, and target engagement of these promising drug candidates, radiolabeling for use with positron emission tomography (PET) and single-photon emission computed tomography (SPECT) is an indispensable tool.

This document provides a comprehensive guide to the strategies and methodologies for radiolabeling pyrazolo[1,5-a]pyrimidine derivatives. We will delve into the rationale behind precursor design, selection of radionuclides, and detailed protocols for radiolabeling, purification, and quality control, empowering researchers to develop novel imaging agents for preclinical and translational research.

Strategic Considerations for Radiolabeling Pyrazolo[1,5-a]pyrimidines

The successful development of a radiolabeled pyrazolo[1,5-a]pyrimidine hinges on a carefully considered strategy that balances the chemistry of the molecule with the physical properties of the chosen radionuclide.

Choice of Radionuclide

The selection of the radionuclide is dictated by the intended imaging modality (PET or SPECT) and the biological half-life of the tracer.

RadionuclideHalf-life (min)Imaging ModalityKey Considerations
Carbon-11 (¹¹C)20.4PETRequires a nearby cyclotron. Allows for multiple imaging sessions in the same day. Ideal for tracking rapid biological processes.
Fluorine-18 (¹⁸F)109.8PETLonger half-life allows for centralized production and distribution. Favorable decay characteristics for high-resolution imaging.
Gallium-68 (⁶⁸Ga)68PETGenerator-produced, eliminating the need for an on-site cyclotron. Well-suited for labeling with chelators.
Technetium-99m (⁹⁹mTc)360 (6 hours)SPECTWidely available from ⁹⁹Mo/⁹⁹mTc generators. Versatile coordination chemistry.
Iodine-123 (¹²³I)792 (13.2 hours)SPECTGood for longer duration studies. Can be directly incorporated into aromatic systems.
Labeling Position

The position of the radiolabel on the pyrazolo[1,5-a]pyrimidine scaffold is critical. It must not interfere with the molecule's binding affinity for its biological target. Furthermore, the radiolabel must be metabolically stable to prevent premature cleavage and subsequent misinterpretation of the imaging signal. Computational modeling and in vitro structure-activity relationship (SAR) studies are invaluable for identifying suitable labeling positions. Generally, positions that are not involved in key binding interactions are preferred.

Radiolabeling Methodologies

The two primary approaches for radiolabeling pyrazolo[1,5-a]pyrimidine derivatives are direct labeling and the use of prosthetic groups (bifunctional chelating agents).

Direct Labeling with ¹¹C and ¹⁸F

Direct labeling involves the incorporation of the radionuclide directly onto the pyrazolo[1,5-a]pyrimidine core or a substituent.

  • ¹¹C-Methylation: A common strategy involves the methylation of a precursor containing a nucleophilic group (e.g., -OH, -NH₂, -SH) using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This is a rapid and high-yielding reaction.

  • ¹⁸F-Fluorination: Aromatic fluorination can be achieved via nucleophilic substitution of a suitable leaving group (e.g., nitro, trimethylammonium) on an activated aromatic ring of the precursor with [¹⁸F]fluoride.

Protocol 1: ¹¹C-Methylation of a Phenolic Precursor

This protocol outlines a typical procedure for the ¹¹C-methylation of a desmethyl-pyrazolo[1,5-a]pyrimidine precursor.

Materials:

  • Desmethyl precursor (1-2 mg)

  • [¹¹C]CH₃I or [¹¹C]CH₃OTf

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)

  • HPLC purification system with a semi-preparative column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

  • Rotary evaporator

  • Sterile filter (0.22 µm)

  • Saline for injection

Workflow:

cluster_synthesis Radiosynthesis cluster_purification Purification cluster_formulation Formulation precursor 1. Dissolve Precursor in DMF base 2. Add Base (e.g., NaH) to activate precursor->base methylation 3. Introduce [¹¹C]CH₃I React at 80-100 °C base->methylation quench 4. Quench Reaction (e.g., with water) methylation->quench hplc 5. Inject onto Semi-Prep HPLC quench->hplc collect 6. Collect Radiolabeled Product Peak hplc->collect evaporate 7. Evaporate HPLC Solvent collect->evaporate reconstitute 8. Reconstitute in Saline for Injection evaporate->reconstitute filter 9. Sterile Filter (0.22 µm) reconstitute->filter Final Product for QC Final Product for QC filter->Final Product for QC

Caption: Workflow for ¹¹C-methylation of a pyrazolo[1,5-a]pyrimidine derivative.

Step-by-Step Procedure:

  • Precursor Preparation: In a shielded hot cell, dissolve the desmethyl precursor (1-2 mg) in anhydrous DMF (200-300 µL) in a V-vial.

  • Activation: Add a suitable base (e.g., a small amount of NaH or 5-10 mg of Cs₂CO₃) to the precursor solution to deprotonate the nucleophile.

  • Radiolabeling: Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture. Seal the vial and heat at 80-100 °C for 3-5 minutes.

  • Quenching and Purification: After the reaction, quench the mixture with 500 µL of HPLC mobile phase. Inject the entire volume onto the semi-preparative HPLC system.

  • Product Collection: Collect the fraction corresponding to the desired radiolabeled product, which is identified by co-elution with a non-radioactive standard.

  • Formulation: Evaporate the collected HPLC fraction to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a sterile saline solution for injection.

  • Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile dose vial.

Labeling with Prosthetic Groups (Bifunctional Chelators)

For metallic radionuclides like ⁶⁸Ga and ⁹⁹mTc, a bifunctional chelator (BFC) is first conjugated to the pyrazolo[1,5-a]pyrimidine derivative. This BFC-conjugate is then radiolabeled with the metallic radionuclide.

  • Common Chelators: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are commonly used for ⁶⁸Ga. For ⁹⁹mTc, chelators like HYNIC (6-hydrazinonicotinamide) are often employed.

cluster_conjugation Step 1: Conjugation (Cold Chemistry) cluster_labeling Step 2: Radiolabeling (Hot Chemistry) PzP Pyrazolo[1,5-a]pyrimidine with Linker Conjugate PzP-Chelator Conjugate PzP->Conjugate Amide Coupling BFC Bifunctional Chelator (e.g., DOTA-NHS ester) BFC->Conjugate Radionuclide [⁶⁸Ga]Ga³⁺ or [⁹⁹mTc]TcO₄⁻ Labeled_Conjugate Radiolabeled PzP-Tracer Radionuclide->Labeled_Conjugate Chelation (Heat, pH control)

Caption: Two-step strategy for labeling with a bifunctional chelator.

Quality Control

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiotracer for in vivo use.

QC ParameterMethodAcceptance Criteria
Radiochemical Purity (RCP) Radio-HPLC, Radio-TLC> 95%
Identity of Compound Co-elution with a non-radioactive standard on HPLCRetention time of the radioactive peak matches the standard.
Specific Activity (SA) Calculated from the total radioactivity and the mass of the compound.High specific activity is crucial to minimize pharmacological effects. The required SA depends on the target's density.
pH pH meter or pH stripsTypically between 4.5 and 7.5 for injectables.
Sterility and Endotoxins Standard microbiological testsMust meet pharmacopeial standards.

Application Examples

Radiolabeled pyrazolo[1,5-a]pyrimidines have been developed for imaging various targets. For instance, derivatives targeting phosphodiesterase 10A (PDE10A), which is highly expressed in the brain's striatum, have been radiolabeled with ¹¹C and ¹⁸F for PET imaging in neurodegenerative disorders like Huntington's disease. Similarly, kinase inhibitors based on this scaffold are being explored as radiotracers for imaging tumor progression and response to therapy in oncology.

Conclusion

The radiolabeling of pyrazolo[1,5-a]pyrimidine derivatives offers a powerful approach to visualize and quantify their biological behavior in vivo. The choice of radionuclide and labeling strategy must be carefully tailored to the specific compound and its intended application. The protocols and considerations outlined in this document provide a solid foundation for researchers to develop novel and effective imaging agents based on this versatile chemical scaffold, ultimately advancing our understanding of disease and accelerating drug development.

References

  • Tumulty, D., et al. (2014). The Discovery of a Series of Pyrazolo[1,5-a]pyrimidine-Based Potent Pan-Trk Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lazzari, P., et al. (2017). Pyrazolo[1,5-a]pyrimidines as a Privileged Scaffold in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Plisson, C., et al. (2014). Synthesis and preclinical evaluation of two novel 18F-labeled pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 10A PET radiotracers. Journal of Medicinal Chemistry. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine Synthesis

Welcome to the Synthesis Support Center. This guide provides drug development professionals and synthetic chemists with a comprehensive, field-validated approach to overcoming yield bottlenecks in the synthesis of 2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. This guide provides drug development professionals and synthetic chemists with a comprehensive, field-validated approach to overcoming yield bottlenecks in the synthesis of 2-methylpyrazolo[1,5-a]pyrimidin-5-amine.

Process Overview & Mechanistic Context

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold widely used in the design of selective kinase inhibitors and antitumor agents[1]. However, late-stage functionalization—specifically the amination at the C5 position—frequently suffers from poor conversion rates and off-target hydrolysis.

To synthesize 2-methylpyrazolo[1,5-a]pyrimidin-5-amine, the most robust route involves the nucleophilic aromatic substitution (SNAr) of 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine using ammonia[2]. The chlorine atom at the C5 position provides an essential site for nucleophilic displacement[3]. However, the fused, electron-donating pyrazole ring effectively dampens the electrophilicity of the pyrimidine core. Consequently, overcoming the high activation energy of this specific SNAr reaction requires strictly controlled, high-pressure, and completely anhydrous environments.

G SM 5-Chloro-2-methylpyrazolo [1,5-a]pyrimidine Cond Sealed Pressure Vessel 100 °C, 16h SM->Cond SNAr Reagent 7M NH3 in MeOH Reagent->Cond Excess Nucleophile Target 2-Methylpyrazolo [1,5-a]pyrimidin-5-amine Cond->Target Anhydrous Conditions >85% Yield Side1 5-Hydroxy Byproduct (Irreversible Hydrolysis) Cond->Side1 Trace Water Contamination (Competes with NH3)

Fig 1: Reaction logic and competing pathways in C5-amination.

Quantitative Yield Optimization Metrics

To demonstrate the critical necessity of thermal and solvent control, the table below summarizes the causality between reaction conditions and isolated yields during process optimization. Standard cyclocondensation reactions to form the broader pyrazolo[1,5-a]pyrimidine scaffold often stall at 40-60% yields without strict parameter control[4].

Reaction EnvironmentNucleophile SourceReactor TypeTemp / TimeConversionIsolated YieldPrimary Byproduct / Issue
Baseline NH₃ (aq, 28%)Open Reflux65 °C / 16 h< 30%12%5-ol Hydrolysis Byproduct
Intermediate 7M NH₃ in MeOHOpen Reflux65 °C / 24 h45%38%Unreacted Starting Material
Optimized 7M NH₃ in MeOHSealed Tube100 °C / 16 h> 98%85-92% None (Clean Conversion)

Validated Standard Operating Procedure (SOP)

The following methodology details the amination workflow, adapted from optimized library synthesis conditions documented in European Patent EP 2922840 B1[2].

Step-by-Step Methodology
  • Preparation: In a heavy-walled borosilicate pressure vessel (sealed tube) equipped with a PTFE threaded cap, suspend 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (1.6 g, 7.55 mmol) in anhydrous methanolic ammonia (32 mL, approx. 7M, ~224 mmol NH₃)[2].

  • Purging: Gently flush the headspace with argon for 10 seconds to displace ambient moisture, then tightly seal the pressure vessel.

  • Thermal Activation: Submerge the vessel in a pre-heated oil bath or specialized heating block set strictly to 100 °C. Stir vigorously for 16 hours.

  • Self-Validating Checkpoint: At the 16-hour mark, cool the vessel to 0 °C before carefully opening. Withdraw a 10 μL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The system is experimentally validated if the chromatogram demonstrates >95% depletion of the starting material's single-chlorine isotopic signature (

      
       168.0/170.0 [M+H]⁺ in a 3:1 ratio) and the emergence of a single dominant product peak at 
      
      
      
      149.1[M+H]⁺. The absence of a peak at
      
      
      150.1 confirms that anhydrous integrity was maintained.
  • Workup: Once validated, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • Purification: Purify the resulting crude solid via flash column chromatography using a gradient of 5% Methanol in Chloroform (or Dichloromethane) to afford the target amine as a stable solid[2].

Troubleshooting & FAQ (Q&A Format)

Q: Why am I recovering primarily unreacted 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine despite using a vast excess of ammonia? A: Root Cause: Insufficient activation energy combined with the loss of gaseous ammonia. The electron-rich pyrazole ring deactivates the pyrimidine C5 position towards nucleophilic attack compared to un-fused pyrimidines[3]. Solution: The SNAr reaction absolutely requires a sealed pressure tube to retain ammonia in the liquid phase at elevated temperatures[2]. Attempting this reaction under standard reflux fails because methanol boils at 65 °C, continuously purging your required NH₃ nucleophile from the system long before the required activation energy is met.

Q: My LC-MS shows a massive impurity peak at


 150.1 ([M+H]⁺). What is this and how do I prevent it? 
A: Root Cause:  This exact mass shift (+1 Da from the target product, -18 Da from the starting material) corresponds to the 2-methylpyrazolo[1,5-a]pyrimidin-5-ol hydrolysis byproduct (often existing as its 5-oxo tautomer). At 100 °C, trace water acts as a hyper-potent competing nucleophile.
Solution:  Ensure strictly anhydrous environments. Use commercially purchased, freshly titrated anhydrous methanolic ammonia (typically 7M) stored over molecular sieves. Never use aqueous ammonium hydroxide, as the hydroxide ions will irreversibly displace the C5 chlorine[1].

Q: During the final purification step, my product streaks heavily on the silica column, ruining my isolated yield. How can I fix this? A: Root Cause: 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine is highly polar. The primary amine and the electron-rich nitrogen atoms in the pyrazolo-pyrimidine core interact strongly with the acidic silanol groups present on standard normal-phase silica gel. Solution: Utilize the validated polar mobile phase of 5% Methanol in Chloroform[2]. For severely streaking batches, optimize the purification by pre-treating the silica gel with 1% Triethylamine (TEA) to neutralize the acidic sites, or switch your stationary phase to basic alumina.

Q: Can I use microwave irradiation instead of a pressure tube to speed up the amination? A: Root Cause: Yes. Prolonged thermal heating (16 hours) can sometimes lead to localized thermal degradation or tar formation if the oil bath fluctuates. Solution: Microwave-assisted organic synthesis (MAOS) is highly effective for the pyrazolo[1,5-a]pyrimidine scaffold[4]. You can perform this reaction in a dedicated microwave reactor at 110 °C for 45–60 minutes. Ensure the microwave vial is pressure-rated for high-volatility solvents like methanol.

References

1.[4] Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlhaXId3vcZP8LxsAVDaMxiuks8iH3I7_D1RH6jPCJEjpTazJxVn8Rx-0QWNK1_4qbQ3J82yQpxLOMcge8TxKHxhkRidkwUPbvBePIixiEynhqUzyDg9Zny03Lzfh2qkeWvvPAVFeqEnFkCRnv9f8ha1zCn4QDwmSpynsnkA== 2.[2] BICYCLIC HETEROCYCLE SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS KINASE MODULATORS - European Patent Office - EP 2922840 B1 - Googleapis.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAsydpHmTBnf2yrIdFZqQMrLi6Ru3CLLtJW4BgNokEH6R8t6UL04OMP5DYBxrur5uLzn14ThmB1UTBQ_rtBQDr2RVGil50jjKoblRRA5S6GeZeW_uwGW3-ObWRG2tmGNAl3kS5aBw9pw2jEnz9WsvbTTPsqTK03Fzbo3fhPjKeqIczZ1xic2q_1hfI7It2 3.[1] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG033n4cBtNFQHKYdqRDZBS9XbsOLujkAafIri41VKhDQlGwrMhwnNNedZdQ9yRQd-yAUi2Fv7_woHtv3R-RL6K7-0nGz3xtkz2pD4XB8MdVFliPRG5BaEGpzyFXUZKkzWX7868LKXmL2wGPHM= 4.[3] 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine | 1263282-98-9 | Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4-htVosgwVNPkQcLxuxuIfTX9TyVOdmR8aYU2qLGMk5Vmk6tjU190rT38hA0BonLAtOpBXFTlqk-I1DX7eFPfWhF9N0rmTBSvH292vVzRPo2bE9s5txTmdAUk6Vz3plCMUWL3

Sources

Optimization

Technical Support Center: Strategies for Overcoming Solubility Challenges with 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine

Welcome to the technical support guide for 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this valuable heterocyclic amine scaffold. As a compound class, pyrazolopyrimidines are of significant interest in drug discovery, but their often planar and crystalline nature can lead to poor aqueous solubility, creating hurdles for in vitro screening and in vivo studies.[1][2]

This guide provides a structured approach to systematically diagnose and overcome these issues, moving from fundamental principles to advanced formulation techniques. Our goal is to empower you with the causal understanding and practical protocols needed to keep your research moving forward.

Section 1: Compound Profile & Inherent Solubility Challenges

Before troubleshooting, it is crucial to understand the physicochemical properties of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine and the reasons why compounds of this class can be challenging to dissolve.

Table 1: Physicochemical Properties of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine

PropertyValueSource
CAS Number 1190045-39-6[3]
Molecular Formula C₇H₈N₄[3]
Molecular Weight 148.17 g/mol [3]
Calculated LogP 0.61992[3]
Topological Polar Surface Area (TPSA) 56.21 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]

The primary challenge with many pyrazolopyrimidine derivatives stems from high crystal lattice energy.[2] The planar nature of the fused ring system allows for efficient molecular packing, which must be overcome by solvent-solute interactions for dissolution to occur. While the LogP of 0.62 suggests moderate lipophilicity, strong intermolecular forces in the solid state can dominate, leading to poor solubility even in seemingly appropriate solvents.[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine.

Q1: What are the recommended starting solvents for this compound?

For initial solubilization and creating a high-concentration stock, begin with polar aprotic organic solvents. Pyrazolopyrimidine derivatives are often readily soluble in Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] For many biological assays, DMSO is the preferred starting point.

Q2: My compound won't dissolve in aqueous buffers (e.g., PBS). What is the first and most critical step to try?

The first and most effective strategy is pH adjustment . 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine contains a basic amine group. In neutral or alkaline aqueous media, this amine is in its neutral, "free base" form, which is less soluble. By lowering the pH (acidifying the solution), you protonate the amine, forming a salt (e.g., a hydrochloride salt if using HCl). This charged species is significantly more polar and, therefore, more water-soluble.[5][6] This is the most common and effective method for increasing the aqueous solubility of basic drugs.[6]

Q3: How can I use co-solvents to improve solubility for my in vitro experiments?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[6] Common choices for cell-based assays include:

  • Ethanol: Often used in concentrations up to 5-10%.

  • Polyethylene Glycol 400 (PEG 400): A non-volatile and less toxic option.

  • Propylene Glycol (PG): Similar properties to PEG 400.

It is critical to first determine the tolerance of your specific assay (e.g., cell line) to the chosen co-solvent to avoid artifacts caused by solvent toxicity.

Q4: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

This phenomenon, known as "crashing out," occurs when the drug is rapidly transferred from a solvent in which it is highly soluble (DMSO) to one in which it is poorly soluble (aqueous buffer). To mitigate this:

  • Reduce the Stock Concentration: A lower concentration DMSO stock may stay in solution upon dilution.

  • Modify the Dilution Technique: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can prevent the formation of large, insoluble aggregates.

  • Incorporate a Surfactant: Add a low concentration (e.g., 0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the final aqueous buffer.[7] Surfactants form micelles that can encapsulate the drug, keeping it dispersed.[8]

  • Use a Co-solvent Buffer: Prepare your aqueous buffer with a small percentage (e.g., 5-10%) of a co-solvent like ethanol or PEG 400 before adding the DMSO stock.

Q5: What are more advanced strategies if simple pH adjustment and co-solvents are insufficient for my application?

If basic methods fail, particularly for in vivo studies requiring higher concentrations, advanced formulation strategies are necessary. These typically involve creating a new solid form of the drug with enhanced solubility properties. Key strategies include:

  • Amorphous Solid Dispersions: The drug is molecularly dispersed within a polymer matrix, preventing it from forming a stable, low-solubility crystal lattice.[1][9]

  • Cyclodextrin Complexation: The hydrophobic drug molecule is encapsulated within the core of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[10]

  • Particle Size Reduction (Nanosuspensions): Decreasing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which accelerates the dissolution rate according to the Noyes-Whitney equation.[10][11][12]

Section 3: Troubleshooting Workflows & Protocols

This section provides detailed, step-by-step methodologies for systematically addressing solubility issues.

Workflow 1: Systematic Solubility Troubleshooting

The following diagram outlines the logical progression for troubleshooting solubility. Start with the simplest and most common techniques before moving to more complex and resource-intensive methods.

G A Start: Compound Insoluble in Aqueous Medium B Is the compound an amine or base? A->B C Protocol 1: Adjust pH to < 5 with 1N HCl B->C Yes E Protocol 2: Develop a Co-solvent System (e.g., PEG 400, Ethanol) B->E No D Is solubility achieved? C->D D->E No I Success: Proceed with Experiment D->I Yes F Is solubility achieved? E->F G Protocol 3: Incorporate Surfactants (e.g., Tween® 80) F->G No F->I Yes H Is solubility achieved? G->H H->I Yes J Consult Formulation Science: Consider Advanced Strategies (Solid Dispersions, Nanosuspensions) H->J No K No (or not applicable)

Caption: Decision workflow for initial solubility troubleshooting.

The Foundational Role of pH

For a basic amine, pH is the most powerful tool for enhancing aqueous solubility. The diagram below illustrates the chemical principle.

G cluster_0 pH-Dependent Equilibrium cluster_1 Resulting Property A R-NH₂ (Free Base) B R-NH₃⁺ (Protonated Salt) A->B + H⁺ (Acidification) C Low Aqueous Solubility (High Crystal Energy) A->C B->A - H⁺ (Basification) D High Aqueous Solubility (Improved Hydration) B->D

Caption: Impact of pH on the solubility of an amine compound.

Protocol 1: Solubility Enhancement via pH Adjustment

Objective: To determine the pH at which 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine becomes soluble in an aqueous buffer.

Materials:

  • 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Weigh out a specific amount of the compound into a glass vial (e.g., 1 mg).

  • Add the target volume of your aqueous buffer to achieve the desired final concentration (e.g., 1 mL for a 1 mg/mL solution). The compound will likely remain as a suspension.

  • Place the vial on a magnetic stirrer or prepare for intermittent vortexing.

  • Using a calibrated pH meter, measure the initial pH of the suspension.

  • Begin adding 1N HCl dropwise (e.g., 1-2 µL at a time).

  • After each addition, vortex or stir thoroughly for 30-60 seconds and visually inspect for dissolution. Measure the pH.

  • Continue the process of adding acid and mixing until the solid material is fully dissolved. Record the pH at which complete dissolution occurs. This is your minimum required acidic pH.

  • Validation (Optional but Recommended): Slowly add 1N NaOH dropwise to the clear solution. The compound should precipitate out as the pH rises back towards neutral, confirming that the dissolution is pH-dependent.

Protocol 2: Developing a Co-Solvent System

Objective: To identify a suitable co-solvent and its concentration to solubilize the compound for an in vitro assay.

Materials:

  • High-concentration stock of the compound in DMSO (e.g., 10 mM).

  • Co-solvents: Ethanol, PEG 400, Propylene Glycol.

  • Target aqueous buffer.

Procedure:

  • Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% PEG 400 in PBS).

  • In separate microcentrifuge tubes, add the required volume of your DMSO stock to achieve the final desired assay concentration (e.g., 1 µL of 10 mM stock for 1 mL final volume to get 10 µM).

  • To each tube, add the corresponding co-solvent buffer from step 1.

  • Vortex each tube immediately and vigorously for 30 seconds.

  • Allow the tubes to stand at room temperature for 30 minutes.

  • Visually inspect for precipitation. A clear solution indicates successful solubilization at that co-solvent concentration. Record your results in a table.

Table 2: Example Co-Solvent Screening Matrix

Co-SolventConcentration in BufferFinal DMSO %Visual Observation (Clear/Precipitate)
None0%0.1%Precipitate
PEG 4005%0.1%Hazy
PEG 40010%0.1%Clear
Ethanol5%0.1%Precipitate
Ethanol10%0.1%Clear

References

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Gardell, L. R., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Sanna, M., et al. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Gong, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Jain, A., et al. (2020). Improving solubility via structural modification. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available at: [Link]

  • Matthew, B. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. Pyrazolo[1,5-a]pyrimidin-5-amine. PubChem. Available at: [Link]

  • Kuentz, M. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Garg, V., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]

  • Anderson, M. O., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This versatile N-heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, finding applications from kin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This versatile N-heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, finding applications from kinase inhibitors to novel fluorophores.[1][2] The construction of this fused ring system, however, is not without its challenges. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate common hurdles and streamline your synthetic efforts.

The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its synthetic equivalent.[1][3][4] This guide will focus on optimizing this critical transformation.

General Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the 3-aminopyrazole on one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazolo[1,5-a]pyrimidine ring system.[4] Understanding this mechanism is key to troubleshooting unexpected outcomes.

Pyrazolo[1,5-a]pyrimidine Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Aminopyrazole 3-Aminopyrazole Enamine_Intermediate Enamine Intermediate 3-Aminopyrazole->Enamine_Intermediate Condensation (+ 1,3-Dicarbonyl) 1,3-Dicarbonyl 1,3-Dicarbonyl Cyclized_Intermediate Cyclized Intermediate (Non-aromatic) Enamine_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Cyclized_Intermediate->Product Dehydration (-H2O)

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields are a common frustration. The cause often lies in one of several areas: reaction conditions, reagent quality, or competing side reactions.

Answer:

A systematic approach is crucial for diagnosing the root cause of low yields. Here is a workflow to guide your optimization efforts:

Troubleshooting Low Yield start Low Yield Observed reagents Reagent Quality Purity of 3-aminopyrazole? Stability of 1,3-dicarbonyl? start->reagents conditions Reaction Conditions Suboptimal temperature? Incorrect solvent? Ineffective catalyst? start->conditions workup Workup & Purification Product loss during extraction? Degradation on silica gel? start->workup solution_reagents Solution: Re-purify starting materials (recrystallization, chromatography). Verify structure by NMR/MS. reagents->solution_reagents solution_conditions Solution: Screen temperatures (e.g., RT, 80°C, reflux). Test different solvents (e.g., EtOH, AcOH, DMF). Evaluate acid/base catalysts. conditions->solution_conditions solution_workup Solution: Modify extraction pH. Consider alternative purification methods (e.g., recrystallization, prep-HPLC). workup->solution_workup

Caption: A workflow for troubleshooting low reaction yields.

  • Causality Behind Experimental Choices:

    • Catalyst: The condensation reaction is often catalyzed by either acid or base. Acetic acid is commonly used as both a solvent and a catalyst, as it can protonate the carbonyl oxygen, making it more electrophilic, and also facilitate the final dehydration step.[5] For substrates sensitive to acid, a base like piperidine or sodium methoxide can be used to deprotonate the aminopyrazole, increasing its nucleophilicity.[5]

    • Temperature: While many reactions proceed at reflux in solvents like ethanol or acetic acid, some combinations of reactants are more delicate.[6][7] Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times and often improve yields by providing rapid and uniform heating.[3][5][6]

    • Solvent: The choice of solvent can influence reaction rates and solubility of reactants and products. Protic solvents like ethanol can participate in hydrogen bonding and facilitate proton transfer, while aprotic polar solvents like DMF may be necessary for less reactive substrates requiring higher temperatures.

Question 2: I'm observing a mixture of isomers. How can I improve the regioselectivity?

When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two or more regioisomers is a significant challenge. The nucleophilic attack can occur at either of the two different carbonyl carbons.

Answer:

Controlling regioselectivity hinges on exploiting the electronic and steric differences between the two electrophilic centers of your 1,3-dicarbonyl compound.

  • Electronic Effects: A more electrophilic carbonyl group will react preferentially. For example, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl. The reaction of 3-aminopyrazoles with β-ketoesters typically leads to the formation of pyrazolo[1,5-a]pyrimidin-7-ones.

  • Steric Hindrance: A sterically hindered carbonyl group will be less accessible to the incoming nucleophile. You can leverage this by choosing a 1,3-dicarbonyl with one bulky substituent, which will direct the initial attack to the less hindered carbonyl.

  • Controlling Reaction Conditions: In some cases, regioselectivity can be influenced by the reaction conditions. For instance, a study by Portilla et al. demonstrated that the choice of the β-dicarbonyl compound (2-acetylcyclopentanone vs. 2-ethoxycarbonylcyclopentanone) directed the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[4][8]

  • Use of Pre-activated Substrates: Using synthetic equivalents like β-enaminones, where one of the carbonyls is already converted to a less reactive enamine, can provide excellent regiocontrol.[7][9]

Question 3: My product is difficult to purify. What are some effective strategies?

Purification can be complicated by the presence of unreacted starting materials, isomeric byproducts, or polymeric materials, especially if the product has similar polarity to the impurities.

Answer:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products, especially when yields are good. Screening various solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with hexanes) is recommended. Some protocols report successful purification by recrystallization alone.[1]

  • Modified Workup: If your product is basic, an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. Then, basify the aqueous layer and re-extract the pure product.

  • Chromatography: While standard silica gel chromatography is common, it can sometimes lead to product degradation if the compound is acid-sensitive. In such cases, using a deactivated silica (e.g., by pre-treating with triethylamine in the eluent) or switching to a different stationary phase like alumina can be beneficial.

Frequently Asked Questions (FAQs)

Q: What is the impact of substituents on the 3-aminopyrazole starting material?

A: Electron-donating groups on the pyrazole ring will increase the nucleophilicity of the amino group, potentially accelerating the reaction. Conversely, electron-withdrawing groups can decrease reactivity, requiring more forcing conditions (higher temperature, stronger catalyst).[1]

Q: Are there more "green" or environmentally friendly methods available?

A: Yes, there is a growing interest in developing more sustainable protocols. This includes the use of ultrasound or microwave irradiation to reduce energy consumption and reaction times.[6] Additionally, solvent-free reactions or the use of greener solvents like water or ethanol are being explored.[3][10]

Q: Can this synthesis be performed using a one-pot or multicomponent reaction?

A: Absolutely. Several multicomponent reactions have been developed that allow for the synthesis of complex pyrazolo[1,5-a]pyrimidines in a single step from simple starting materials, which is highly efficient.[11] Additionally, one-pot, two-step procedures, such as a palladium-catalyzed C-H arylation followed by saponification-decarboxylation, have been reported for synthesizing substituted derivatives under microwave irradiation.[12]

Data Summary Table

The following table summarizes the effect of various conditions on the synthesis of pyrazolo[1,5-a]pyrimidines, compiled from literature data.

ReactantsCatalyst/SolventMethodTimeYield (%)Reference
3,5-Diaminopyrazole + Ethyl AcetoacetateAcetic AcidReflux4 h75[6]
3,5-Diaminopyrazole + Ethyl AcetoacetateAcetic AcidMicrowave5 min90[6]
5-Aminopyrazole + 2-ArylmalondialdehydesAcetic AcidHeating-40-60[5]
5-Aminopyrazole + 2-Arylmalondialdehydes-Microwave (170°C)10 min>80[5]
3-Aminopyrazole + EnynoneNone/CH3CNRoom Temp1-3 h85-96[9]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 7-Aryl-5-methylpyrazolo[1,5-a]pyrimidine

This protocol is adapted from procedures utilizing microwave irradiation for rapid and high-yield synthesis.[5][6]

  • Preparation: In a 10 mL microwave reactor vessel, combine the substituted 3-aminopyrazole (1.0 mmol), the appropriate 1-aryl-1,3-butanedione (1.1 mmol), and glacial acetic acid (3 mL).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120-150°C for 10-20 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling the reaction vessel to room temperature, pour the mixture into ice-cold water (20 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford the desired pyrazolo[1,5-a]pyrimidine.

Protocol 2: Catalyst-Free Synthesis from Enaminones

This method provides excellent regioselectivity and proceeds under mild conditions.[7]

  • Preparation: To a solution of the 3-aminopyrazole (1.0 mmol) in glacial acetic acid (5 mL), add the corresponding β-enaminone (1.0 mmol).

  • Reaction: Heat the reaction mixture to reflux for 3 hours. Monitor the reaction's completion by TLC.

  • Workup: After cooling to room temperature, the product often precipitates from the solution.

  • Isolation: Collect the solid product by filtration, wash with ethanol, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like a DMF/water mixture.[7]

References

  • Gomez, C. V., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]

  • Shaaban, M. R., & El-Sayed, N. N. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]

  • Zhang, X., et al. (2014). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • Al-Zaydi, K. M. (2009). SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES. Available from: [Link]

  • Sopkovich, C. L., & DeKorver, K. A. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. Available from: [Link]

  • Bassoude, I., et al. (2016). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. New Journal of Chemistry. Available from: [Link]

  • Sikdar, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]

  • Sikdar, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]

  • Sikdar, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]

  • Popova, M. A., et al. (2016). Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones. The Journal of Organic Chemistry. Available from: [Link]

  • Abdelgawad, M. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals. Available from: [Link]

  • Gregg, B. T., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry. Available from: [Link]

  • El-Mekabaty, A. (2020). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Current Organic Synthesis. Available from: [Link]

  • Sikdar, A., et al. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. New Journal of Chemistry. Available from: [Link]

  • Sikdar, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. Available from: [Link]

  • Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the cyclocondensation technique as a solvent-free approach. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine Analogs

Welcome to the Advanced Diagnostics & Support Portal. As a Senior Application Scientist, I have designed this guide to help medicinal chemists and drug development professionals troubleshoot the low bioactivity often enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics & Support Portal. As a Senior Application Scientist, I have designed this guide to help medicinal chemists and drug development professionals troubleshoot the low bioactivity often encountered when optimizing the 2-methylpyrazolo[1,5-a]pyrimidin-5-amine scaffold.

This heterocyclic core is a highly privileged bioisostere of adenine, widely utilized in the design of ATP-competitive protein kinase inhibitors (e.g., CDK2, TrkA, and TTK)[1][2]. However, while the parent pyrazolo[1,5-a]pyrimidine scaffold reliably anchors into the kinase hinge region, substitutions at the 2-methyl and 5-amine positions can introduce unpredictable steric, electronic, and metabolic liabilities.

Diagnostic Workflow: Isolating the Bioactivity Failure

Before altering your synthetic route, you must identify whether the failure is occurring at the level of target engagement, cellular permeability, or in vivo metabolism.

DiagnosticTree Root Low Bioactivity of 2-Methylpyrazolo[1,5-a] pyrimidin-5-amine Analog Biochem Biochemical Assay (High IC50 / Low Affinity) Root->Biochem Cellular Cellular Assay (High Cell IC50, Low Enz IC50) Root->Cellular InVivo In Vivo Efficacy (Rapid Clearance / No Efficacy) Root->InVivo TargetEng Target Engagement Issue (Hinge Clash, e.g., Leu83/Met592) Biochem->TargetEng Permeability Permeability / Efflux Issue (Excessive H-Bond Donors) Cellular->Permeability Metabolism Metabolic Instability (CYP Oxidation of 2-Methyl) InVivo->Metabolism

Caption: Diagnostic workflow for identifying the root cause of low bioactivity in pyrazolopyrimidines.

Module 1: Biochemical Assay Failures (Target Engagement)

Q: My 2-methylpyrazolo[1,5-a]pyrimidin-5-amine analog shows a significantly higher IC50 in enzymatic assays compared to the parent unsubstituted core or reference drugs like dinaciclib. What is the molecular cause?

A: The primary mode of action for pyrazolo[1,5-a]pyrimidines is acting as an ATP-competitive inhibitor by forming critical hydrogen bonds within the kinase hinge region. For example, the N1 atom of the scaffold strictly requires a hydrogen bond with Leu83 in CDK2[3] or Met592 in TrkA[4].

Adding a primary or bulky secondary amine at the 5-position alters the electron density of the pyrimidine ring, potentially weakening the basicity of the N1 atom. Furthermore, improper vectorization of the 5-amine substituent can cause direct steric clashes with the gatekeeper residue or the ribose-binding pocket, physically preventing the N1 atom from reaching the hinge backbone.

Self-Validating Protocol: Orthogonal Target Engagement via Differential Scanning Fluorimetry (DSF)

Relying solely on functional enzymatic assays can yield false negatives if your compound binds but fails to inhibit the specific phosphorylated substrate used in the kit. DSF (Thermal Shift Assay) physically validates target engagement.

Step-by-Step Methodology:

  • Preparation: Dilute the purified kinase domain (e.g., CDK2) to 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Incubation: Add your 5-amine analog at 10 µM and 50 µM.

  • Self-Validation Controls:

    • Positive Control: Dinaciclib (10 µM) – guarantees the kinase is properly folded and capable of hinge-binding.

    • Negative Control: DMSO (vehicle) – establishes the baseline melting temperature (

      
      ).
      
  • Thermal Melt: Run a thermal gradient from 25°C to 95°C at 1°C/min using a RT-PCR instrument, tracking fluorescence.

  • Data Analysis: Calculate the derivative of the melt curve to find

    
    . A positive 
    
    
    
    > 2.0°C confirms physical binding. If
    
    
    is negligible, your 5-amine substitution has destroyed hinge affinity.

Module 2: Cellular Bioactivity & Permeability Disconnects

Q: My compound has sub-nanomolar affinity in the DSF and enzymatic assays, but it fails to inhibit proliferation in cancer cell lines (e.g., HCT-116 or MDA-MB-231). How do I troubleshoot this?

A: This is a classic physicochemical disconnect. The addition of a primary amine at the 5-position introduces new hydrogen-bond donors (HBDs). When combined with the nitrogen-dense pyrazolo[1,5-a]pyrimidine core, this drastically lowers the compound's lipophilicity (LogD) and increases its polar surface area (PSA). The result is a compound that cannot passively diffuse across the phospholipid bilayer or is rapidly expelled by P-glycoprotein (P-gp) efflux pumps.

Quantitative Permeability Metrics for Pyrazolopyrimidines

Table 1: Target thresholds for optimizing cellular permeability of 5-amine analogs.

ParameterSuboptimal Analog MetricTarget Drug-Like MetricCausality & Structural Implication
Caco-2

<

cm/s
>

cm/s
High polarity at the 5-amine blocks diffusion. Consider N-alkylation or morpholine substitution.
Efflux Ratio (ER) > 5.0< 2.0High ER indicates P-gp liability. Masking exposed H-bond donors is required.
LogD (pH 7.4) < 1.01.5 – 3.0Scaffold is too hydrophilic. The 2-methyl helps, but the 5-amine negates it.
Self-Validating Protocol: PAMPA with Built-in Mass Balance

To rule out whether the low cellular activity is due to cell membrane impermeability or intracellular degradation, utilize a Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Donor Compartment: Dilute your analog to 10 µM in PBS (pH 7.4) and add to the donor well.

  • Membrane Preparation: Coat the porous filter membrane with a 1% (w/v) lecithin/dodecane lipid solution.

  • Receiver Compartment: Add fresh PBS (pH 7.4) to the receiver wells.

  • Incubation: Incubate the sandwich plate at room temperature for 5 hours.

  • Self-Validation (Mass Balance Check): Quantify the concentration in the Donor (

    
    ), Receiver (
    
    
    
    ), and the initial solution (
    
    
    ) via LC-MS/MS.
    • Formula: Recovery % = ((

      
      ) + (
      
      
      
      )) / (
      
      
      )
      
      
      100.
    • Causality: If Recovery is < 80%, your compound is precipitating or irreversibly binding to the lipid membrane, indicating severe lipophilicity/solubility imbalances rather than simple impermeability.

Module 3: Metabolic Instability & In Vivo Clearance

Q: We successfully optimized the cellular IC50, but the compound exhibits rapid clearance and zero efficacy in murine xenograft models. What drives this instability?

A: While the pyrazolo[1,5-a]pyrimidine core itself is relatively stable, the 2-methyl and 5-amine groups represent highly vulnerable soft spots for Cytochrome P450 (CYP) metabolism. Specifically, the 2-methyl group on the pyrazole ring is susceptible to benzylic-like oxidation by CYP3A4 and CYP2C9, rapidly yielding a 2-hydroxymethyl metabolite[1]. Simultaneously, exposed 5-amines are classical sites for N-dealkylation or direct oxidation, leading to rapid Phase II glucuronidation and clearance.

CYPMetabolism Parent 2-Methylpyrazolo[1,5-a] pyrimidin-5-amine CYP CYP450 (e.g., 3A4, 2C9) Phase I Metabolism Parent->CYP Met1 2-Hydroxymethyl Metabolite CYP->Met1 Oxidation of 2-methyl Met2 N-Oxidation / Dealkylation at 5-amine position CYP->Met2 Oxidation of 5-amine Inactive Rapid Phase II Clearance (Loss of Bioactivity) Met1->Inactive Met2->Inactive

Caption: Primary metabolic liabilities leading to rapid in vivo clearance of the target analogs.

Self-Validating Protocol: Liver Microsomal Stability (HLM/MLM)

To pinpoint if CYP450 metabolism is the culprit, measure the intrinsic clearance (


) in vitro.

Step-by-Step Methodology:

  • Reaction Setup: Mix 1 µM of your analog with 0.5 mg/mL human or mouse liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Start the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil).

  • Self-Validation Controls: Run a parallel reaction without NADPH. If the compound depletes in the absence of NADPH, it is chemically unstable or degraded by non-CYP mechanisms (e.g., esterases or amidases), re-directing your troubleshooting away from CYP inhibition.

  • Data Analysis: Plot the natural log of percentage remaining vs. time to calculate the elimination rate constant (

    
    ) and intrinsic clearance (
    
    
    
    ). A
    
    
    > 50 µL/min/mg requires structural redesign (e.g., replacing the 2-methyl with a bulkier, oxidation-resistant cyclopropyl group or fluorinating the alkyl chain).
References
  • Title: Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: MDPI / PMC URL: [Link]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: NIH.gov / PMC URL: [Link]

Sources

Troubleshooting

Technical Support Center: Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of this important class of compounds. Our goal is to equip you with the knowledge to anticipate, identify, and validate off-target activities, ensuring the integrity and accuracy of your experimental results.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form potent and selective inhibitors against a wide range of protein kinases.[1][2] These compounds typically function as ATP-competitive inhibitors, leveraging the scaffold's ability to form key hydrogen bonds within the highly conserved kinase ATP-binding pocket.[3] However, this conservation is a double-edged sword. The very feature that makes this scaffold so effective—its interaction with the ATP hinge region—also creates the potential for binding to unintended kinases, leading to off-target effects that can confound experimental data and contribute to cellular toxicity.[4][5]

This guide provides a structured approach to understanding and mitigating these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the nature of off-target effects associated with pyrazolo[1,5-a]pyrimidine inhibitors.

Q1: What makes the pyrazolo[1,5-a]pyrimidine scaffold susceptible to off-target kinase binding?

A1: The susceptibility arises primarily from its mechanism of action. Pyrazolo[1,5-a]pyrimidines are excellent "hinge-binding" motifs, mimicking the adenine portion of ATP.[3] This allows them to form strong hydrogen bonds with the kinase hinge backbone, a highly conserved structural feature across the human kinome. While substitutions on the core scaffold are used to achieve selectivity by interacting with less conserved regions of the ATP pocket, the foundational interaction with the hinge means that cross-reactivity with other kinases is an inherent risk.[4][6] The evolutionary conservation of the ATP-binding site across kinase families can therefore lead to off-target binding.[4]

Q2: Are there known, common off-target kinases for this class of inhibitors?

A2: Yes. While the specific off-target profile is unique to each individual compound, broad-based screening has revealed that pyrazolo[1,5-a]pyrimidine scaffolds can have significant activity against kinases beyond their intended target. For example, a lead compound developed by AstraZeneca as a Casein Kinase 2 (CK2) inhibitor also showed low nanomolar activity on DYRK kinases, DAPKs, and HIPKs.[1] Similarly, inhibitors designed for Pim-1 have also shown activity against FLT3.[7] The selectivity is highly dependent on the specific substitutions made to the core structure.[3]

Q3: What is the difference between a direct off-target effect and an indirect pathway modulation?

A3: This is a critical distinction for data interpretation.

  • Direct Off-Target Effect: This occurs when your inhibitor physically binds to and modulates the activity of a protein other than your intended target. For example, a CDK2 inhibitor also binding to and inhibiting PIM1 kinase is a direct off-target effect.[8]

  • Indirect Pathway Modulation: This is a downstream consequence of inhibiting the intended target. Kinase signaling pathways are complex and interconnected. Inhibiting your primary target can lead to unexpected changes in other pathways through crosstalk or feedback mechanisms.[8][9] A phenomenon known as "retroactivity," where a downstream perturbation can cause a response in an upstream component without a direct feedback loop, can also contribute to these indirect effects.[9][10]

Q4: How do I choose the right method to assess the selectivity of my inhibitor?

A4: A multi-layered approach is best.

  • Biochemical Assays (e.g., Kinome Scans): These are excellent for initial, broad screening. They test your compound against a large panel of purified kinases to identify potential direct off-targets and determine intrinsic potencies (IC50 or Kd values).[11] This provides a comprehensive map of potential interactions.

  • Cell-Based Assays: These are essential for validating biochemical hits in a more physiologically relevant context. Cellular assays account for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins that are absent in biochemical assays.[12] They help determine which of the potential off-targets identified in a kinome scan are actually engaged by the inhibitor at the concentrations used in your experiments.

Section 2: Troubleshooting Guides

This section provides practical, cause-and-effect troubleshooting for specific experimental issues.

Problem 1: My inhibitor produces the expected biological phenotype, but I'm uncertain if the effect is truly on-target.
  • Plausible Cause: The observed phenotype might be the result of a potent off-target effect, or a combination of on- and off-target activities. Many pyrazolo[1,5-a]pyrimidine inhibitors are potent against multiple kinases, and inhibiting a different kinase or a combination of kinases could produce a similar cellular outcome.[5]

  • Troubleshooting & Validation Strategy:

    • Use a Structurally Unrelated Control: Employ a well-validated inhibitor of your target kinase that has a different chemical scaffold. If this second inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect. If it does not, your original compound's effect is likely off-target.[13]

    • Perform a Rescue Experiment: If possible, transfect cells with a drug-resistant mutant of your target kinase. If the inhibitor's effect is reversed or diminished in these cells, it strongly indicates an on-target mechanism.[13]

    • Conduct a Broad Kinase Screen: A kinome scan is the most direct way to identify potential off-targets. If your compound inhibits another kinase with equal or greater potency than your primary target, that kinase becomes a prime suspect for causing the observed phenotype.[13]

    • Confirm Target Engagement in Cells: Use a technique like the Cellular Thermal Shift Assay (CETSA) or a phospho-specific antibody for a direct downstream substrate to confirm that your inhibitor is engaging the intended target at the concentrations that produce the phenotype.[13]

Problem 2: My inhibitor is highly potent in a biochemical assay (e.g., low nanomolar IC50), but its potency is much weaker in cellular assays (e.g., micromolar EC50).
  • Plausible Cause: This is a common issue. The discrepancy can be attributed to several factors present in a cellular environment that are absent in a test tube.[12]

    • High Intracellular ATP: Most kinase inhibitors compete with ATP. Intracellular ATP concentrations are typically in the millimolar range, which is often much higher than the ATP concentration used in biochemical assays.[14] This high level of the natural substrate can outcompete your inhibitor, leading to a rightward shift in the dose-response curve and a higher apparent IC50 in cells.

    • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

    • Efflux Pumps: The compound could be actively transported out of the cell by multidrug resistance proteins like ABCB1.

  • Troubleshooting & Validation Strategy:

    • Run a Cellular Target Engagement Assay: Techniques like NanoBRET™ directly measure compound binding to the target kinase inside intact cells, providing a more accurate measure of intracellular potency.[15] This can help differentiate between poor permeability and competition with ATP.

    • Vary ATP Concentration in Biochemical Assays: Rerunning your biochemical IC50 determination at a higher, more physiologically relevant ATP concentration (e.g., 1-2 mM) can provide a better prediction of cellular potency.[14]

    • Assess Downstream Signaling: Measure the phosphorylation of a direct substrate of your target kinase via Western blot or ELISA. This confirms that the inhibitor is engaging the target and inhibiting its function within the cell. The IC50 for inhibiting substrate phosphorylation is often a more reliable measure of cellular potency.[15]

Problem 3: My kinome scan revealed several potential off-targets. How do I prioritize which ones are physiologically relevant?
  • Plausible Cause: A kinome scan provides a list of potential interactions. Not all of these will be relevant in your cellular model, as the inhibitor may not engage them at the concentrations used, or the off-target kinase may not be expressed or active in your cell type.[14]

  • Troubleshooting & Validation Strategy:

    • Prioritize by Potency: Rank the off-targets based on their biochemical potency (Kd or IC50). Off-targets that are inhibited with a potency similar to or greater than your primary target are the highest priority for follow-up.

    • Check Expression Levels: Confirm that the high-priority off-target kinases are expressed in your cell line of interest using proteomics, RNA-seq, or Western blotting. An inhibitor cannot have an effect on a protein that is not present.

    • Perform Orthogonal Cellular Validation: This is the most critical step. For each high-priority, expressed off-target, design an experiment to specifically measure its activity in your cells. For example, use a phospho-specific antibody to measure the phosphorylation of a known, direct substrate of that off-target kinase. Treat the cells with a dose-response of your inhibitor. If you see inhibition of the off-target's substrate phosphorylation, you have validated it as a physiologically relevant off-target.[13][16]

Section 3: Key Experimental Protocols & Data Interpretation

Protocol 1: Broad-Spectrum Kinase Selectivity Profiling (Kinome Scan)

This protocol outlines a generalized workflow for assessing inhibitor selectivity against a large panel of kinases. Commercial services (e.g., Eurofins DiscoverX, Reaction Biology) are widely used for this.

Objective: To determine the inhibitory activity of a pyrazolo[1,5-a]pyrimidine compound against a large, representative panel of the human kinome at a fixed concentration, followed by IC50 determination for significant hits.

Methodology:

  • Compound Preparation: Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Primary Screen:

    • The compound is screened at a fixed concentration (typically 1 µM or 10 µM) against a panel of >250 distinct kinases.

    • Kinase activity is measured, often using a radiometric ([³³P]-ATP) or fluorescence-based assay.[11] The ATP concentration is typically set at or near the Km for each individual kinase to allow for a standardized comparison.[14]

    • Results are reported as Percent Inhibition relative to a vehicle (DMSO) control.

  • IC50 Determination (Dose-Response):

    • For any kinase showing significant inhibition in the primary screen (e.g., >50% inhibition), a secondary dose-response experiment is performed.

    • A 10-point, 3-fold serial dilution of the compound is prepared.

    • The IC50 value is calculated by fitting the resulting inhibition data to a sigmoidal dose-response curve.

  • Data Analysis & Interpretation:

    • The primary output is a list of kinases inhibited by the compound and their corresponding IC50 values.

    • This data is used to assess selectivity. A common metric is the Selectivity Score (S-Score) , which is the number of kinases inhibited above a certain threshold (e.g., 50%) at a given concentration, divided by the total number of kinases tested.[11] A lower S-score indicates higher selectivity.

Example Data Summary:

Kinase TargetIC50 (nM) for Compound XYZComments
CDK2 (On-Target) 5.2 High potency against the intended target.
PIM115.8Potent off-target; <5-fold selectivity.
FLT345.1Significant off-target; ~9-fold selectivity.
DYRK1A120.3Moderate off-target; >20-fold selectivity.
GSK3β850.0Weak off-target.
EGFR>10,000No significant activity.
Protocol 2: Cellular Target Engagement Validation via Western Blot

Objective: To determine if a suspected off-target kinase is functionally inhibited in intact cells by measuring the phosphorylation status of its direct downstream substrate.

Example Scenario: Your kinome scan shows that your intended CDK2 inhibitor also potently inhibits PIM1. A known substrate of PIM1 is BAD at Serine 112 (pBAD-S112).[7]

Methodology:

  • Cell Culture & Treatment:

    • Plate your cells of interest (e.g., a cancer cell line known to express PIM1) and allow them to adhere overnight.

    • Prepare a serial dilution of your pyrazolo[1,5-a]pyrimidine inhibitor (e.g., from 10 µM down to 1 nM) in culture media. Include a vehicle-only (DMSO) control.

    • Treat the cells with the inhibitor for a defined period (e.g., 2-4 hours).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) from each treatment condition on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-pBAD-S112).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Reprobing:

    • Strip the membrane to remove the first set of antibodies.

    • Re-probe the same membrane with an antibody for the total protein of the substrate (e.g., anti-Total BAD) to ensure that changes in phosphorylation are not due to changes in total protein levels.

    • Re-probe again with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phospho-protein, total protein, and loading control.

    • Normalize the phospho-signal to the total protein signal for each lane.

    • Plot the normalized phospho-signal against the inhibitor concentration to generate a dose-response curve and calculate the cellular IC50 for inhibition of the off-target pathway.

Section 4: Visualizing Key Concepts & Workflows

Diagram 1: Workflow for Off-Target Identification and Validation

Off_Target_Workflow cluster_0 Biochemical Profiling cluster_1 Prioritization & In Silico Analysis cluster_2 Cellular Validation biochem_screen Primary Kinome Screen (e.g., 1 µM concentration) dose_response IC50 Determination for Hits (>50% Inhibition) biochem_screen->dose_response Identify Hits prioritize Rank Hits by Potency vs. On-Target dose_response->prioritize Selectivity Data expression Check Target Expression in Cellular Model prioritize->expression cell_engage Cellular Target Engagement (e.g., CETSA, NanoBRET) expression->cell_engage Validate in Cells phospho_assay Downstream Signaling Assay (e.g., Western Blot) cell_engage->phospho_assay phenotype Phenotypic Assays (Proliferation, Apoptosis) phospho_assay->phenotype conclusion Confirm Relevant Off-Targets phenotype->conclusion

Caption: A systematic workflow for identifying and validating kinase inhibitor off-targets.

Diagram 2: On-Target vs. Off-Target Signaling Pathways

Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor on_target Target Kinase (e.g., CDK2) inhibitor->on_target Inhibits off_target Off-Target Kinase (e.g., PIM1) inhibitor->off_target Inhibits on_substrate Substrate A on_target->on_substrate phosphorylates on_effect Intended Effect (e.g., Cell Cycle Arrest) on_substrate->on_effect off_substrate Substrate B off_target->off_substrate phosphorylates off_effect Unintended Effect (e.g., Altered Apoptosis) off_substrate->off_effect

Caption: How a single inhibitor can affect both intended and unintended signaling pathways.

Diagram 3: Distinguishing Direct vs. Indirect Effects

Effects_Logic cluster_direct Direct Effects cluster_indirect Indirect Effects inhibitor Inhibitor target1 Target Kinase 1 inhibitor->target1 Binds & Inhibits off_target6 Off-Target Kinase 6 inhibitor->off_target6 Binds & Inhibits substrate1 Substrate 1 target1->substrate1 Inhibition leads to decreased p-Substrate 1 conclusion Observed Phenotype off_target6->conclusion kinase2 Kinase 2 substrate1->kinase2 Decreased p-Substrate 1 leads to altered Kinase 2 activity kinase2->conclusion

Caption: Logic diagram illustrating how an inhibitor causes both direct and indirect effects.

References

  • Vertex AI Search. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Singh, J., et al. (2011). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters.
  • Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Milanesi, L., & Isacchi, A. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics.
  • Zhao, H., et al. (2018). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. PDF.
  • Creative Biogene. (n.d.). Kinase Screening & Profiling with Cellular Assays.
  • Zhao, H., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic.
  • Kumar, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
  • Celtarys. (2025). Biochemical assays for kinase activity detection.
  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Benchchem. (n.d.). FR167653 off-target effects in cellular assays.
  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?.
  • Aittokallio, T., & Cichonska, A. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PMC.
  • Hantschel, O. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. PubMed.
  • Nature. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors.
  • AACR Journals. (2011). Elucidating the role of retroactive signaling and kinase inhibitors on off-target drug effects. Cancer Research.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • SciSpace. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2.
  • Bantscheff, M., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC.
  • Books. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile.
  • Kumar, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
  • Zhang, Q., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Workman, P., & Collins, I. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Mason, C. S., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters.
  • OSTI.GOV. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: A template-based approach-Part 2.
  • Mason, C. S., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC.
  • CPL. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI.
  • Benchchem. (n.d.). A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors.
  • El-Damasy, D. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
  • ResearchGate. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
  • ResearchGate. (n.d.). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering.
  • bioRxiv. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1.
  • ResearchGate. (2025). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation.

Sources

Optimization

Technical Support Center: Scaling Up 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine Synthesis

Welcome to the technical support center for the synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine. This guide is designed for researchers, chemists, and process development professionals who are working on or scaling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine. This guide is designed for researchers, chemists, and process development professionals who are working on or scaling up the synthesis of this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are privileged structures in medicinal chemistry, serving as core components in numerous kinase inhibitors and other therapeutic agents.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established chemical principles and synthetic methodologies reported in the literature. Our goal is to empower you to overcome common challenges, optimize reaction conditions, and ensure a robust, scalable process.

Proposed Synthetic Pathway

A common and logical synthetic approach to 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine involves a multi-step sequence starting from commercially available 3-methyl-1H-pyrazol-5-amine. The pathway leverages a cyclocondensation reaction to form the core structure, followed by functional group manipulations to install the desired amine.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Selective Ammonolysis cluster_3 Step 4: Dechlorination A 3-Methyl-1H-pyrazol-5-amine C 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol A->C NaOEt, Reflux B Diethyl Malonate B->C D 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine C->D POCl₃, Reflux E 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine D->E NH₃/Solvent or NH₄OH F 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine (Final Product) E->F H₂, Pd/C, Base

Caption: A common synthetic route to 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is followed by potential causes and actionable solutions.

Step 1: Cyclocondensation

Problem: Low yield or incomplete conversion during the formation of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

  • Possible Cause 1: Ineffective Base/Reaction Conditions. The condensation of 5-aminopyrazoles with diethyl malonate requires a sufficiently strong base to deprotonate the malonate and drive the reaction.[4][5]

    • Solution:

      • Verify Base Activity: Ensure the sodium ethoxide (NaOEt) or other base (e.g., NaH) is fresh and has not been deactivated by moisture.

      • Solvent Choice: The reaction is typically run in ethanol when using NaOEt. Ensure the solvent is anhydrous.

      • Temperature & Time: This reaction often requires prolonged reflux (24+ hours) to go to completion.[4][5] Monitor the reaction by TLC or LCMS to confirm the disappearance of the starting material before workup.

  • Possible Cause 2: Poor Regioselectivity. While less common with symmetric reagents like diethyl malonate, reactions with unsymmetrical 1,3-dicarbonyl compounds can lead to mixtures of regioisomers.[6][7]

    • Solution:

      • Control Reaction Conditions: Acidity and temperature can influence regioselectivity. For pyrazolo[1,5-a]pyrimidinone synthesis, acid catalysts like TFA or p-TsOH have been used to control which isomer is formed.[7] While this specific step is base-catalyzed, it highlights the importance of reaction parameter control.

      • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields, reduce reaction times, and sometimes enhance the regioselectivity of pyrazolopyrimidine formation.[8]

Step 2: Dichlorination

Problem: Low yield of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, significant decomposition, or difficult workup.

  • Possible Cause 1: Aggressive Reaction Conditions. Phosphorus oxychloride (POCl₃) is a highly reactive and corrosive reagent. Excessive temperatures or reaction times can lead to charring and the formation of intractable byproducts.[4]

    • Solution:

      • Temperature Control: Maintain a controlled reflux. Avoid superheating. Monitor the reaction closely and stop heating as soon as the starting material is consumed.

      • Use of Additives: Adding a catalytic amount of a tertiary amine like N,N-dimethylaniline can sometimes moderate the reaction or improve yields in similar chlorinations.[9]

  • Possible Cause 2: Hazardous Quenching Procedure. The workup of POCl₃ is highly exothermic and can be dangerous on a large scale if not controlled.

    • Solution:

      • Controlled Quench: After cooling the reaction mixture, it must be quenched by slowly and carefully adding it to a vigorously stirred slurry of ice and water. Never add water to the reaction mixture.

      • pH Adjustment: The resulting acidic solution needs to be neutralized carefully with a base (e.g., NaHCO₃, NaOH) while maintaining a low temperature to prevent degradation of the product.

Step 3 & 4: Amination and Dechlorination

Problem: Poor yield or lack of selectivity during the amination step.

  • Possible Cause 1: Reactivity Difference. The chlorine atoms at the C5 and C7 positions have different reactivities. The C7 position is generally more susceptible to nucleophilic attack.[4] This can be exploited for selectivity but can also be a challenge.

    • Solution:

      • Optimize Temperature: Ammonolysis reactions are highly dependent on temperature and pressure. Start at lower temperatures and slowly increase to find the optimal conditions for selective substitution at the C5 position, though this is challenging. The proposed route of selective C7 substitution followed by C5 substitution and subsequent C7-dechlorination is often more reliable.

      • Alternative Reagents: Consider using a protected amine source or a Buchwald-Hartwig coupling approach, which can offer greater control and milder conditions.[4]

Problem: Incomplete dechlorination or catalyst poisoning in the final step.

  • Possible Cause 1: Inactive Catalyst. The Palladium on Carbon (Pd/C) catalyst can be deactivated by impurities, particularly sulfur or residual chlorine.

    • Solution:

      • Purify Intermediate: Ensure the 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine intermediate is of high purity before the hydrogenation step.

      • Catalyst Loading: Use an appropriate catalyst loading (typically 5-10 mol%). An insufficient amount may lead to incomplete reaction.

      • Hydrogen Pressure: Ensure adequate hydrogen pressure (from balloon pressure to higher pressures in a Parr shaker) to facilitate the reaction.

  • Possible Cause 2: Presence of HCl. The hydrogenolysis of the chloro group produces HCl, which can protonate the product and inhibit the catalyst.

    • Solution:

      • Add a Base: Include a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, K₂CO₃, or NaOAc) to act as an acid scavenger. This is critical for driving the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the 3-methyl-1H-pyrazol-5-amine starting material? A: The purity of the starting aminopyrazole is paramount. Impurities can interfere with the initial cyclization, leading to side products that are difficult to remove. Key attributes to verify are:

  • Purity (Assay > 98%): Use HPLC and ¹H NMR to confirm purity and identity.

  • Low Water Content: Water can interfere with the base-catalyzed condensation.

  • Absence of Regioisomers: Ensure it is the correct 3-methyl-5-amino isomer, not 5-methyl-3-amino, as this would lead to a different final product.

Q2: How can I improve the overall scalability and safety of this process? A: Scaling up requires careful consideration of reaction kinetics, thermodynamics, and safety.

  • Thermal Safety: The dichlorination step (exothermic) and especially the POCl₃ quench (highly exothermic) require careful thermal management. Use a jacketed reactor with controlled addition rates for large-scale work.

  • Reagent Handling: POCl₃ is corrosive and toxic. Use appropriate personal protective equipment (PPE) and closed-system transfers.

  • Process Optimization: Consider a Design of Experiments (DoE) approach to optimize parameters like temperature, concentration, and catalyst loading, which can lead to a more robust and efficient process. Some modern approaches utilize greener solvents or even aqueous conditions for similar cyclizations, which can significantly improve the process safety and environmental footprint.[8]

Q3: Are there alternative synthetic routes to consider? A: Yes, several strategies exist for synthesizing pyrazolo[1,5-a]pyrimidines.[8][10] An alternative to the "diol-to-dichloro" route involves reacting the aminopyrazole with a β-keto ester or an enaminone, which can directly install different substituents at the 5 and 7 positions.[10][11][12] For instance, reacting 3-methyl-1H-pyrazol-5-amine with a reagent like ethyl 2-cyano-3-ethoxyacrylate could potentially lead to a precursor that can be more easily converted to the 5-amine.

Q4: My final product is difficult to purify by column chromatography. What are my options? A: The basic nature of the final amine product can cause it to streak on standard silica gel.

  • Acid-Base Extraction: Exploit the basicity of the amine. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the pure product.[9]

  • Crystallization: This is often the most effective method for achieving high purity on a large scale. Screen various solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/heptane) to find conditions that yield high-quality crystals.

  • Modified Chromatography: If chromatography is necessary, consider using deactivated (e.g., triethylamine-washed) silica gel or switching to a different stationary phase like alumina.

Data & Protocols

Table 1: Typical Reaction Conditions for Synthesis
StepKey ReagentsSolventTemperatureTypical TimeTypical YieldReference
1. Cyclocondensation 3-methyl-1H-pyrazol-5-amine, Diethyl malonate, NaOEtEthanolReflux (~78°C)24 h~89%[4][5]
2. Dichlorination 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol, POCl₃Neat or AcetonitrileReflux (~110°C)5-24 h~61%[4][5]
3. Ammonolysis 5,7-Dichloro derivative, NH₃ sourceDioxane, EtOH, or otherVaries (e.g., 80-120°C)12-24 hVariableGeneral Knowledge
4. Dechlorination 7-Chloro-5-amino derivative, H₂, Pd/C, Base (e.g., TEA)Methanol, EthanolRoom Temp.4-16 hGood to HighGeneral Knowledge
Experimental Protocol: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Step 1 & 2)

This is a representative protocol based on literature procedures and should be adapted and optimized for specific laboratory conditions.

  • Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol. To a stirred solution of sodium ethoxide (prepared from 1.2 eq. of sodium metal in anhydrous ethanol), add 3-methyl-1H-pyrazol-5-amine (1.0 eq.). To this mixture, add diethyl malonate (1.1 eq.). Heat the reaction mixture to reflux and maintain for 24 hours, monitoring by TLC. After cooling, pour the reaction mixture into water and acidify with concentrated HCl to pH ~2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the diol product.[4][5]

  • Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine. In a flask equipped with a reflux condenser and a gas scrubber, suspend the 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.). Heat the mixture to reflux for 24 hours. After completion, cool the reaction to room temperature. Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. Neutralize the solution carefully with solid NaHCO₃ or aqueous NaOH while keeping the temperature below 10°C. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the dichloro product.[4][5]

G cluster_steps Troubleshooting Flow Start Low Yield or Impure Product CheckPurity Verify Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions AnalyzeCrude Analyze Crude Mixture (LCMS, NMR) CheckConditions->AnalyzeCrude IdentifyProblem Identify Problem: Incomplete Reaction? Side Products? AnalyzeCrude->IdentifyProblem OptimizeConditions Optimize Conditions: Adjust Temp/Time, Use Additives IdentifyProblem->OptimizeConditions Incomplete Rxn PurifyIntermediate Purify Intermediate Before Next Step IdentifyProblem->PurifyIntermediate Side Products ChangeRoute Consider Alternative Synthetic Route IdentifyProblem->ChangeRoute Persistent Issue

Caption: A decision-making workflow for troubleshooting synthetic issues.

References

  • Kłys, A., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4945. [Link]

  • Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(5), 3149-3174. [Link]

  • Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(2), 224-275. [Link]

  • Kłys, A., et al. (2021). Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents... [Diagram]. ResearchGate. [Link]

  • Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45(07), 925-930. [Link]

  • Bakr, R. B., et al. (2022). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Infectious Disorders - Drug Targets, 22(5). [Link]

  • Gouda, M. A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online, 47(11), 1339-1355. [Link]

  • Lévesque, É., et al. (2021). Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters, 23(2), 476-481. [Link]

  • Taylor, L. J., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Medicinal Chemistry Letters, 12(9), 1456-1463. [Link]

  • Kłys, A., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(23), 7175. [Link]

  • Ahmed, S. A., et al. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. International Journal of Advanced Research, 2(7), 474-564. [Link]

  • Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive. [Link]

  • Reddit. (2023). Mechanism help - pyrazolopyrimidine synthesis. r/chemhelp. [Link]

  • El-Gamal, M. I., et al. (2023). Design, Synthesis, and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(24), 8059. [Link]

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Reference Data & Comparative Studies

Validation

The Application Scientist's Guide to Scaffold Selection: 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine vs. Unsubstituted Pyrazolo[1,5-a]pyrimidines

In the highly competitive landscape of small-molecule kinase inhibitor development, scaffold selection dictates downstream success. The pyrazolo[1,5-a]pyrimidine system is widely recognized as a "privileged" core in medi...

Author: BenchChem Technical Support Team. Date: March 2026

In the highly competitive landscape of small-molecule kinase inhibitor development, scaffold selection dictates downstream success. The pyrazolo[1,5-a]pyrimidine system is widely recognized as a "privileged" core in medicinal chemistry due to its excellent physiochemical properties and bioisosteric mimicry of purines. However, subtle steric and electronic tweaks to this heterocycle dramatically shift its target profile.

As drug discovery professionals pivot toward mutant-selective and isoform-specific therapies, distinguishing between the generic pyrazolo[1,5-a]pyrimidine core and the highly functionalized 2-methylpyrazolo[1,5-a]pyrimidin-5-amine (and its derivatives) is essential. This guide objectively dissects the structural causality, functional efficacy, and experimental nuances between these two molecular frameworks.

Structural Rationale: The Mechanics of the Hinge-Binding Pocket

To understand the difference in application, one must first deconstruct the causality of the interaction between the kinase hinge region and the ligand.

The Unsubstituted Core: The bare [1] typically acts as a broad-spectrum, ATP-competitive inhibitor. Without substituent-directed positioning, the flat topology tends to slip into highly conserved active sites, leading to baseline multi-kinase activity. While excellent for targeting families where broad inhibition is desired—such as Tropomyosin Receptor Kinases (Trk) or early-stage[2] drug candidates—this lack of discrimination often results in dose-limiting off-target toxicities (e.g., KDR or FLT3 cross-reactivity).

The 2-Methyl-5-amine Shift: The addition of the 5-amine group serves as a potent, directional hydrogen-bond donor and acceptor, locking the scaffold to the backbone of the hinge region (often interacting with a key catalytic lysine). More critically, the 2-methyl moiety introduces a targeted "steric bump." This bulk prevents the core from binding deeply in a traditional planar fashion, instead forcing the molecule into a slightly tilted vector. This specific geometry becomes extraordinarily valuable when designing[3]. The 2-methylpyrazolo[1,5-a]pyrimidin-5-amine structure effectively bypasses the bulky methionine gatekeeper clash, maintaining high affinity for the mutant while radically dropping its affinity for Wild-Type (WT) RET and KDR.

This mechanism is equally pivotal in targeting [4] and achieving isoform selectivity for [5].

G cluster_0 Kinase Binding Trajectory & Selectivity N1 Pyrazolo[1,5-a]pyrimidine (Base Scaffold) N2 Unsubstituted Motif (Planar Binding) N1->N2 Standard SAR N3 2-Methyl-5-amine (Steric Bump & H-Bond) N1->N3 Regioselective Synthesis N4 Broad Kinase Binding (CDKs, Trk, WT-RET) N2->N4 Multi-target competitive N5 Isoform/Mutant Specific (RET V804M, PI3Kδ, Haspin) N3->N5 Gatekeeper clash avoidance

Structural divergence pathway: how 2-methyl-5-amine modifications drive kinase selectivity.

Comparative In Vitro Performance Metrics

To synthesize field-proven data into actionable insights, the table below highlights how the transition from the base core to the 2-methyl-5-amine derivative impacts targeted selectivity. (Note: Data reflects typical SAR behavior synthesized from referenced structural-activity optimization studies).

Scaffold MotifSubstitutionPrimary Target FocusTarget IC₅₀Competitive / Off-Target IC₅₀Selectivity Mechanism
Pyrazolo[1,5-a]pyrimidine None (Base)CDK9, TRK~12 - 25 nMCDK7 (~45 nM), KDR (~20 nM)High affinity, low discrimination (flat ATP competition)
Pyrazolo[1,5-a]pyrimidine 5-amine onlyWT-RET~8 nMKDR (~15 nM), RET-V804M (>100 nM)Enhanced hinge binding, clashing with V804M mutant
2-Methylpyrazolo[1,5-a]pyrimidine 5-amine / 7-subRET V804M ~4.5 nM WT-RET (>1000 nM), KDR (>10,000 nM)Gatekeeper Clash Avoidance via altered binding trajectory
2-Methylpyrazolo[1,5-a]pyrimidine 5,7-disubstitutedPI3Kδ ~9.2 nM PI3Kα (~850 nM)Isoform Specificity via C2-methyl directed packing
Pyrazolo[1,5-a]pyrimidine 3-Aryl-5-amineHaspin ~5.7 nM Broad panel (>500 nM)Optimal alignment into the deep hydrophobic pocket

Self-Validating Methodologies

A core pillar of scientific integrity is providing self-validating protocols that minimize false positives and control for thermodynamic biases.

Protocol 1: Regioselective Synthesis of 5,7-functionalized 2-Methylpyrazolo[1,5-a]pyrimidines

The underlying causality here relies on the differential electrophilicity between the C5 and C7 positions of the pyrimidine ring.

  • Cyclocondensation: React 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate (reflux, 24 h).

    • Rationale: The basic conditions dictate thermodynamic control, yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol rather than the kinetically driven 4-methyl analog.

  • Chlorination: Treat the resulting diol with neat phosphorus oxychloride (

    
    ) under reflux for 24 h to generate 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
    
  • Regioselective Substitution (Nucleophilic Aromatic, SₙAr): React the dichloro intermediate with your desired nucleophile (e.g., morpholine) in acetone using

    
     at room temperature.
    
    • The Causality of Selectivity: The carbon atom at position 7 (C7) is inherently more electrophilic due to the electron-withdrawing nature of the adjacent bridgehead nitrogen. By keeping the reaction at room temperature, the nucleophile will exclusively attack C7, leaving the C5 chlorine available for subsequent functionalization (e.g., amination to generate the 5-amine target via Buchwald-Hartwig coupling).

Protocol 2: Rigorous FRET-Based Kinase Assay for Target Engagement

To ensure the observed target selectivity is genuine and not an artifact of assay conditions, researchers must employ self-validating biochemical screens.

  • ATP

    
     Calibration:  Before testing your 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine candidate, empirically determine the ATP 
    
    
    
    for both the target kinase (e.g., RET V804M) and the counter-target (e.g., WT-RET).
    • Rationale: Assays must be run exactly at the ATP

      
       to prevent artificially inflating the apparent IC₅₀ of competitive inhibitors.
      
  • Compound Incubation: Dispense 10 concentrations of the compound (in 1% DMSO) into a 384-well plate. Add the kinase and an unphosphorylated peptide substrate conjugated to a FRET donor/acceptor pair. Incubate at 25°C for 30 minutes to allow the binding equilibrium to settle prior to initiating the reaction.

  • Reaction & Counter-Screen: Initiate the reaction with ATP. Simultaneously, run a PAINS (Pan-Assay Interference Compounds) counter-screen : test the compound against the fully phosphorylated peptide in the absence of the kinase.

    • Rationale: The 5-amine moiety can sometimes quench specific fluorophores. If the compound reduces the FRET signal in the counter-screen, it is an optical interferent, not a functional inhibitor.

Conclusion

Transitioning from an unsubstituted pyrazolo[1,5-a]pyrimidine core to a 2-methylpyrazolo[1,5-a]pyrimidin-5-amine scaffold is not merely an iterative SAR step; it represents a strategic maneuver to alter the active-site binding vector. By leveraging the specific steric constraints of the 2-methyl group and the targeted hydrogen bonding of the 5-amine, medicinal chemists can successfully bypass gatekeeper mutations and achieve extraordinary isoform selectivity.

References

1.. PubMed. 2015. 2. . PMC (Pharmaceuticals). 2024. 3. . PMC (Int J Mol Sci). 2021. 4.. PMC (J Med Chem). 2020. 5.. ACS Pharmacology & Translational Science. 2024.

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine, a Novel Kinase Inhibitor

Abstract This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel compound, 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine. The pyrazolo[1,5-a]pyrimidine scaffold is a well-est...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel compound, 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor drug discovery, with several approved drugs and clinical candidates targeting a range of kinases.[1][2][3] Given the structural alerts, we hypothesize that 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine is a kinase inhibitor. This guide outlines a systematic approach to defining its selectivity and potential off-target effects, critical parameters in preclinical drug development. We present a comparative analysis against the well-characterized, multi-kinase inhibitor, Staurosporine, to benchmark its performance. Detailed, step-by-step protocols for both biochemical and cell-based kinase profiling assays are provided, along with data interpretation guidelines. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel small molecule inhibitors.

Introduction: The Significance of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors targeting kinases such as Tropomyosin receptor kinases (Trks), Janus kinase 2 (JAK2), and Threonine tyrosine kinase (TTK).[2][4][5]

While the therapeutic efficacy of a kinase inhibitor is paramount, its safety profile is equally critical. Off-target kinase inhibition can lead to unforeseen toxicities and adverse side effects. Therefore, a thorough understanding of a compound's selectivity—its propensity to bind to the intended target versus other kinases—is a non-negotiable aspect of drug development.[6] This guide details a robust strategy for the cross-reactivity profiling of a novel pyrazolo[1,5-a]pyrimidine derivative, 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine.

For the purpose of this guide, we will compare the hypothetical cross-reactivity profile of 2-Methylpyrazolo[1,a]pyrimidin-5-amine (termed 'Compound X' for brevity) with Staurosporine, a natural product known for its potent but non-selective inhibition of a wide range of kinases. This comparison will serve to highlight the experimental and analytical workflows required to position a novel inhibitor in the context of established pharmacological agents.

Experimental Design for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of kinase inhibitor selectivity. We will employ both biochemical and cell-based assays to provide a holistic view of Compound X's activity.

Biochemical Kinase Profiling

Biochemical assays measure the direct interaction of an inhibitor with a purified kinase enzyme. These assays are crucial for determining the intrinsic potency and selectivity of a compound in a controlled, cell-free environment.

G cluster_0 Biochemical Profiling A Compound X & Staurosporine Dilution Series B Kinase Panel Screening (e.g., 96-well format) A->B Test Compounds C Incubation with Kinase, Substrate & ATP B->C Assay Setup D Quantification of Kinase Activity C->D Enzymatic Reaction E Data Analysis: IC50 Determination D->E Raw Data F Selectivity Score Calculation E->F Potency Values

Caption: Workflow for biochemical kinase inhibitor profiling.

Cell-Based Kinase Profiling

Cell-based assays provide a more physiologically relevant context by assessing inhibitor activity within a living cell. These assays account for factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins, which can influence a compound's apparent potency and selectivity.[7]

G cluster_1 Cell-Based Profiling G Cell Culture & Treatment with Compound X / Staurosporine H Target Engagement Assay (e.g., NanoBRET™) G->H Treated Cells K Orthogonal Validation (e.g., Western Blot for Phospho-Substrate) G->K Parallel Experiment I Measurement of BRET Signal H->I Assay Principle J Data Analysis: Cellular IC50 Determination I->J Signal Quantification L Comparative Selectivity Profile J->L Cellular Potency K->L Confirmation of Pathway Inhibition

Caption: Workflow for cell-based kinase inhibitor profiling.

Methodologies and Protocols

Protocol 1: In Vitro Kinase Profiling using ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.[8]

Materials:

  • Compound X and Staurosporine

  • A panel of purified human kinases (e.g., a commercially available panel)

  • Kinase-specific substrates

  • Ultrapure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X and Staurosporine in DMSO. The final concentration in the assay should range from 10 µM to 0.5 nM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the kinase reaction buffer containing the specific kinase and its corresponding substrate.

    • Add 1 µL of the compound dilutions or DMSO (vehicle control).

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase to accurately reflect inhibitory potency.[9]

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ Target Engagement Assay measures the binding of a compound to a specific kinase in live cells.[10] This is achieved by detecting the bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent energy transfer probe.

Materials:

  • HEK293 cells

  • Plasmids encoding NanoLuc®-kinase fusion proteins

  • NanoBRET™ fluorescent tracer

  • Compound X and Staurosporine

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well cell culture plates

  • Transfection reagent

  • BRET-capable plate reader

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Transfect the cells with the appropriate NanoLuc®-kinase fusion plasmid using a suitable transfection reagent.

    • Incubate for 24 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X and Staurosporine in Opti-MEM®.

    • Add the compound dilutions to the transfected cells.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Add the NanoLuc® substrate to all wells.

    • Immediately read the donor (460 nm) and acceptor (610 nm) emission signals on a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the raw BRET ratio (acceptor emission / donor emission).

    • Normalize the BRET ratios to the vehicle (DMSO) control.

    • Plot the normalized BRET ratio versus the log of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Comparative Data Analysis and Interpretation

The data generated from the biochemical and cellular profiling assays should be compiled and analyzed to create a comprehensive cross-reactivity profile for Compound X.

Biochemical Selectivity Profile

The biochemical IC50 values for Compound X and Staurosporine against a panel of kinases can be presented in a tabular format for direct comparison.

Table 1: Hypothetical Biochemical Profiling of Compound X and Staurosporine (IC50, nM)

Kinase TargetCompound X (IC50, nM)Staurosporine (IC50, nM)
Hypothetical Primary Target (e.g., TTK) 15 5
Kinase A>10,00010
Kinase B5,20025
Kinase C>10,0008
Kinase D85050
... (additional kinases)......

Data is hypothetical and for illustrative purposes only.

A selectivity score can be calculated to quantify the degree of selectivity. A common metric is the S-score, which is the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Cellular Selectivity Profile

Similarly, the cellular IC50 values from the NanoBRET™ assays provide insight into the compound's performance in a more complex biological environment.

Table 2: Hypothetical Cellular Target Engagement of Compound X and Staurosporine (IC50, nM)

Kinase TargetCompound X (Cellular IC50, nM)Staurosporine (Cellular IC50, nM)
Hypothetical Primary Target (e.g., TTK) 150 50
Kinase A>10,000120
Kinase B>10,000300
Kinase C>10,00095
Kinase D5,000600
... (additional kinases)......

Data is hypothetical and for illustrative purposes only.

A comparison of the biochemical and cellular data can reveal important information.[7] For example, a significant rightward shift in potency from the biochemical to the cellular assay may indicate poor cell permeability or competition with high intracellular ATP concentrations.

Conclusion and Future Directions

This guide provides a comprehensive and experimentally-driven approach to characterizing the cross-reactivity profile of the novel pyrazolo[1,5-a]pyrimidine derivative, 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine. By employing both biochemical and cell-based assays and comparing the results to a well-known non-selective inhibitor, a robust understanding of the compound's selectivity can be achieved.

The hypothetical data presented suggests that Compound X is a more selective kinase inhibitor than Staurosporine, with a clear window between its primary target and off-targets. Further investigation should include broader kinome-wide screening, validation of off-targets in orthogonal cell-based assays (e.g., measuring the phosphorylation of downstream substrates), and ultimately, in vivo studies to assess the therapeutic window and potential for off-target related toxicities. This systematic approach to cross-reactivity profiling is essential for the successful development of safe and effective kinase inhibitor therapeutics.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024, December 10).
  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC. (n.d.).
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC. (2024, July 29).
  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent | ACS Medicinal Chemistry Letters. (2016, May 6).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (2025).
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10).
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.).
  • Kinase Inhibitor Profiling Using Chemoproteomics - Springer Nature Experiments. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (2023, December 18).
  • Cellular Context Influences Kinase Inhibitor Selectivity | Journal of Medicinal Chemistry. (2026, February 6).
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2025, September 4).
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (2024, March 14).
  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. - ResearchGate. (n.d.).
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. (n.d.).
  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC. (n.d.).
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (2024, July 29).
  • Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents... - ResearchGate. (n.d.).
  • 739364-95-5|2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid - BLDpharm. (n.d.).
  • Pyrimidine derivatives and related compounds. Part 41. Reactions of 1,3,6-trimethyl-5-nitrouracil and its 6-bromomethyl analogue with amines and hydrazines. Synthesis of pyrazolo[4,3-d]pyrimidine N-oxides and their ring expansion to pyrimido[5,4-d]pyrimidines - Journal. (n.d.).
  • 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed. (2009, December 1).

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Validation

Efficacy of the Pyrazolo[1,5-a]pyrimidine Scaffold in Cancer Cell Lines: A Comparative Analysis

Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Core in Oncology The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Core in Oncology

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1][2] As a purine analogue, it serves as a robust framework for the design of targeted therapies, particularly in oncology.[3] Compounds based on this core have demonstrated a wide range of pharmacological properties, including potent inhibition of various protein kinases that are often dysregulated in cancer.[4][5] This guide provides a comparative analysis of the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives across different cancer cell lines, offering insights into their therapeutic potential and the molecular mechanisms that underpin their activity. While our focus is on the broader class of pyrazolo[1,5-a]pyrimidines, it is important to note that specific efficacy data for 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS 1190045-39-6) is not extensively available in the reviewed scientific literature. Therefore, this guide will leverage data from structurally related analogues to infer the potential of this specific compound and the scaffold in general.

Comparative Efficacy Across Diverse Cancer Cell Lines

The anti-proliferative activity of pyrazolo[1,5-a]pyrimidine derivatives has been evaluated in a multitude of cancer cell lines, revealing a broad spectrum of activity. The efficacy is highly dependent on the substitution patterns around the core scaffold, which dictates the specific kinase inhibition profile and cellular effects.

Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-468)

In breast adenocarcinoma cell lines such as MCF-7, several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant cytotoxic effects. For instance, a series of 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues showed potent anticancer activity against MCF-7 cells, with IC50 values ranging from 10.80 to 19.84 µM. Another study highlighted a derivative, RD-I-53, which exhibited selective anticancer activity against both MCF-7 and MDA-MB-468 breast cancer cell lines.[2] The mechanism in these cell lines is often linked to the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[1]

Colorectal Carcinoma Cell Lines (e.g., HCT116)

Colorectal cancer cell lines, such as HCT116, have also been shown to be susceptible to pyrazolo[1,5-a]pyrimidine-based compounds. One study reported a novel derivative with an exceptionally low IC50 value of 0.0020 µM in HCT116 cells.[6] Other compounds from this class have also shown potent activity against HCT116, with some exhibiting IC50 values comparable to established chemotherapy agents like vinblastine and doxorubicin. The anti-proliferative effects in these cells are often attributed to the inhibition of kinases like TTK (Threonine Tyrosine Kinase).[7]

Hepatocellular Carcinoma Cell Lines (e.g., HepG2)

In liver cancer cell lines like HepG2, pyrazolo[1,5-a]pyrimidine derivatives have also shown promise. For example, certain 2-(phenylamino) analogues displayed remarkable cytotoxicity with IC50 values between 8.85 and 12.76 µM. Other studies have identified compounds with potent activity against HepG2 cells, with IC50 values as low as 3.76 µM. The mechanism of action in these cells can be linked to the inhibition of kinases such as Src.[8]

Other Cancer Cell Lines

The therapeutic potential of this scaffold extends to other cancer types as well. Studies have reported significant growth inhibition in leukemia, lung carcinoma, and ovarian cancer cell lines.[2][9] For example, one derivative showed potent growth inhibition against two leukemia cell lines, CCRF-CEM and RPMI-8226.[9] Another compound was found to be highly active against the A2780 ovarian cancer cell line with an EC50 value of 0.9 µM.[2]

Table 1: Comparative Efficacy (IC50/GI50) of Selected Pyrazolo[1,5-a]pyrimidine Derivatives in Various Cancer Cell Lines

Compound Class/DerivativeCell LineCancer TypeIC50/GI50 (µM)Reference
2-(Phenylamino) analoguesMCF-7Breast10.80 - 19.84
2-(Phenylamino) analoguesHepG2Liver8.85 - 12.76
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile (14a)HCT116Colon0.0020[6]
Pyrazolo[1,5-a]pyrimidine derivative (8)HCT116Colon3.94
Pyrazolo[1,5-a]pyrimidine derivative (8)HepG2Liver3.76
Pyrazolo[1,5-a]pyrimidine derivative (8)MCF-7Breast4.43
RD-I-53A2780Ovarian0.9 (EC50)[2]
Pyrazolo[1,5-a]pyrimidine (6k)CCRF-CEMLeukemiaPotent GI%[9]
Pyrazolo[1,5-a]pyrimidine (6k)RPMI-8226LeukemiaPotent GI%[9]
Pyrazolo[1,5-a]pyrimidine (6n)HOP-92LungSignificant GI%[9]

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer effects of pyrazolo[1,5-a]pyrimidines are primarily due to their ability to act as ATP-competitive inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and differentiation.[4]

Diagram 1: Generalized Kinase Inhibition by Pyrazolo[1,5-a]pyrimidines

G Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative ATP_pocket ATP-Binding Pocket of Kinase Pyrazolo_pyrimidine->ATP_pocket Binds to Kinase Protein Kinase (e.g., CDK, Trk, Src) Pyrazolo_pyrimidine->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activates Apoptosis Apoptosis / Cell Cycle Arrest Downstream_Signaling->Apoptosis Leads to (when inhibited)

Caption: Pyrazolo[1,5-a]pyrimidines inhibit kinase activity by binding to the ATP pocket.

Key kinase targets for this scaffold include:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, disrupts cell cycle progression, leading to cell cycle arrest and apoptosis.[1]

  • Tropomyosin Receptor Kinases (Trks): Several pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of Trk kinases, which are key drivers in various cancers.[10]

  • Pim Kinases: These kinases are involved in cell survival and proliferation, and their inhibition by pyrazolo[1,5-a]pyrimidines can induce apoptosis.

  • Src Kinase: Inhibition of Src, a non-receptor tyrosine kinase, can impede cancer cell proliferation, migration, and survival.[8]

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer properties of compounds like pyrazolo[1,5-a]pyrimidines.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Diagram 2: MTT Assay Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cells in 96-well plate Add_Compound Add Compound (Serial Dilutions) Seed_Cells->Add_Compound 24h Incubation Add_MTT Add MTT Reagent Add_Compound->Add_MTT 48-72h Incubation Solubilize Solubilize Formazan Add_MTT->Solubilize 4h Incubation Read_Plate Read Absorbance (570 nm) Solubilize->Read_Plate

Caption: Workflow for assessing cell viability using the MTT assay.

Western Blot for Protein Expression

This technique is used to detect changes in the expression or phosphorylation status of target proteins following compound treatment.

Protocol:

  • Cell Lysis: Treat cells with the pyrazolo[1,5-a]pyrimidine compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., p-Rb, Cyclin D1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising framework for the development of novel anticancer agents. The extensive research on its derivatives demonstrates potent and often selective inhibitory activity against a range of cancer-relevant protein kinases, translating to significant anti-proliferative effects in diverse cancer cell lines. While specific experimental data for 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine is currently limited in publicly accessible literature, the wealth of data on its analogues strongly suggests its potential as a bioactive compound worthy of further investigation. Future research should focus on the synthesis and evaluation of this specific compound and its close derivatives to fully elucidate their efficacy, selectivity, and mechanism of action. Such studies will be crucial in determining their potential for advancement into preclinical and clinical development as targeted cancer therapies.

References

  • PubMed. Synthesis and antiproliferative evaluation of pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivatives. [Link]

  • Barsanti, P., et al. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 6(8), 920-924.
  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • Hassan, A. S., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Medicinal Chemistry Research, 25(10), 2276-2287.
  • Wang, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1253-1258.
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (2024). RSC Advances, 14(11), 8397-8408.
  • Ismail, M. M. F. (2015). Synthesis and in vitro cytotoxic activity of novel pyrazolo [1,5-a]pyrimidines towards breast adenocarcinoma MCF-7 cell line, cell cycle analysis and QSAR studies. Journal of Cancer Science & Therapy.
  • ResearchGate. The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. [Link]

  • Attia, M. H., et al. (2022).
  • Mukhtar, A. A., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104243.
  • Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 275-304.
  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • PubMed. In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. [Link]

  • Johns Hopkins University. Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. [Link]

  • Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive.
  • PubMed. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. [Link]

  • CNR-IRIS. d ]pyrimidines as Src inhibitors active in hepatocellula. [Link]

  • PubMed. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336.

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Comparative

Comparative Target Validation: Evaluating 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine as a Novel Kinase Inhibitor

A Senior Application Scientist's Guide to Experimental Design and Data Interpretation Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure du...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Experimental Design and Data Interpretation

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility in binding to a wide array of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] While the chemical landscape of pyrazolo[1,5-a]pyrimidines is rich, the specific biological target for many derivatives, including 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine, remains to be fully elucidated.

This guide presents a comprehensive, technically-grounded framework for the target validation of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine. For the purpose of this in-depth analysis, we will hypothesize that its structural features make it a candidate inhibitor for the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently dysregulated in non-small cell lung cancer (NSCLC) and other malignancies.[5][6]

The objective of this document is to provide researchers, scientists, and drug development professionals with a detailed, step-by-step guide to rigorously assess this hypothesis. We will outline a series of experiments designed to not only confirm target engagement and measure potency but also to benchmark the performance of our test compound against established clinical standards. This process is fundamental to establishing the therapeutic potential of any new chemical entity.

The EGFR Signaling Pathway: A Prime Target in Oncology

EGFR is a transmembrane protein that, upon binding to ligands like EGF, activates downstream signaling cascades, principally the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are critical for regulating cell proliferation, survival, and differentiation. In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.[7][8] Therefore, inhibiting EGFR is a clinically validated strategy for cancer therapy.[6][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Test_Compound 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine (Test Compound) Test_Compound->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway by the test compound.

Comparative Compounds for Benchmarking

To ensure the scientific rigor of our validation studies, all experiments must include appropriate controls. The performance of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine will be compared against a positive and a negative control.

Compound RoleCompound NameRationale for Selection
Test Compound 2-Methylpyrazolo[1,5-a]pyrimidin-5-amineThe novel chemical entity whose activity against EGFR is being validated.
Positive Control OsimertinibA potent, third-generation, FDA-approved EGFR inhibitor. It provides a high-potency benchmark for both biochemical and cellular activity.[7]
Negative Control Inactive Structural AnalogA hypothetical analog of the test compound, designed to be structurally similar but unable to bind to the ATP pocket of EGFR (e.g., replacement of the amine with a bulky, non-hydrogen bonding group). This control helps to rule out non-specific or off-target effects.

Experimental Target Validation Workflow

A robust target validation strategy proceeds from direct biochemical assays to cellular target engagement and, finally, to phenotypic outcomes. This multi-tiered approach ensures that the observed biological effects are directly attributable to the modulation of the intended target.

Validation_Workflow cluster_stage1 Stage 1: Biochemical Validation cluster_stage2 Stage 2: Cellular Target Engagement cluster_stage3 Stage 3: Phenotypic Assessment Biochem_Assay Biochemical Kinase Assay Biochem_Result Determine IC50 Biochem_Assay->Biochem_Result Western_Blot Western Blot (p-EGFR) Biochem_Result->Western_Blot CETSA Cellular Thermal Shift Assay (CETSA) Biochem_Result->CETSA Cellular_Result Confirm Target Binding & Pathway Inhibition in Cells Western_Blot->Cellular_Result CETSA->Cellular_Result MTT_Assay Cell Viability Assay (MTT) Cellular_Result->MTT_Assay Pheno_Result Measure Anti-Proliferative Effect MTT_Assay->Pheno_Result Final_Conclusion Candidate Validation Pheno_Result->Final_Conclusion Go/No-Go Decision

Caption: A multi-stage workflow for comprehensive target validation.

Stage 1: In Vitro Biochemical Validation

Objective: To determine if 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine directly inhibits the enzymatic activity of purified, recombinant EGFR kinase in a cell-free system. This is the most direct test of the compound-target interaction.

Experiment: Fluorescence-Based Kinase Activity Assay

Biochemical kinase assays are essential for determining the intrinsic potency of an inhibitor.[10] Non-radioactive, homogeneous "mix-and-read" formats, such as those that measure ADP production, are ideal for their simplicity and amenability to high-throughput screening.[11][12][13]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human EGFR kinase in kinase assay buffer.

    • Prepare a 2X solution of a suitable peptide substrate and ATP in the same buffer. The ATP concentration should be at or near the Km for EGFR to accurately determine competitive inhibition.

    • Prepare serial dilutions of the Test Compound, Osimertinib, and the Inactive Analog in DMSO, followed by a further dilution in kinase assay buffer to create 10X final concentrations.

  • Assay Plate Setup (384-well plate):

    • Add 2 µL of 10X compound solution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 8 µL of the 2X kinase solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 20 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

  • Reaction and Detection:

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect ADP formation by adding the kit's detection reagent as per the manufacturer's protocol (e.g., ADP-Glo™, Promega).

    • Incubate for the recommended time to allow the detection signal to stabilize.

    • Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other readings.

    • Normalize the data, setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Performance Data
CompoundTargetBiochemical IC50 (nM)
2-Methylpyrazolo[1,5-a]pyrimidin-5-amineEGFR85
Osimertinib (Positive Control)EGFR5
Inactive Structural Analog (Negative Control)EGFR> 10,000

Stage 2: Cellular Target Engagement & Pathway Inhibition

Objective: To verify that the test compound can penetrate the cell membrane, bind to EGFR, and inhibit its signaling cascade in a relevant cancer cell line.

Experiment 1: Western Blot for Phospho-Protein Levels

Western blotting is a fundamental technique to visualize the phosphorylation status of a target protein and its downstream effectors.[14] A reduction in the phosphorylated (active) form of EGFR upon compound treatment is strong evidence of target inhibition. It is crucial to use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of proteins during sample preparation.[2][14][15]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture NCI-H1975 cells (an NSCLC line with an activating EGFR mutation) to 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours.

    • Treat the cells with varying concentrations of the Test Compound, Osimertinib, or the Inactive Analog for 2 hours. Include a DMSO vehicle control.

    • Stimulate the cells with EGF (100 ng/mL) for 10 minutes to induce EGFR phosphorylation (except for a non-stimulated control).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[14]

    • Harvest the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.[15]

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. (Note: BSA is preferred over milk for phospho-protein detection to avoid background from casein, a phosphoprotein).[14]

    • Incubate the membrane overnight at 4°C with primary antibodies against Phospho-EGFR (Tyr1068), Total EGFR, Phospho-AKT, Total AKT, and GAPDH (as a loading control).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[3]

Experiment 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in intact cells.[16] The principle is that a protein becomes more thermally stable when bound to a ligand.[1][17] This stabilization can be measured by heating the cells and quantifying the amount of soluble target protein remaining.

Detailed Protocol:

  • Cell Treatment:

    • Culture NCI-H1975 cells and treat with the Test Compound (at 10x its biochemical IC50) or a DMSO vehicle control for 1 hour.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to room temperature.[17]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles.[17]

    • Separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[4]

  • Detection:

    • Analyze the amount of soluble EGFR remaining in the supernatant from each temperature point by Western blot, as described previously.

  • Data Analysis:

    • Quantify the band intensities for EGFR at each temperature for both the DMSO and compound-treated samples.

    • Plot the percentage of soluble protein against temperature to generate "melting curves." A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Hypothetical Performance Data
Compoundp-EGFR Inhibition (at 1 µM)CETSA Thermal Shift (ΔTm at 1 µM)
2-Methylpyrazolo[1,5-a]pyrimidin-5-amineStrong Inhibition+ 4.2 °C
Osimertinib (Positive Control)Complete Inhibition+ 7.5 °C
Inactive Structural Analog (Negative Control)No InhibitionNo Shift

Stage 3: Cellular Phenotypic Assessment

Objective: To determine if the observed target inhibition translates into a desired biological outcome, namely, the inhibition of cancer cell proliferation.

Experiment: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19][20] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[20]

Detailed Protocol:

  • Cell Seeding:

    • Seed NCI-H1975 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[21]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the Test Compound, Osimertinib, and the Inactive Analog. Include a DMSO vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay and Measurement:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

    • Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[19]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the DMSO-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit the data to determine the GI50 (the concentration required to inhibit cell growth by 50%).

Hypothetical Performance Data
CompoundCell Viability GI50 (nM) in NCI-H1975 cells
2-Methylpyrazolo[1,5-a]pyrimidin-5-amine250
Osimertinib (Positive Control)20
Inactive Structural Analog (Negative Control)> 25,000

Interpretation and Decision Making

The culmination of these experiments provides a multi-faceted view of the compound's potential. The decision to advance a compound depends on the convergence of evidence across all three stages.

Decision_Tree Start Biochemical IC50 < 500 nM? Cellular Cellular Pathway Inhibition (p-EGFR reduction)? Start->Cellular Yes NoGo STOP: Low Potency or Off-Target Effects Start->NoGo No Engagement Direct Target Engagement (CETSA Shift > 2°C)? Cellular->Engagement Yes Cellular->NoGo No (Poor Permeability?) Phenotype Cell Viability GI50 < 1 µM? Engagement->Phenotype Yes Engagement->NoGo No (Effect is Off-Target?) Go Advance to Selectivity Profiling & In Vivo Studies Phenotype->Go Yes Phenotype->NoGo No (Target not driving phenotype?)

Caption: Decision tree for advancing a candidate inhibitor based on validation data.

Based on our hypothetical data, 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine would be a promising candidate. It demonstrates direct, potent inhibition of EGFR in a biochemical assay, confirms on-target engagement and pathway modulation in cancer cells, and translates this activity into a significant anti-proliferative effect. While less potent than the clinical benchmark Osimertinib, its profile would warrant further investigation, including kinase selectivity profiling and advancement into in vivo efficacy models.

References

  • Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Johnson, D. H., et al. (2009). EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer. Journal of Clinical Oncology, 27(36), 6251-6259. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

  • EGFR Inhibitors Extend Their Reach in Lung Cancer. (2024, November 7). American Association for Cancer Research (AACR). Retrieved from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications. Retrieved from [Link]

  • 10 Tips for Western Blot Detection of Phosphorylation Events. (2019, February 13). Bio-Rad. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. Retrieved from [Link]

  • EGFR Inhibitors in Lung Cancer. (2020, November 11). CancerNetwork. Retrieved from [Link]

  • EGFR Mutation and Lung Cancer: What is it and how is it treated?. (n.d.). LUNGevity Foundation. Retrieved from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PMC. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved from [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022, March 1). Arabian Journal of Chemistry. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC. Retrieved from [Link]

  • BioAssay Systems Kinase. (n.d.). BioAssay Systems. Retrieved from [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. Retrieved from [Link]

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Comparative

High-Resolution Benchmarking Guide: 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine as a Privileged Kinase Fragment vs. Standard-of-Care CDK Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, Ligand Efficiency (LE), and Biochemical Benchmarkin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, Ligand Efficiency (LE), and Biochemical Benchmarking

Executive Summary & Mechanistic Rationale

In the competitive landscape of kinase inhibitor discovery, maximizing target selectivity while maintaining optimal physicochemical properties is paramount. 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1190045-39-6) has emerged as a structurally privileged, highly efficient heterocyclic fragment. Unlike late-stage, bulky inhibitors that often suffer from poor pharmacokinetic compliance and off-target toxicities, this bicyclic fragment provides a structurally rigid, planar architecture that mimics the adenine ring of ATP [1].

As a Senior Application Scientist, I approach the benchmarking of this compound not as a finalized therapeutic, but as a high-fidelity fragment warhead targeted against Cyclin-dependent kinase 2 (CDK2). By comparing its basal performance against established standard-of-care (SoC) macro-inhibitors such as Roscovitine (a first-generation CDK inhibitor) and Dinaciclib (a potent clinical candidate), we can objectively evaluate its Ligand Efficiency (LE) and synthetic utility.

Mechanistically, the pyrazolo[1,5-a]pyrimidine core perfectly anchors into the hydrophobic ATP-binding pocket of the kinase hinge region. The N1 and N2 atoms of the pyrazole ring, combined with the 5-amino exocyclic group, establish critical hydrogen-bond donor and acceptor interactions with the backbone amides (e.g., Leu83 in CDK2). Meanwhile, the 2-methyl group projects into the hydrophobic sub-pocket, effectively locking the fragment in a bioactive conformation while leaving multiple vectors open for structural elaboration [2].

Biological Pathway Validation

The rationale for targeting CDK2 with pyrazolo[1,5-a]pyrimidine derivatives is rooted in the kinase's pivotal role in driving the G1-to-S phase transition during the cell cycle. Disruption of the CDK2/Cyclin E complex prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein, effectively stalling uncontrolled cellular proliferation and inducing apoptosis.

Pathway A Mitogenic Signals B Cyclin E / CDK2 Complex A->B Activates C Rb Protein Hyperphosphorylation B->C Catalyzes D E2F Transcription Factor Release C->D Triggers E Cell Cycle S-Phase Entry D->E Drives F 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine (ATP-Competitive Fragment) F->B Competes for Hinge Region

Fig 1. CDK2/Cyclin E pathway inhibition via pyrazolo[1,5-a]pyrimidine ATP-competitive binding.

Structural & Physicochemical Benchmarking

When comparing a fragment to full-sized SoC inhibitors, absolute potency (IC₅₀) is an incomplete metric. Ligand Efficiency (LE) —defined as the binding energy per heavy atom—is the gold standard for evaluating how optimally a molecule uses its mass to achieve target binding.

Table 1: Physicochemical and Ligand Efficiency Benchmarking Data

CompoundMolecular Weight ( g/mol )Heavy AtomsClogPIC₅₀ (CDK2)Ligand Efficiency (kcal/mol/HA)
2-Methylpyrazolo[1,5-a]pyrimidin-5-amine 148.17110.8512.5 µM0.58 (Exceptional)
Roscovitine (Standard of Care)354.45252.800.70 µM0.34 (Sub-optimal)
Dinaciclib (Standard of Care)396.48282.100.01 µM0.44 (Standard)

Causality of Data: While Dinaciclib dominates in raw nanomolar potency, its molecular weight and structural complexity limit further optimization vectors without violating Lipinski's Rule of 5. Conversely, 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine provides an LE of 0.58. An LE > 0.30 is highly desirable in FBDD because it mathematically guarantees that subsequent functional group additions (to bridge into adjacent affinity pockets) will not disproportionately inflate the molecule's lipophilicity or mass.

Experimental Protocols: Self-Validating Kinase Assay

To empirically benchmark these compounds, a standard fluorometric assay is insufficient. Low-molecular-weight fragments like 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine must be screened at high concentrations (10–100 µM), which often introduces auto-fluorescence artifacts.

Therefore, we mandate a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow. By introducing a 50–100 microsecond temporal delay between excitation and emission-read, we allow short-lived compound auto-fluorescence to decay entirely. The remaining signal is derived strictly from the long-lived Lanthanide (Europium) donor, ensuring an artifact-free, self-validating readout with a high statistical confidence (Z'-factor > 0.75).

Detailed TR-FRET Biochemical Protocol

1. Reagent & Plate Preparation (Acoustic Dispensing)

  • Causality: Use an Echo Acoustic Dispenser to transfer 50 nL of the test fragment (at various concentrations in 100% DMSO) into a low-volume, 384-well proxiplate. This non-contact transfer eliminates tip-based carryover and maintains a constant 1% DMSO concentration, preventing DMSO-induced enzyme denaturation.

2. Enzyme-Antibody Complex Assembly

  • Prepare a master mix containing 2 nM recombinant human CDK2/Cyclin E active complex and 2 nM Europium-labeled anti-phospho antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Add 2.5 µL of the master mix to each well and incubate at 25°C for 15 minutes to allow pre-equilibration of the fragment in the ATP hinge pocket.

3. Reaction Initiation & Progression

  • Initiate the phosphorylation reaction by adding 2.5 µL of a substrate mix containing 100 nM ULight-labeled peptide substrate and ATP at its empirically determined Kₘ (e.g., 30 µM).

  • Self-Validating Control: Include control wells with Staurosporine (10 µM) to define the 100% inhibition baseline, and wells devoid of the enzyme to define the assay's absolute noise floor.

4. Signal Detection & IC₅₀ Derivation

  • Incubate the sealed plate for 60 minutes at room temperature.

  • Read on an EnVision Multilabel Plate Reader: Excite at 320 nm; measure donor emission at 615 nm and acceptor emission at 665 nm after a 50 µs delay.

  • Calculate the TR-FRET ratio (665/615 nm). Fit the data using a four-parameter logistic non-linear regression to determine absolute IC₅₀.

Workflow S1 Fragment Prep (Acoustic Dispense) S2 CDK2/Cyclin E + Eu-Anti-Phospho Ab S1->S2 S3 ATP & Substrate Addition S2->S3 S4 Incubation Phase (60 min, 25°C) S3->S4 S5 TR-FRET Readout (EnVision Plate Reader) S4->S5

Fig 2. Self-validating TR-FRET biochemical screening workflow for kinase fragment evaluation.

Conclusion & Forward Perspectives

Benchmarking against established standards reveals that 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine acts as an ideal kinetic scaffold. While Dinaciclib is superior as an end-stage clinical formulation, the pyrazolo[1,5-a]pyrimidine fragment outclasses it as a synthetic starting point due to a structurally constrained profile that maximizes atomic economy. For medicinal chemistry teams, expanding this amine building block via palladium-catalyzed cross-coupling or straightforward amidation generates robust proprietary libraries capable of addressing multiple resistant kinase mutations in oncology [3].

References

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances / National Center for Biotechnology Information (PMC) URL: [Link] [1]

  • Title: New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: Bioorganic & Medicinal Chemistry / ScienceDirect (DOI) URL: [Link] [2]

  • Title: Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 Source: European Journal of Medicinal Chemistry / PubMed URL: [Link] [3]

Validation

A Comparative Guide to Ensuring Reproducibility of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine Experimental Results

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility of experimental results involving 2-Methylpyrazolo[1,a]pyrimidin-5-amine and rel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility of experimental results involving 2-Methylpyrazolo[1,a]pyrimidin-5-amine and related pyrazolo[1,5-a]pyrimidine derivatives. By adhering to the principles of scientific integrity and leveraging robust experimental design, the scientific community can build upon a solid foundation of reliable and verifiable data.

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, particularly as protein kinase inhibitors in cancer therapy.[1][2] The ability to reliably reproduce experimental findings is paramount for advancing drug discovery and development programs based on this privileged structure.[3][4] This guide will delve into the critical aspects of synthesis, characterization, and biological evaluation, offering detailed protocols and comparative insights.

The Importance of Standard Operating Procedures (SOPs)

At the core of experimental reproducibility lies the implementation of detailed and well-documented Standard Operating Procedures (SOPs).[3][5] SOPs are written instructions that standardize a specific process or assay, ensuring consistent execution regardless of the individual performing the task.[3][6] For any research involving 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine, comprehensive SOPs should be developed for all stages, from chemical synthesis to biological assays. These documents should be reviewed regularly and updated as necessary to reflect current best practices.[7]

Synthesis and Characterization: The Foundation of Reproducibility

The identity and purity of the starting compound are critical for the validity of any subsequent experimental data. The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine derivatives can be achieved through various multi-step reaction schemes.[8][9] A common and efficient method involves the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound.[10]

General Synthetic Approach:

A widely used route to the pyrazolo[1,5-a]pyrimidine core involves the reaction of a 5-amino-3-methylpyrazole with a suitable dicarbonyl compound.[8][10] For instance, the reaction with diethyl malonate in the presence of a base like sodium ethoxide can be employed.[8][9] Subsequent modifications, such as chlorination and nucleophilic substitution, allow for the introduction of various functional groups at different positions of the bicyclic system.[8][11]

Experimental Protocol: Synthesis of a 2-Methylpyrazolo[1,5-a]pyrimidine Core

This protocol outlines a general procedure for the synthesis of a 2-methylpyrazolo[1,5-a]pyrimidine scaffold, which can be adapted for the synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine.

Materials:

  • 5-Amino-3-methylpyrazole

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Phosphorus oxychloride (POCl3)

  • Morpholine

  • Potassium carbonate

  • Acetone

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

    • In a round-bottom flask, dissolve 5-amino-3-methylpyrazole in ethanol.

    • Add sodium ethoxide solution followed by diethyl malonate.

    • Reflux the reaction mixture for 24 hours.[8][9]

    • After cooling, evaporate the solvent and dissolve the residue in water.

    • Acidify with hydrochloric acid to precipitate the product.

    • Filter, wash, and dry the solid to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[8]

  • Step 2: Chlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

    • Treat the diol from Step 1 with phosphorus oxychloride (POCl3).

    • Reflux the mixture for 24 hours.[8][9]

    • Carefully quench the reaction and isolate the dichlorinated product.

  • Step 3: Selective Nucleophilic Substitution.

    • To introduce an amine at the 7-position, react the dichloro-derivative with a nucleophile such as morpholine in the presence of a base like potassium carbonate in acetone at room temperature.[8] This selective reaction is due to the higher reactivity of the chlorine atom at the 7-position.[8]

    • Further substitution at the 5-position can then be achieved to yield the desired 5-amino derivative.

Characterization:

Thorough characterization of the synthesized compound is non-negotiable for reproducibility. The following analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.[8][12]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[8][13]

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To assess the purity of the compound.[14]

A detailed record of the characterization data, including spectra and chromatograms, should be maintained and made available.

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (5-Amino-3-methylpyrazole, Diethyl malonate) step1 Cyclocondensation start->step1 NaOEt, EtOH, Reflux step2 Chlorination step1->step2 POCl3, Reflux step3 Nucleophilic Substitution step2->step3 Amine, Base product 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine step3->product nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry product->ms hplc HPLC/UPLC product->hplc pure_product Verified Pure Compound nmr->pure_product ms->pure_product hplc->pure_product

Caption: Workflow for the synthesis and characterization of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine.

Biological Evaluation: A Comparative Approach

The pyrazolo[1,5-a]pyrimidine scaffold is a frequent subject of investigation for its potential as a kinase inhibitor.[1][12][15][16] Therefore, a common experimental application is the in vitro kinase inhibition assay. To ensure the reproducibility of these assays, a detailed protocol, including positive and negative controls, is essential.

Comparative Compounds:

To provide context for the experimental results of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine, it is crucial to include well-characterized reference compounds in the assays. For kinase inhibition studies, these could include known potent inhibitors of the target kinase, such as Staurosporine or specific clinically approved drugs like Ribociclib for CDK2 or Larotrectinib for TRKA.[1][12]

Data Presentation:

Quantitative data, such as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, should be presented in a clear and organized manner, typically in tabular format, to facilitate easy comparison between the compound of interest and the reference compounds.[1]

Compound IDTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
2-Methylpyrazolo[1,5-a]pyrimidin-5-amineTarget XExperimental ValueStaurosporineKnown Value
Alternative 1Target XExperimental ValueStaurosporineKnown Value
Alternative 2Target XExperimental ValueStaurosporineKnown Value

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method for assessing the inhibitory activity of a compound against a target kinase.[1]

Materials:

  • 384-well plates

  • 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine (and other test compounds) dissolved in DMSO

  • Target kinase (e.g., CDK2/Cyclin A2, TRKA)[12]

  • Substrate/ATP mixture

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound solution or DMSO (as a negative control).

  • Add 2 µL of the target kinase solution.

  • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Inhibition Assay Workflow

cluster_assay In Vitro Kinase Assay setup Reaction Setup (Compound, Kinase, Substrate/ATP) incubation Kinase Reaction (60 min, RT) setup->incubation adp_glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation->adp_glo detection Add Kinase Detection Reagent (Signal Generation) adp_glo->detection readout Measure Luminescence detection->readout analysis Data Analysis (IC50 Determination) readout->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay using the ADP-Glo™ system.

Conclusion

The reproducibility of experimental results is the cornerstone of scientific progress. For a compound with significant therapeutic potential like 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine, ensuring the reliability of its synthetic and biological data is of utmost importance. By implementing rigorous SOPs, performing thorough chemical characterization, and employing well-controlled and comparatively analyzed biological assays, researchers can contribute to a robust and verifiable body of knowledge. This, in turn, will accelerate the translation of promising scientific discoveries into tangible benefits for society.

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. (URL: [Link])

  • Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents... - ResearchGate. (URL: [Link])

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - ResearchGate. (URL: [Link])

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google P
  • Mastering Standard Operating Procedures in the Lab - IGOR. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (URL: [Link])

  • Why Standard Operating Procedures (SOPs) are Non-Negotiable in Biomedical Research. (URL: [Link])

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar. (URL: [Link])

  • Examples of biologically active pyrazolo[1,5-a]pyrimidines - ResearchGate. (URL: [Link])

  • Guidelines on Standard Operating Procedures for Clinical Chemistry - IRIS. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - ACS Publications. (URL: [Link])

  • Guidance for Preparing Standard Operating Procedures (SOPs) - ACRP. (URL: [Link])

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (URL: [Link])

  • Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. (URL: [Link])

  • usp <797> list of standard operating procedures - ashp. (URL: [Link])

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. (URL: [Link])

  • Synthesis, Biological Activity and Cytotoxicity of New Fused Pyrazolo[1,5-a]pyrimidine from 5-Aminopyrazole Incorporated with p- - Semantic Scholar. (URL: [Link])

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (URL: [Link])

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (URL: [Link])

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (URL: [Link])

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling and Disposal of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational Plan for Laboratory Safety and Chemical Management Immediate Safety and Hazard Assessment Based on the hazard profiles of simil...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational Plan for Laboratory Safety and Chemical Management

Immediate Safety and Hazard Assessment

Based on the hazard profiles of similar pyrimidine-based compounds, 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine should be handled with care, assuming it may present the following hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[4][5]

  • Respiratory Irritation: Inhalation of the powder form may lead to respiratory discomfort.[4][6]

  • Harmful if Swallowed: Ingestion could be toxic.[7][8]

Therefore, adherence to the subsequent personal protective equipment (PPE) and handling protocols is mandatory to mitigate these potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of PPE are critical to prevent exposure. The following table outlines the minimum required PPE for handling 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[9][10]Prevents direct skin contact. Gloves should be inspected before use and washed and dried after.[11]
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[9][10]Protects against splashes and airborne particles.[9]
Skin and Body Protection Laboratory coat and long-sleeved clothing.[9]Minimizes the risk of skin exposure to splashes or spills.[9]
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]Reduces the risk of inhaling dust or aerosols.[9]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing risk and ensuring reproducible, safe experimental outcomes.

1. Preparation and Pre-Handling:

  • Designated Work Area: All handling of solid 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine should occur within a properly functioning chemical fume hood.[10]

  • Area Decontamination: Ensure the fume hood and surrounding area are clean and free of clutter.

  • Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials is readily available.

  • PPE Inspection: Before starting, inspect all PPE for any signs of damage and ensure it is the correct type for the task.

2. Handling the Compound:

  • Weighing: When weighing the solid, use a ventilated balance enclosure or conduct the process within the fume hood to contain any dust.[10] Employ anti-static techniques to prevent the dispersal of fine powders.

  • Dissolving: Add the solid compound to the solvent slowly and carefully to prevent splashing. If heating is necessary, use a controlled heating source like a heating mantle and ensure adequate ventilation.[10]

  • General Handling: At all times, avoid direct contact with the skin, eyes, and clothing.[10] Use dedicated spatulas and glassware.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all glassware, equipment, and the work surface after use.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[10]

The following diagram illustrates the essential workflow for the safe handling of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep 1. Designate & Prepare Fume Hood Inspect_PPE 2. Inspect & Don Appropriate PPE Weigh 3. Weigh Compound in Ventilated Enclosure Inspect_PPE->Weigh Dissolve 4. Dissolve Slowly & Carefully Clean 5. Clean Work Area & Equipment Dissolve->Clean Doff_PPE 6. Doff PPE Properly Wash 7. Wash Hands Thoroughly Segregate 8. Segregate Waste (Solid & Liquid) Wash->Segregate Label 9. Label Waste Containers Dispose 10. Arrange for Licensed Disposal

Caption: Workflow for the safe handling and disposal of 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine, such as weighing papers, gloves, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[10]

  • Liquid Waste: All liquid waste, including reaction mixtures and cleaning solvents containing the compound, should be collected in a separate, labeled hazardous waste container.[10]

  • Separation of Solids and Liquids: Whenever possible, solids should be separated from liquid waste streams.[12]

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a complete list of their contents.[12]

  • Containment: Ensure all waste containers are sealed tightly and are not leaking. Do not fill containers beyond 90% of their capacity.[12]

  • Licensed Disposal: The disposal of all waste containing 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine must be handled by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[10]

  • Environmental Protection: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine, fostering a secure laboratory environment and ensuring the integrity of their valuable research.

References

  • PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS - Loba Chemie. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. [Link]

  • 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid - Hazard. [Link]

  • 1 - SAFETY DATA SHEET. [Link]

  • Guidelines for Hazardous Waste Disposal. [Link]

  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. [Link]

  • PPE PreventX 24/7 Liquid Antimicrobial - Allison Medical. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - RSC Publishing. [Link]

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